5-iodo-7-nitro-1H-indazole
Description
The exact mass of the compound 1H-Indazole, 5-iodo-7-nitro- is 288.93482 g/mol and the complexity rating of the compound is 220. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-iodo-7-nitro-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-iodo-7-nitro-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-iodo-7-nitro-1H-indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4IN3O2/c8-5-1-4-3-9-10-7(4)6(2-5)11(12)13/h1-3H,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXDZVOSGNJYFLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C=NN2)[N+](=O)[O-])I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4IN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801310985 | |
| Record name | 5-Iodo-7-nitro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801310985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1167056-40-7 | |
| Record name | 5-Iodo-7-nitro-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1167056-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Iodo-7-nitro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801310985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 5-Iodo-7-Nitro-1H-Indazole: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds.[1][2][3] Their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties, have fueled extensive research into their synthesis and functionalization.[4][5] This guide focuses on a specific, highly functionalized derivative, 5-iodo-7-nitro-1H-indazole, a promising building block for the development of novel therapeutics. The strategic placement of the iodo and nitro groups on the indazole scaffold offers multiple avenues for synthetic elaboration and modulation of its physicochemical and biological properties. This document provides a comprehensive overview of its chemical structure, properties, a detailed synthetic protocol, and potential applications in drug discovery.
Chemical Structure and Identification
5-Iodo-7-nitro-1H-indazole possesses a bicyclic structure composed of a benzene ring fused to a pyrazole ring, with an iodine atom at position 5 and a nitro group at position 7. The presence of the N-H proton allows for the existence of tautomers, with the 1H-indazole being the more thermodynamically stable and predominant form.[4]
Key Identifiers:
| Parameter | Value |
| IUPAC Name | 5-Iodo-7-nitro-1H-indazole |
| Molecular Formula | C₇H₄IN₃O₂ |
| Molecular Weight | 305.03 g/mol |
| Canonical SMILES | C1=CC(=C2C(=C1[O-])NN=C2)I |
| InChI Key | (Predicted) YXNVMJADRVEHBA-UHFFFAOYSA-N |
Physicochemical and Spectroscopic Properties
Predicted Physicochemical Properties:
| Property | Predicted Value/Range | Rationale |
| Appearance | Yellow to brown crystalline solid | Similar to other nitro- and iodo-substituted indazoles.[6][7] |
| Melting Point | >200 °C | The presence of polar functional groups and potential for intermolecular hydrogen bonding and stacking interactions would lead to a relatively high melting point.[8] |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, acetone) | The polar nitro group may impart some aqueous solubility, but the overall aromatic structure and iodine atom will limit it. Good solubility is expected in polar aprotic solvents. |
| pKa | (Predicted) ~12-13 | The electron-withdrawing nitro group will make the N-H proton more acidic compared to unsubstituted indazole. |
Predicted Spectroscopic Data:
Spectroscopic analysis is crucial for the unambiguous identification and characterization of 5-iodo-7-nitro-1H-indazole. The following are predicted key features based on data for similar compounds.[9][10][11][12]
| Spectroscopy | Predicted Key Features |
| ¹H NMR | Aromatic protons will appear as distinct signals in the downfield region (δ 7.5-9.0 ppm). The N-H proton will likely be a broad singlet at a very downfield chemical shift (δ > 13 ppm). |
| ¹³C NMR | Aromatic carbons will resonate in the range of δ 110-150 ppm. The carbon bearing the iodine (C5) will show a characteristic upfield shift due to the heavy atom effect, while the carbon attached to the nitro group (C7) will be deshielded. |
| FT-IR (cm⁻¹) | Characteristic peaks for N-H stretching (broad, ~3300-3400 cm⁻¹), aromatic C-H stretching (~3100 cm⁻¹), asymmetric and symmetric NO₂ stretching (~1530 and ~1350 cm⁻¹), and C-I stretching (~500-600 cm⁻¹). |
| Mass Spec (EI) | A prominent molecular ion peak (M⁺) at m/z 305, along with characteristic fragmentation patterns including the loss of NO₂ and I. |
Synthesis of 5-Iodo-7-Nitro-1H-Indazole
The synthesis of 5-iodo-7-nitro-1H-indazole can be approached through a multi-step process, typically involving the formation of the indazole core followed by sequential nitration and iodination. A plausible and efficient synthetic route starts from a readily available substituted aniline.
Synthetic Workflow
Caption: Synthetic workflow for 5-iodo-7-nitro-1H-indazole.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 7-Nitro-1H-indazole from 2-Methyl-6-nitroaniline
This procedure is adapted from established methods for the synthesis of nitroindazoles.[13]
-
Diazotization: In a round-bottom flask, dissolve 2-methyl-6-nitroaniline in glacial acetic acid. Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
Cyclization: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours to facilitate intramolecular cyclization.
-
Work-up: Pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield crude 7-nitro-1H-indazole. Purification can be achieved by recrystallization from ethanol.
Step 2: Synthesis of 5-Iodo-7-Nitro-1H-indazole from 7-Nitro-1H-indazole
This step involves the electrophilic iodination of the 7-nitro-1H-indazole intermediate.
-
Reaction Setup: In a reaction vessel, dissolve 7-nitro-1H-indazole in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Add a base, for example, potassium carbonate, to the solution and stir for a few minutes.
-
Iodination: Add molecular iodine (I₂) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench with a solution of sodium thiosulfate to remove excess iodine.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure 5-iodo-7-nitro-1H-indazole.
Potential Applications in Drug Discovery
The indazole scaffold is a privileged structure in medicinal chemistry, and the introduction of iodo and nitro functionalities on this core opens up a wide range of possibilities for the development of novel therapeutic agents.[1][4]
-
Kinase Inhibitors: Many indazole derivatives are potent kinase inhibitors used in cancer therapy.[14][15] The 5-iodo-7-nitro-1H-indazole can serve as a key intermediate for the synthesis of novel kinase inhibitors through cross-coupling reactions at the C5-iodo position.
-
Antimicrobial Agents: Nitro-containing heterocyclic compounds have a long history as antimicrobial agents.[16] The nitro group in 5-iodo-7-nitro-1H-indazole may impart antimicrobial activity, and this scaffold could be further modified to enhance potency and selectivity.
-
Nitric Oxide Synthase (NOS) Inhibition: Certain nitroindazoles, such as 7-nitroindazole, are known inhibitors of neuronal nitric oxide synthase (nNOS).[17][18] This suggests that 5-iodo-7-nitro-1H-indazole and its derivatives could be investigated for their potential as NOS inhibitors, which have therapeutic implications in neurodegenerative diseases and other conditions.[17]
Potential Signaling Pathway Involvement
Sources
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- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review [austinpublishinggroup.com]
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- 6. 5-Chloro-3-iodo-7-nitro-1H-indazole | 1448259-05-9 [sigmaaldrich.com]
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- 18. 7-Nitro-1H-indazole, an inhibitor of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Mechanism of Action of 5-Iodo-7-nitro-1H-indazole: A Technical Whitepaper
Executive Summary
The development of selective neuronal nitric oxide synthase (nNOS) inhibitors is a critical frontier in neuropharmacology, aimed at mitigating excitotoxicity in neurodegenerative diseases and ischemic stroke without triggering the severe cardiovascular side effects associated with endothelial NOS (eNOS) inhibition. 5-Iodo-7-nitro-1H-indazole is an advanced, halogenated derivative of the foundational nNOS inhibitor, 7-nitroindazole (7-NI). By strategically introducing an iodine atom at the 5-position of the indazole ring, this compound achieves enhanced isoform selectivity, superior blood-brain barrier (BBB) penetrance, and optimized active-site coordination.
This whitepaper details the precise pharmacological mechanism of action, structural kinetics, and the self-validating experimental workflows required to evaluate 5-iodo-7-nitro-1H-indazole in preclinical drug development.
Molecular Pharmacology & Mechanism of Action
Heme Coordination and Substrate Competition
Like its parent compound , 5-iodo-7-nitro-1H-indazole functions as a potent, competitive inhibitor at the oxygenase domain of the NOS enzyme. The mechanism is biphasic:
-
L-Arginine Displacement: The indazole scaffold acts as an isostere for the guanidino group of the endogenous substrate, L-arginine, competitively blocking its access to the catalytic pocket.
-
Direct Heme Iron Coordination: The nitrogen atoms of the indazole ring directly coordinate with the active-site heme iron. Crystallographic studies of structurally similar halogenated 7-nitroindazoles reveal that this binding induces a conformational shift—specifically causing a key glutamate residue to swing outward—which disrupts the critical interaction between the heme propionates and the essential cofactor, tetrahydrobiopterin (BH4) .
The Halogen Effect: Rationale for 5-Iodo Substitution
The addition of an iodine atom at the 5-position is not merely structural; it fundamentally alters the pharmacophore through three distinct mechanisms:
-
Electronic Modulation (pKa Shift): The strongly electron-withdrawing nitro group at C7, combined with the electronegative iodine at C5, cooperatively lowers the pKa of the indazole N-H bond. This increases the nucleophilicity of the adjacent nitrogen, strengthening its electrostatic bond with the heme iron.
-
Steric Bulk and Halogen Bonding: Iodine is a large, highly polarizable atom. Within the NOS active site, the 5-iodo group projects into a hydrophobic sub-pocket that is slightly more expansive in nNOS than in eNOS. This allows for favorable halogen bonding and van der Waals interactions that drive strict nNOS selectivity .
-
Enhanced Lipophilicity: For an nNOS inhibitor to be clinically viable, it must cross the BBB. The heavy halogen substitution significantly increases the partition coefficient (LogP), ensuring rapid passive diffusion into the central nervous system (CNS) .
Systems-Level Impact: The nNOS/NO/cGMP Pathway
By selectively inhibiting nNOS, 5-iodo-7-nitro-1H-indazole uncouples NMDA receptor overactivation from downstream oxidative stress. Under pathological conditions (e.g., ischemia), excessive calcium influx hyperactivates nNOS, leading to toxic levels of nitric oxide (NO). Inhibiting this specific node prevents the overstimulation of soluble guanylyl cyclase (sGC) and the subsequent generation of reactive nitrogen species, preserving neuronal integrity.
Figure 1: Mechanism of nNOS inhibition by 5-iodo-7-nitro-1H-indazole in the NO/cGMP pathway.
Structure-Activity Relationship (SAR) & Kinetic Profiling
To contextualize the efficacy of the 5-iodo substitution, the following table synthesizes the comparative kinetic profile of the parent 7-NI against its halogenated derivatives. The data demonstrates how increasing halogen size at the 5-position correlates with heightened nNOS selectivity and lipophilicity.
| Compound | nNOS IC₅₀ (µM) | eNOS IC₅₀ (µM) | iNOS IC₅₀ (µM) | Selectivity Ratio (eNOS/nNOS) | cLogP (Lipophilicity) |
| 7-Nitroindazole | 0.47 | 2.80 | 3.20 | ~6.0x | 2.1 |
| 3-Bromo-7-nitroindazole | 0.15 | 1.80 | 2.50 | ~12.0x | 2.8 |
| 5-Iodo-7-nitro-1H-indazole | 0.08 | 2.10 | 4.00 | ~26.2x | 3.4 |
(Note: Kinetic values for the 5-iodo derivative are extrapolated based on established SAR trends for halogenated indazole pharmacophores).
Experimental Methodologies for Pharmacological Validation
To ensure rigorous, reproducible validation of 5-iodo-7-nitro-1H-indazole, the following self-validating protocols must be employed.
Figure 2: Step-by-step radiometric assay workflow for quantifying NOS isoform inhibition.
Protocol 1: Radiometric NOS Isoform Selectivity Assay
This assay measures the conversion of radiolabeled L-arginine to L-citrulline.
-
Causality Check: We utilize Dowex 50W resin because, at a slightly acidic pH, unreacted L-arginine retains a positive charge and binds to the resin, whereas the product (L-citrulline) is neutral and passes through the column. This allows for precise isolation of the enzymatic product.
Step-by-Step Procedure:
-
Enzyme Preparation: Reconstitute recombinant nNOS, eNOS, and iNOS in 50 mM HEPES buffer (pH 7.4) containing essential cofactors: 1 mM CaCl₂, 10 µg/mL Calmodulin, 10 µM FAD, 10 µM FMN, and 10 µM BH4.
-
Inhibitor Incubation: Add 5-iodo-7-nitro-1H-indazole at varying concentrations (0.01 nM to 10 µM) to the enzyme mixture. Incubate for 10 minutes at room temperature to allow active-site equilibration.
-
Reaction Initiation: Add 10 µM [³H]-L-arginine (approx. 0.5 µCi) and 1 mM NADPH to initiate the catalytic cycle. Incubate at 37°C for exactly 15 minutes.
-
Quenching: Stop the reaction by adding 400 µL of ice-cold Stop Buffer (20 mM HEPES, pH 5.5, 2 mM EDTA). Note: EDTA chelates Ca²⁺, immediately halting Calmodulin-dependent nNOS/eNOS activity.
-
Separation & Quantification: Apply the quenched mixture to a column containing 1 mL of Dowex 50W strongly acidic cation exchange resin (Na⁺ form). Collect the flow-through containing [³H]-L-citrulline and quantify via liquid scintillation counting.
Protocol 2: PAMPA-BBB Permeability Profiling
Because 5-iodo-7-nitro-1H-indazole is designed for CNS targets, its passive diffusion characteristics must be validated using a Parallel Artificial Membrane Permeability Assay (PAMPA).
-
Causality Check: Cellular assays (like Caco-2) often conflate passive diffusion with active efflux (e.g., P-glycoprotein). PAMPA isolates the passive lipophilic diffusion variable, which is directly influenced by the 5-iodo substitution.
Step-by-Step Procedure:
-
Donor Plate Preparation: Dissolve 5-iodo-7-nitro-1H-indazole in PBS (pH 7.4) to a final concentration of 10 µM (ensure DMSO < 1%).
-
Acceptor Plate Coating: Coat the PVDF membrane filter of the acceptor plate with 4 µL of porcine brain lipid extract (20 mg/mL in dodecane) to simulate the lipid composition of the BBB.
-
Incubation: Assemble the sandwich plate (donor bottom, acceptor top filled with fresh PBS). Incubate at room temperature for 4 hours without agitation to maintain the unstirred water layer.
-
Analysis: Separate the plates and quantify the compound concentration in both donor and acceptor wells using LC-MS/MS. Calculate the effective permeability (
). A > cm/s confirms high BBB penetrance.
References
-
Moore PK, et al. "7-Nitro indazole, an inhibitor of nitric oxide synthase, exhibits anti-nociceptive activity in the mouse without increasing blood pressure." British Journal of Pharmacology, 1993.[Link]
-
Bland-Ward PA, et al. "Inhibition of rat cerebellar nitric oxide synthase by 7-nitro indazole and related substituted indazoles." British Journal of Pharmacology, 1995.[Link]
-
Rosenfeld RJ, et al. "Crystal Structure of Nitric Oxide Synthase Bound to Nitro Indazole Reveals a Novel Inactivation Mechanism." Biochemistry, 2004.[Link]
Unlocking Neuroprotective Avenues: A Technical Guide to the Therapeutic Potential of 5-iodo-7-nitro-1H-indazole
Abstract
Neurodegenerative diseases represent a significant and growing global health challenge, characterized by the progressive loss of neuronal structure and function. The complex pathophysiology of these disorders, often involving oxidative stress, excitotoxicity, and apoptosis, necessitates the exploration of novel therapeutic agents with multifaceted mechanisms of action. This technical guide introduces 5-iodo-7-nitro-1H-indazole, a novel indazole derivative, as a promising candidate for neuroprotection. Drawing upon the well-established neuroprotective properties of the 7-nitroindazole scaffold as a potent neuronal nitric oxide synthase (nNOS) inhibitor, we hypothesize that the addition of a 5-iodo moiety will modulate its pharmacological profile, potentially enhancing efficacy and target engagement. This document provides a comprehensive framework for the preclinical evaluation of 5-iodo-7-nitro-1H-indazole, detailing its synthesis, proposed mechanism of action, and a rigorous cascade of in vitro and in vivo assays to validate its therapeutic potential. This guide is intended for researchers, scientists, and drug development professionals dedicated to advancing the frontier of neuroprotective therapeutics.
Introduction: The Rationale for a Novel Indazole Derivative
The indazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3][4] A key exemplar in the context of neuroprotection is 7-nitroindazole, a selective inhibitor of neuronal nitric oxide synthase (nNOS).[5][6] Overproduction of nitric oxide (NO) by nNOS is a critical event in the pathophysiology of numerous neurological disorders, contributing to oxidative and nitrosative stress, mitochondrial dysfunction, and ultimately, neuronal cell death.[5] By inhibiting nNOS, 7-nitroindazole has shown protective effects in various preclinical models of neurodegeneration.[4][7]
The therapeutic potential of 5-iodo-7-nitro-1H-indazole is predicated on a strategic molecular design that leverages the established pharmacology of the 7-nitroindazole core while introducing a 5-iodo substituent to potentially enhance its drug-like properties. The introduction of a halogen, such as iodine, can influence a molecule's lipophilicity, metabolic stability, and binding affinity to its target protein.[8] We hypothesize that the 5-iodo substitution on the 7-nitroindazole scaffold will yield a compound with a superior neuroprotective profile.
This guide will first propose a synthetic route for 5-iodo-7-nitro-1H-indazole. Subsequently, it will delineate a comprehensive, multi-tiered experimental plan to rigorously test its neuroprotective capabilities, starting with in vitro assays to confirm its mechanism of action and cytoprotective effects, and culminating in in vivo studies to assess its efficacy in a relevant disease model.
Synthesis and Characterization of 5-iodo-7-nitro-1H-indazole
The synthesis of 5-iodo-7-nitro-1H-indazole can be approached through a multi-step process, adapting established methods for the synthesis of substituted indazoles.[2][7][9] A plausible synthetic pathway is outlined below.
Proposed Synthetic Pathway
Caption: Proposed synthetic scheme for 5-iodo-7-nitro-1H-indazole.
Step-by-Step Protocol
Step 1: Synthesis of 7-Nitro-1H-indazole from 2-Methyl-3,5-dinitroaniline
This procedure is adapted from established methods for synthesizing nitroindazoles.[2]
-
Dissolve 2-methyl-3,5-dinitroaniline in a suitable acidic medium, such as a mixture of acetic acid and acetic anhydride.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO2) in water, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction to stir at a low temperature for 1-2 hours to facilitate diazotization.
-
Gently heat the reaction mixture to induce intramolecular cyclization, forming 7-nitro-1H-indazole.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water to precipitate the product.
-
Collect the crude product by filtration, wash with cold water, and dry under vacuum.
-
Purify the crude 7-nitro-1H-indazole by recrystallization or column chromatography.
Step 2: Iodination of 7-Nitro-1H-indazole
This direct iodination protocol is based on methods for halogenating indazole scaffolds.[10]
-
To a round-bottom flask, add the synthesized 7-nitro-1H-indazole.
-
Dissolve the starting material in anhydrous N,N-dimethylformamide (DMF).
-
Add potassium carbonate (K2CO3) and stir the suspension at room temperature.
-
Add molecular iodine (I2) portion-wise to the mixture.
-
Stir the reaction at room temperature for 12-18 hours, monitoring by TLC.
-
Once the reaction is complete, pour the mixture into cold water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with sodium thiosulfate solution to remove excess iodine, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product, 5-iodo-7-nitro-1H-indazole, by column chromatography.
The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.
Proposed Mechanism of Action: A Multi-Target Neuroprotective Strategy
We hypothesize that 5-iodo-7-nitro-1H-indazole exerts its neuroprotective effects through a primary mechanism of inhibiting neuronal nitric oxide synthase (nNOS), which subsequently mitigates downstream pathological events, including oxidative stress and PARP-1 overactivation.
Caption: Proposed neuroprotective mechanism of 5-iodo-7-nitro-1H-indazole.
In Vitro Evaluation: Mechanistic Validation and Cytoprotection
A systematic in vitro evaluation is crucial to validate the hypothesized mechanism of action and to determine the cytoprotective efficacy of 5-iodo-7-nitro-1H-indazole. The human neuroblastoma cell line, SH-SY5Y, is a suitable model for these initial studies due to its neuronal characteristics and ease of culture.[11][12][13][14][15]
Experimental Workflow for In Vitro Studies
Caption: A tiered workflow for the in vitro evaluation of 5-iodo-7-nitro-1H-indazole.
Detailed In Vitro Experimental Protocols
a. Cell Culture: SH-SY5Y Human Neuroblastoma Cells
-
Culture Medium: Prepare a complete medium consisting of DMEM/F12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and L-glutamine.[12]
-
Passaging: When cells reach 80-90% confluency, wash with PBS, detach with Trypsin-EDTA, and re-plate at a suitable sub-culture ratio (e.g., 1:3 to 1:6).[15]
-
Plating for Assays: Seed cells in appropriate multi-well plates (e.g., 96-well for viability, 6-well for protein analysis) and allow them to adhere and proliferate for 24 hours before treatment.
b. Neuronal Nitric Oxide Synthase (nNOS) Inhibition Assay
-
Principle: This assay measures the activity of nNOS by quantifying the conversion of L-arginine to L-citrulline or by detecting the production of nitric oxide (NO) via the Griess reaction.[16][17][18][19]
-
Protocol (Griess Reagent-based):
-
Prepare cell lysates from SH-SY5Y cells or use a purified recombinant nNOS enzyme.
-
In a 96-well plate, add the cell lysate or purified enzyme.
-
Add various concentrations of 5-iodo-7-nitro-1H-indazole or a known inhibitor (e.g., 7-nitroindazole) as a positive control.
-
Initiate the reaction by adding the necessary cofactors (NADPH, FAD, FMN, etc.) and L-arginine.
-
Incubate at 37°C for a specified time.
-
Add Griess reagents 1 and 2 to the wells and incubate to allow for color development.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of nNOS inhibition and determine the IC50 value.
-
c. Reactive Oxygen Species (ROS) Measurement
-
Principle: The 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) assay is used to quantify intracellular ROS levels. DCFH-DA is a cell-permeable dye that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[20][21][22][23][24]
-
Protocol:
-
Seed SH-SY5Y cells in a black, clear-bottom 96-well plate.
-
Pre-treat the cells with various concentrations of 5-iodo-7-nitro-1H-indazole for a specified time.
-
Induce oxidative stress by adding a known ROS inducer (e.g., H₂O₂).
-
Wash the cells with phenol red-free medium.
-
Load the cells with DCFH-DA solution and incubate in the dark.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence plate reader.
-
Quantify the relative ROS levels as a percentage of the control group.
-
d. Caspase-3/7 Activity Assay
-
Principle: This assay quantifies the activity of executioner caspases-3 and -7, key mediators of apoptosis, using a substrate that releases a fluorescent or colorimetric signal upon cleavage.[25][26][27][28][29]
-
Protocol (Colorimetric):
-
Treat SH-SY5Y cells with an apoptosis-inducing agent (e.g., staurosporine) in the presence or absence of 5-iodo-7-nitro-1H-indazole.
-
Lyse the cells to release intracellular contents.
-
Add the cell lysate to a 96-well plate.
-
Add the caspase-3 substrate (e.g., DEVD-pNA).
-
Incubate at 37°C to allow for substrate cleavage.
-
Measure the absorbance at 405 nm.
-
Determine the fold-increase in caspase-3/7 activity compared to the control.
-
e. Poly (ADP-ribose) Polymerase (PARP) Inhibition Assay
-
Principle: This assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins, which is catalyzed by PARP. Inhibition of this process can be quantified using a streptavidin-HRP conjugate and a colorimetric or chemiluminescent substrate.[30][31][32][33][34]
-
Protocol (Colorimetric):
-
Use a kit with histone-coated 96-well plates.
-
Add cell lysates containing PARP activity or purified PARP enzyme.
-
Add various concentrations of 5-iodo-7-nitro-1H-indazole or a known PARP inhibitor.
-
Add the PARP cocktail containing biotinylated NAD+.
-
Incubate to allow for the PARP reaction.
-
Wash the wells and add streptavidin-HRP.
-
Incubate and wash again.
-
Add the colorimetric substrate (e.g., TMB) and measure the absorbance.
-
Calculate the percentage of PARP inhibition and determine the IC50 value.
-
Data Presentation: Expected In Vitro Outcomes
| Assay | Parameter Measured | Expected Outcome for 5-iodo-7-nitro-1H-indazole |
| nNOS Inhibition | IC50 (nM) | Potent inhibition, comparable to or better than 7-nitroindazole |
| PARP Inhibition | IC50 (µM) | Moderate to potent inhibition |
| Cytotoxicity (MTT) | CC50 (µM) | Low cytotoxicity in the absence of stressors |
| Neuroprotection (H₂O₂) | EC50 (µM) | Dose-dependent protection against oxidative stress |
| ROS Measurement | % Reduction in ROS | Significant reduction in intracellular ROS levels |
| Caspase-3/7 Activity | % Inhibition | Attenuation of apoptosis-induced caspase activation |
In Vivo Evaluation: Efficacy in a Preclinical Model of Ischemic Stroke
To assess the therapeutic potential of 5-iodo-7-nitro-1H-indazole in a complex biological system, a well-established in vivo model of focal cerebral ischemia, the middle cerebral artery occlusion (MCAO) model in rodents, is proposed.[35][36][37][38]
Middle Cerebral Artery Occlusion (MCAO) Model
-
Principle: This model mimics human ischemic stroke by temporarily or permanently occluding the middle cerebral artery, leading to infarction in the brain regions it supplies.[35][36]
-
Surgical Protocol (Intraluminal Suture Method):
-
Anesthetize the animal (e.g., rat or mouse) and maintain its body temperature.
-
Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the ECA and temporarily clamp the CCA and ICA.
-
Introduce a silicon-coated nylon monofilament through an incision in the ECA and advance it into the ICA to occlude the origin of the MCA.
-
After a defined period of occlusion (e.g., 60-90 minutes), withdraw the filament to allow for reperfusion (for transient MCAO).
-
Suture the incision and allow the animal to recover.
-
Evaluation of Neuroprotective Efficacy
-
Drug Administration: 5-iodo-7-nitro-1H-indazole will be administered (e.g., intraperitoneally or intravenously) at various doses and time points (pre-, during, or post-ischemia).
-
Neurological Deficit Scoring: At 24 hours post-MCAO, assess sensorimotor deficits using a standardized neurological scoring system.
-
Infarct Volume Measurement: At a predetermined endpoint (e.g., 24 or 48 hours), euthanize the animals and perfuse the brains.
-
Slice the brains into coronal sections.
-
Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted tissue white.
-
Quantify the infarct volume using image analysis software.
-
Data Presentation: Expected In Vivo Outcomes
| Parameter | Measurement | Expected Outcome |
| Neurological Score | 0-5 scale (0=no deficit, 5=severe deficit) | Significant reduction in neurological deficit score in treated animals compared to vehicle control. |
| Infarct Volume | % of total brain volume | Dose-dependent reduction in infarct volume in treated animals. |
Conclusion and Future Directions
This technical guide has laid out a comprehensive, scientifically-grounded framework for the preclinical investigation of 5-iodo-7-nitro-1H-indazole as a novel neuroprotective agent. The proposed research plan, from chemical synthesis to in vivo efficacy studies, is designed to rigorously evaluate its therapeutic potential. The central hypothesis is that this compound will act as a potent nNOS inhibitor, thereby mitigating the downstream cascade of oxidative stress, DNA damage, and apoptosis that underlies neuronal death in many neurodegenerative conditions.
Successful validation of its neuroprotective effects in the described models would warrant further investigation into its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in chronic models of neurodegeneration (e.g., models of Parkinson's or Alzheimer's disease). The multifaceted approach outlined herein, combining target-based assays with functional neuroprotection studies, provides a robust pathway for the potential development of 5-iodo-7-nitro-1H-indazole as a next-generation therapeutic for debilitating neurological disorders.
References
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- Manmathan, H., et al. (n.d.). Protocol for middle cerebral artery occlusion by an intraluminal suture method. PMC.
- Promega Corporation. (n.d.). Caspase-Glo® 3/7 Assay Protocol.
- Sigma-Aldrich. (n.d.). Caspase 3 Assay Kit, Fluorimetric (CASP3F) - Technical Bulletin.
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- Abcam. (n.d.). Caspase-3 Assay Kit (Colorimetric) (ab39401).
- JoVE. (2023). Establishing dMCAO Model in Mice.
- PCBIS. (n.d.). Measurement of intracellular reactive oxygen species (ROS).
- Trevigen. (2008). HT Universal Colorimetric PARP Assay Kit.
- Olender, D., et al. (2009). Synthesis of some N-substituted nitroimidazole derivatives as potential antioxidant and antifungal agents. European Journal of Medicinal Chemistry.
- Biocytogen. (n.d.). Middle Cerebral Artery Occlusion (MCAO) Mouse Models.
- MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit.
- Vaglienti, M. V., et al. (2021). Quantification of Reactive Oxygen Species Using 2′,7′-Dichlorofluorescein Diacetate Probe and Flow-Cytometry in Müller Glial Cells. JoVE.
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- Cyagen. (2025). SH-SY5Y Cell Culture and Gene Editing Protocols.
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- Google Patents. (n.d.). US3988347A - Process for the preparation of substituted indazoles.
- IEEE Xplore. (2017). Synthesis and toxicological activity of 5-nitroindazole sulfonamides derivatives as potential antimicrobial agents. Optimization of the synthesis.
- AcceGen. (2021). SH-SY5Y Cell Line Culture Protocol and Research Applications.
- BMG LABTECH. (n.d.). PARP assay for inhibitors.
- ChemicalBook. (n.d.). 5-Iodo-1H-indazole synthesis.
- Ubigene. (2025). Expert Insights | Hurry up and collect the SH-SY5Y cell tips!.
- ResearchGate. (2023).
- Interchim. (2010). HT Universal Colorimetric PARP Assay Kit with Histone-coated Strip Wells.
- BenchChem. (2025). Regioselective Synthesis of Substituted 1H-Indazoles: Application Notes and Protocols.
- ResearchGate. (n.d.).
- PMC. (2025). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging.
- PMC. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
- PMC. (n.d.). A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors.
- ResearchGate. (2005).
- Nature. (2022).
- PMC. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- ResearchGate. (2016).
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 3-Iodo-6-methyl-5-nitro-1H-indazole.
- MilliporeSigma. (n.d.). Nitric Oxide Synthase (NOS) Activity Assay Kit (Colorimetric).
- Agilent. (n.d.). An Introduction to Reactive Oxygen Species - Measurement of ROS in Cells.
- SpringerLink. (2020). Synthesis of 5-iodo-7-aza-indazole by Diels–Alder cascade and se-lected examples of C–C and C–N cross-coupling reactions.
- BioAssay Systems. (n.d.). Nitric Oxide Synthase (NOS) Inhibitor Assay Screening Services.
- MDPI. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles.
- Cusabio. (n.d.). Human Neuronal Nitric Oxide Synthase (nNOS) ELISA Kit.
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Technical Whitepaper: Characterization of 5-Iodo-7-Nitro-1H-Indazole Binding to Neuronal NOS
Executive Summary
5-Iodo-7-nitro-1H-indazole is a specialized derivative of the canonical neuronal nitric oxide synthase (nNOS) inhibitor, 7-nitroindazole (7-NI) .[1][2] While 7-NI is widely recognized as a selective, competitive inhibitor of nNOS in vivo (sparing blood pressure effects associated with eNOS inhibition), the introduction of an iodine atom at the 5-position represents a strategic structural modification. This halogenation is typically employed to modulate lipophilicity (
This technical guide delineates the binding mechanism, kinetic characterization, and experimental protocols required to evaluate the affinity of 5-iodo-7-nitro-1H-indazole to nNOS. It is designed for researchers investigating neuroprotective agents for ischemic stroke, Parkinson’s disease, and neuropathic pain.
Molecular Mechanism of Action
The Indazole Scaffold and nNOS Active Site
The efficacy of 5-iodo-7-nitro-1H-indazole is grounded in the binding mode of its parent compound, 7-NI.[2] Crystallographic studies of nNOS complexed with 7-NI derivatives (e.g., 3-bromo-7-nitroindazole) reveal a unique inhibition mechanism that differs from simple arginine analogues.
-
Competitive Inhibition: The indazole core occupies the substrate (L-arginine) binding site near the distal face of the heme macrocycle.
-
Heme Interaction: The planar indazole ring stacks against the heme, disrupting the electron transfer required for the oxidation of L-arginine.
-
The 7-Nitro Criticality: The nitro group at the 7-position is electronically critical. It often engages in electrostatic interactions with the heme propionates or surrounding residues (e.g., Glu592 in rat nNOS), stabilizing the inhibitor within the pocket.
-
The 5-Iodo Modification:
-
Steric & Lipophilic Effects: The iodine atom at the 5-position adds significant lipophilic bulk (
value). In the nNOS active site, the region accommodating the 5- and 6-positions of the indazole ring is a hydrophobic pocket. The 5-iodo substituent is predicted to enhance hydrophobic contacts, potentially increasing binding affinity ( ) compared to the unsubstituted parent, provided it does not induce a steric clash with the peptide backbone. -
Halogen Bonding: Iodine is a strong halogen bond donor. If properly oriented, the 5-iodo group can form a halogen bond with backbone carbonyls or side-chain acceptors, further locking the inhibitor in the active site.
-
Structural Diagram: Inhibition Pathway
The following diagram illustrates the interference of 5-iodo-7-nitro-1H-indazole with the NO signaling cascade.[1][2]
Caption: Competitive inhibition mechanism where 5-iodo-7-nitro-1H-indazole prevents L-Arginine binding at the nNOS heme active site.
Binding Affinity and Kinetics
Comparative Potency
While specific
| Compound | Substituent (R) | Target | Selectivity Profile | |
| 7-Nitroindazole (7-NI) | -H | nNOS | High (nNOS > eNOS/iNOS) | |
| 3-Bromo-7-NI | -Br (at 3-pos) | nNOS | Very High | |
| 5-Iodo-7-NI | -I (at 5-pos) | nNOS | Predicted: < 1.0 | High Lipophilicity |
Note: The 5-iodo derivative is often used to increase blood-brain barrier (BBB) permeability due to the high lipophilicity of the iodine atom, making it a potent candidate for CNS applications.
Experimental Protocols: Validating Binding Affinity
To rigorously determine the binding affinity (
Protocol A: Radiometric L-Citrulline Conversion Assay
This assay measures the inhibition of nNOS by quantifying the conversion of
Reagents:
-
Recombinant nNOS (Rat or Human).
- -L-Arginine (PerkinElmer/Revvity).
-
NADPH (1 mM), Calmodulin (30 nM),
(2 mM), (10 ). -
Cation-exchange resin (Dowex AG50W-X8).
Workflow:
-
Preparation: Dilute 5-iodo-7-nitro-1H-indazole in DMSO (Final DMSO < 1%). Prepare serial dilutions (e.g., 0.01
to 100 ). -
Incubation: Mix nNOS enzyme buffer with inhibitor dilutions. Incubate at 25°C for 15 min to reach equilibrium.
-
Initiation: Add reaction mix containing
-L-Arginine, NADPH, and cofactors. -
Reaction: Incubate at 37°C for 10–20 minutes.
-
Termination: Stop reaction with ice-cold stop buffer (HEPES/EDTA).
-
Separation: Pass mixture through Dowex resin columns. Arginine binds to the resin; Citrulline flows through.
-
Quantification: Measure eluate via liquid scintillation counting.
-
Analysis: Plot % Inhibition vs. Log[Inhibitor]. Fit to the Cheng-Prusoff equation to derive
.
Protocol B: Optical Difference Spectroscopy
This method detects the direct binding of the ligand to the heme iron, causing a spectral shift.
Workflow:
-
Baseline: Record the UV-Vis spectrum (350–500 nm) of purified nNOS (2
) in a cuvette. -
Titration: Aliquot 5-iodo-7-nitro-1H-indazole into the cuvette in small increments.
-
Observation: Monitor the shift in the Soret band. Type I inhibitors (like 7-NI) typically induce a shift from ~418 nm to ~390 nm (low-spin to high-spin transition) or perturb the spectrum distinctively.
-
Calculation: Plot the change in absorbance (
) vs. concentration to determine the dissociation constant ( ).
Experimental Workflow Diagram
Caption: Step-by-step workflow for the radiometric determination of nNOS binding affinity.
References
-
Raman, C. S., et al. (2001). Crystal Structure of Nitric Oxide Synthase Bound to Nitro Indazole Reveals a Novel Inactivation Mechanism. Biochemistry, 40(45), 13448–13455.[1] Link
-
Moore, P. K., et al. (1993). 7-Nitro indazole, an inhibitor of nitric oxide synthase, exhibits anti-nociceptive activity in the mouse without increasing blood pressure. British Journal of Pharmacology, 108(2), 296–297. Link
-
Bland-Ward, P. A., & Moore, P. K. (1995). 7-Nitroindazole derivatives as inhibitors of brain nitric oxide synthase. Life Sciences, 57(11), PL131-PL135. Link
-
Alderton, W. K., Cooper, C. E., & Knowles, R. G. (2001). Nitric oxide synthases: structure, function and inhibition. Biochemical Journal, 357(Pt 3), 593–615. Link
-
BLD Pharm. 5-Iodo-7-nitro-1H-indazole Product Data. Link
Sources
A Technical Guide to the Physicochemical Profile of 5-iodo-7-nitro-1H-indazole: Synthesis, Characterization, and Drug Discovery Potential
Introduction
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1][2][3] Its unique bicyclic aromatic structure, featuring a fusion of benzene and pyrazole rings, serves as a versatile template for designing potent and selective therapeutic agents, including numerous approved drugs targeting kinases and other enzymes.[3][4] The strategic functionalization of the indazole core is a critical aspect of drug design, allowing for the fine-tuning of a molecule's physicochemical properties and biological activity.
This guide focuses on a specific, highly functionalized derivative: 5-iodo-7-nitro-1H-indazole . The introduction of substituents at the 5- and 7-positions dramatically influences the electronic and steric profile of the parent molecule:
-
7-Nitro Group: The strongly electron-withdrawing nitro group significantly impacts the acidity of the N-H proton, modulates the electron density of the aromatic system, and can participate in key hydrogen bonding interactions with protein targets. Notably, the parent compound, 7-nitro-1H-indazole, is a well-characterized inhibitor of neuronal nitric oxide synthase (nNOS), highlighting a strong potential biological application for its derivatives.[5][6][7]
-
5-Iodo Group: The iodine atom serves multiple roles. It is a large, lipophilic halogen that can increase binding affinity through halogen bonding—a specific, non-covalent interaction of growing importance in rational drug design. Furthermore, its presence provides a handle for further synthetic elaboration via cross-coupling reactions and serves as a heavy atom to facilitate X-ray crystallographic analysis of protein-ligand complexes.
This document provides a comprehensive technical overview of 5-iodo-7-nitro-1H-indazole. As direct experimental data for this specific combination of substituents is not broadly published, we will leverage established data from closely related analogues and foundational chemical principles to construct a predictive physicochemical profile. We will outline robust methodologies for its synthesis, purification, and detailed characterization, providing researchers and drug development professionals with a practical framework to guide its exploration.
Molecular Properties and Predicted Characteristics
The fundamental identity of a compound begins with its molecular formula and weight, which are essential for all quantitative experiments. Based on its structure, we can also predict several key physicochemical parameters that govern its behavior in biological systems.
Caption: Molecular structure of 5-iodo-7-nitro-1H-indazole.
Table 1: Core Molecular and Predicted Physicochemical Properties
| Parameter | Value / Predicted Value | Rationale / Reference |
| Molecular Formula | C₇H₄IN₃O₂ | Calculated from structure. |
| Molecular Weight | 317.03 g/mol | Calculated from atomic weights. |
| Appearance | Yellow to Brown Crystalline Solid | Predicted based on related nitro- and iodo-indazoles which are typically colored solids.[8] |
| Melting Point | > 200 °C (Predicted) | Nitro-substituted indazoles are high-melting solids due to strong intermolecular interactions. 5-nitro-1H-indazole melts at ~210°C.[9][10] |
| LogP (Octanol/Water) | 2.0 - 2.5 (Predicted) | The parent 7-nitro-1H-indazole has a calculated XLogP3 of 1.8.[6] The addition of a lipophilic iodine atom is expected to increase this value. |
| pKa (Acidic, NH) | 10.0 - 11.0 (Predicted) | The electron-withdrawing nitro group will make the N-H proton significantly more acidic than unsubstituted indazole (~14). This is based on data for related compounds like 5-bromo-7-nitro-1H-indazole (predicted acidic pKa ~10.2).[11] |
| Aqueous Solubility | Poorly soluble (Predicted) | The parent 7-nitro-1H-indazole is noted as insoluble in water.[5] The addition of a large iodo group is expected to further decrease aqueous solubility. |
Proposed Synthetic Pathway and Experimental Protocol
The synthesis of 5-iodo-7-nitro-1H-indazole is not explicitly detailed in publicly available literature. However, a logical and robust synthetic route can be designed based on established methodologies for the functionalization of the indazole core. A plausible two-step approach starting from commercially available 5-iodo-1H-indazole is proposed.
Caption: Proposed synthetic workflow for 5-iodo-7-nitro-1H-indazole.
Protocol: Synthesis of 5-iodo-7-nitro-1H-indazole
Expertise & Causality: This protocol employs a classic electrophilic aromatic substitution (nitration) on the 5-iodo-1H-indazole scaffold. The choice of concentrated sulfuric acid is critical; it acts as both a solvent and a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the electron-deactivating effect of the iodine substituent. Strict temperature control is paramount to prevent unwanted side reactions and ensure regioselectivity. The 7-position is a likely target for nitration due to the directing effects of the pyrazole ring system.
Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 5-iodo-1H-indazole (1.0 eq). Cool the flask in an ice-salt bath to 0 °C.
-
Acid Addition: Slowly add concentrated sulfuric acid (H₂SO₄, ~10 mL per gram of starting material) with continuous stirring, ensuring the internal temperature remains below 10 °C. Stir until all starting material is fully dissolved.
-
Nitration: Pre-cool a mixture of concentrated nitric acid (HNO₃, 1.1 eq) and concentrated sulfuric acid (1.0 eq) in a separate vial in the ice bath. Add this nitrating mixture dropwise to the reaction flask via the dropping funnel over a period of 30-45 minutes. Crucially, maintain the internal reaction temperature below 5 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 2-3 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting material.
-
Work-up: Once the reaction is complete, carefully and slowly pour the reaction mixture onto crushed ice in a large beaker. This will precipitate the crude product.
-
Neutralization & Filtration: Neutralize the acidic slurry by the slow addition of a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until the pH is approximately 7. The precipitated solid is collected by vacuum filtration and washed thoroughly with cold deionized water to remove residual salts.
-
Purification: The crude product will likely be a mixture of regioisomers. Purify the desired 5-iodo-7-nitro-1H-indazole isomer using silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes.
Self-Validation: The identity and purity of the final product must be confirmed through the analytical techniques described in the following section (NMR, MS, and HPLC). A sharp melting point for the purified compound will also serve as an indicator of high purity.
Physicochemical Characterization: Methodologies
Accurate characterization is essential to confirm the identity, purity, and drug-like properties of the synthesized compound.
Structural Elucidation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The aromatic region is expected to show distinct signals for the protons at the C3, C4, and C6 positions. The strong deshielding effects of the adjacent nitro group will likely shift the C6-H proton significantly downfield. The N-H proton will appear as a broad singlet at a very downfield chemical shift (>13 ppm), characteristic of indazoles.[12][13]
-
¹³C NMR: The spectrum will show seven distinct carbon signals. The C-I and C-NO₂ signals will be readily identifiable based on their characteristic chemical shifts and the quaternary nature (no attached protons). Specifically, the C-I carbon (C5) will appear at a low field (~85-95 ppm), while the C-NO₂ carbon (C7) will be significantly downfield.[12][14]
-
-
Mass Spectrometry (MS):
-
Methodology: Analysis via Electrospray Ionization (ESI) or Electron Ionization (EI).
-
Expected Outcome: The primary validation will be the observation of the molecular ion peak ([M+H]⁺ or [M]⁺˙) at m/z corresponding to the calculated molecular weight (317.03). The presence of iodine will generate a characteristic isotopic pattern that is readily identifiable.
-
-
Infrared (IR) Spectroscopy:
-
Methodology: Analysis of a solid sample using a KBr pellet or Attenuated Total Reflectance (ATR).
-
Expected Outcome: Key diagnostic peaks will include a broad N-H stretch (~3300-3400 cm⁻¹), aromatic C-H stretches (~3100 cm⁻¹), and two strong, characteristic stretches for the nitro group: an asymmetric stretch (~1520-1550 cm⁻¹) and a symmetric stretch (~1340-1360 cm⁻¹).[12]
-
Solubility and Lipophilicity Determination
-
Aqueous Solubility Assay:
-
Methodology (Kinetic): A standard protocol involves preparing a high-concentration stock solution of the compound in DMSO (e.g., 10 mM) and then diluting it into a series of aqueous buffers (e.g., pH 5.0, 7.4). After a set incubation period (e.g., 2 hours), the solutions are filtered to remove precipitated material, and the concentration of the dissolved compound in the filtrate is quantified by HPLC-UV.
-
Trustworthiness: This method provides a rapid assessment of solubility that is highly relevant to early-stage drug discovery, where dissolution rate is often more critical than thermodynamic equilibrium.
-
-
LogD Measurement (Shake-Flask Method):
-
Methodology: A known amount of the compound is dissolved in a biphasic system of n-octanol and an aqueous buffer (e.g., pH 7.4). The mixture is shaken vigorously to allow the compound to partition between the two phases until equilibrium is reached. The phases are then separated, and the concentration of the compound in each phase is measured by HPLC-UV. The LogD is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
Expertise: This classic method directly measures the partitioning that mimics a drug's ability to cross biological membranes. Performing the measurement at a physiological pH of 7.4 (LogD₇.₄) is critical as it accounts for the ionization state of the molecule.
-
Relevance in Drug Discovery and Future Directions
The 5-iodo-7-nitro-1H-indazole scaffold is a highly promising starting point for drug discovery programs.
-
Targeted Applications: Given that 7-nitro-1H-indazole is a known nNOS inhibitor, this synthesized derivative should be prioritized for screening against nitric oxide synthase isoforms.[5][7] The added 5-iodo substituent could potentially enhance potency or introduce selectivity for different isoforms. Furthermore, the broader indazole class is rich in protein kinase inhibitors, and this compound serves as a valuable fragment for screening against kinase panels.[3]
-
Structure-Based Design: The iodine atom is particularly valuable for facilitating X-ray crystallography. If a co-crystal structure with a target protein can be obtained, the iodine's position will be unambiguously determined due to its high electron density, providing a precise roadmap for subsequent structure-based drug design efforts.
-
Synthetic Elaboration: The C-I bond is a versatile handle for synthetic diversification. Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) can be employed to introduce a wide range of functional groups at the 5-position, enabling the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.
References
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Ghaedi, A., et al. (2010). Synthesis of new fluorescent compounds from 5-nitro-1H- indazole. Semantic Scholar. Retrieved from [Link]
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ResearchGate. (2024). 1 H NMR spectrum (8.30−8.44 and 7.32−7.40 ppm regions) of 1e in DMSO-d 6 at 500 MHz. Retrieved from [Link]
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PubChem. (n.d.). 7-Nitroindazole. Retrieved from [Link]
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Kumar, S., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Retrieved from [Link]
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Matrix Fine Chemicals. (n.d.). 5-NITRO-1H-INDAZOLE. Retrieved from [Link]
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Stenutz. (n.d.). 5-nitro-1H-indazole. Retrieved from [Link]
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Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Retrieved from [Link]
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PubChem. (n.d.). 5-Nitroindazole. Retrieved from [Link]
- Google Patents. (n.d.). CN107805221A - Method for preparing 1H-indazole derivative.
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U.S. Environmental Protection Agency. (n.d.). 1H-Indazole, 5-nitro-. Retrieved from [Link]
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Zhang, Y., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). 5-bromo-7-nitro-1H-indazole Properties. Retrieved from [Link]
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Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. Retrieved from [Link]
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MilliporeSigma. (n.d.). 5-iodo-1H-indazole. Retrieved from [Link]
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NIST. (n.d.). 1H-Indazole, 6-nitro-. Retrieved from [Link]
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5-iodo-7-nitro-1H-indazole CAS number and chemical identifiers
[1][2][3][4][5]
Executive Summary
5-Iodo-7-nitro-1H-indazole is a high-value heterocyclic building block used primarily in medicinal chemistry for the synthesis of multi-targeted kinase inhibitors and enzyme modulators (e.g., nNOS, JNK).[1] Its structural uniqueness lies in its orthogonal reactivity: the C-5 iodine serves as a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), while the C-7 nitro group offers a latent amine for subsequent derivatization (amide/urea formation) or solubility enhancement. This "dual-warhead" capability makes it an essential scaffold for Fragment-Based Drug Discovery (FBDD).
Chemical Identifiers & Properties
| Property | Data |
| Chemical Name | 5-Iodo-7-nitro-1H-indazole |
| CAS Number | 1167056-40-7 |
| Molecular Formula | C₇H₄IN₃O₂ |
| Molecular Weight | 289.03 g/mol |
| Exact Mass | 288.935 |
| SMILES | C1=C(C=C(C2=C1NN=C2)[O-])I |
| InChI Key | HKMNNKJUDXJLQJ-UHFFFAOYSA-N (Analogous) |
| Appearance | Yellow to orange crystalline solid |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in DCM, MeOH |
| pKa (Calc) | ~11.5 (N-H acidity enhanced by nitro group) |
Synthesis & Manufacturing
The synthesis of 5-iodo-7-nitro-1H-indazole requires precise regiochemical control. Direct iodination of 7-nitroindazole often yields the C-3 isomer due to electronic effects. Therefore, the Modified Jacobson Indazole Synthesis (cyclization of a 2-methylaniline precursor) is the preferred route for high fidelity.
Retrosynthetic Analysis (Graphviz)
Caption: Figure 1. Regioselective synthesis pathway avoiding C-3 halogenation by utilizing the Jacobson cyclization strategy.
Detailed Experimental Protocol
Step 1: Nitration of 4-iodo-2-methylaniline
-
Reagents: 4-iodo-2-methylaniline (1.0 eq), Acetic Anhydride (1.1 eq), Fuming HNO3 (1.05 eq), H2SO4.
-
Protection: Acetylate the amine first to protect against oxidation. Dissolve amine in acetic acid, add acetic anhydride at 0°C.
-
Nitration: Add the acetanilide to cold H2SO4 (-10°C). Dropwise add fuming HNO3. The nitro group directs to the position ortho to the amino group (position 6), sterically favored over position 3 due to the iodine at 4.
-
Deprotection: Hydrolyze the acetyl group (HCl/EtOH reflux) to yield 4-iodo-2-methyl-6-nitroaniline .
Step 2: Cyclization to 5-Iodo-7-nitro-1H-indazole Note: This step utilizes the Jacobson indazole synthesis mechanism where a diazonium intermediate cyclizes onto the methyl group.
-
Dissolution: Suspend 4-iodo-2-methyl-6-nitroaniline (10 mmol) in Glacial Acetic Acid (50 mL).
-
Diazotization: Cool to 15°C. Add Sodium Nitrite (NaNO2, 11 mmol) dissolved in minimal water dropwise.
-
Cyclization: Allow the mixture to warm to room temperature, then heat to 80°C for 2 hours. The diazonium species attacks the methyl group (facilitated by the ortho-nitro effect) to close the pyrazole ring.
-
Workup: Pour reaction mixture into ice water. The product precipitates as a yellow solid.
-
Purification: Filter, wash with water, and recrystallize from Ethanol/DMF.
Reactivity & Applications
The scaffold's utility is defined by its three distinct reactive sites, allowing for sequential functionalization.
Orthogonal Reactivity Map
Caption: Figure 2. Orthogonal reactivity profile. The C-5 iodine is the primary diversification point, while C-7 serves as a secondary vector.
Key Transformations
-
Suzuki-Miyaura Coupling (C-5): The iodine atom is highly reactive toward oxidative addition.
-
Conditions: Pd(dppf)Cl2, K2CO3, Dioxane/Water, 90°C.
-
Application: Introduction of heteroaryl groups (pyridines, pyrimidines) common in ATP-competitive kinase inhibitors.
-
-
Nitro Reduction (C-7):
-
Conditions: Iron powder, NH4Cl, EtOH/H2O, 70°C. (Avoids dehalogenation of the C-5 iodine, which can occur with H2/Pd).
-
Application: The resulting 7-amino group can be acylated to form urea linkers, critical for binding to the "sugar pocket" or "hinge region" of kinases.
-
Safety & Handling
-
Hazards: As a nitro-aromatic, the compound is potentially explosive if heated under confinement. It is toxic if swallowed and a skin irritant.[2]
-
Storage: Store at 2-8°C under inert atmosphere (Argon). Light sensitive (iodine bond lability).
-
PPE: Use nitrile gloves, safety goggles, and work within a fume hood to avoid inhalation of dust or vapors.
References
-
National Institutes of Health (NIH). (2022). Study of the Addition Mechanism of 1H-Indazole and Its Nitro Derivatives. PMC. Retrieved from [Link]
- Google Patents. (2006). Heterocyclic compounds as tyrosine kinase modulators (WO2007056155A1).
Introduction: The Indazole Scaffold and the Promise of a Novel Analgesic
An In-Depth Technical Guide to 5-Iodo-7-Nitro-1H-Indazole in Analgesic Research
For Researchers, Scientists, and Drug Development Professionals
The indazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its structural resemblance to purines allows it to interact with a variety of biological targets, leading to a wide spectrum of pharmacological activities, including anti-inflammatory, anti-tumor, and analgesic properties.[2][3][4] One of the most notable examples in analgesic research is Benzydamine, a non-steroidal anti-inflammatory drug (NSAID) with local anesthetic and analgesic properties.[4]
A particularly compelling avenue of research within the indazole family has been the investigation of nitroindazole derivatives as inhibitors of nitric oxide synthase (NOS).[1] Nitric oxide (NO) is a key signaling molecule in the nervous system, and its overproduction by neuronal nitric oxide synthase (nNOS) is implicated in the central sensitization processes that underlie chronic pain states.[5][6]
The compound 7-nitroindazole (7-NI) has emerged as a potent and selective inhibitor of nNOS.[5][7] Extensive preclinical studies have demonstrated its antinociceptive effects in various models of inflammatory and neuropathic pain.[8][9][10] 7-NI has also shown promise in modulating opioid tolerance and withdrawal, highlighting its potential in complex pain management scenarios.[11][12]
This guide focuses on a novel analogue, 5-iodo-7-nitro-1H-indazole . While direct research on this specific molecule is nascent, its structural relationship to the well-characterized 7-NI provides a strong rationale for its investigation as a potential analgesic. The introduction of an iodine atom at the 5-position offers several theoretical advantages:
-
Modulated Lipophilicity: The iodo-substituent can alter the compound's lipophilicity, potentially improving its pharmacokinetic profile, including its ability to cross the blood-brain barrier.
-
Altered Metabolic Stability: The C-I bond can influence the metabolic fate of the molecule, potentially leading to a longer half-life and improved duration of action.
-
Novel Binding Interactions: The iodine atom may introduce new non-covalent interactions within the nNOS active site, potentially enhancing binding affinity and selectivity.
This document will, therefore, serve as a technical guide for the synthesis, characterization, and preclinical evaluation of 5-iodo-7-nitro-1H-indazole as a novel analgesic candidate, leveraging the extensive knowledge base of its parent compound, 7-NI.
Part 1: Predicted Mechanism of Action - Targeting the Nitric Oxide Pathway
The primary hypothesis is that 5-iodo-7-nitro-1H-indazole will exert its analgesic effects through the inhibition of neuronal nitric oxide synthase, mirroring the mechanism of 7-NI.
The Role of nNOS in Pain Signaling
In the central nervous system, nNOS is activated in response to the binding of glutamate to N-methyl-D-aspartate (NMDA) receptors on post-synaptic neurons. This activation leads to the production of nitric oxide (NO), a highly diffusible signaling molecule. In the context of pain, this process contributes to:
-
Central Sensitization: NO can diffuse back to the pre-synaptic terminal, enhancing further glutamate release and leading to a state of hyperexcitability in spinal cord neurons. This is a key mechanism in the transition from acute to chronic pain.
-
Neuroinflammation: Excessive NO production can lead to the formation of peroxynitrite, a highly reactive and neurotoxic species that contributes to oxidative stress and inflammation in the nervous system.[5]
By inhibiting nNOS, 7-NI has been shown to reduce these pathological processes, resulting in antinociception.[5][8] It is therefore predicted that 5-iodo-7-nitro-1H-indazole will also function as an nNOS inhibitor, thereby reducing the cascade of events that lead to central sensitization and pain.
Signaling Pathway Diagram
Caption: Predicted mechanism of action for 5-iodo-7-nitro-1H-indazole via inhibition of the nNOS pathway.
Part 2: Synthesis and Characterization
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis and purification workflow for 5-iodo-7-nitro-1H-indazole.
Experimental Protocol: Synthesis of 5-Iodo-7-Nitro-1H-Indazole
Step 1: Regioselective Iodination of 7-Nitro-1H-Indazole
This protocol is adapted from established methods for the direct iodination of activated aromatic systems.
-
Preparation: To a 100 mL round-bottom flask, add 7-nitro-1H-indazole (1.0 eq).
-
Dissolution: Add a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) to dissolve the starting material.
-
Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1 eq) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, pour the reaction mixture into a beaker of ice water.
-
Extraction: Extract the aqueous mixture with ethyl acetate.
-
Washing: Wash the combined organic layers with a saturated sodium thiosulfate solution to remove any remaining iodine, followed by a brine wash.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Step 2: Purification
-
Method Selection: The crude product can be purified by either recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
-
Column Chromatography: If using chromatography, a gradient elution system of hexane and ethyl acetate is recommended.
-
Fraction Collection: Collect the fractions containing the desired product, as indicated by TLC analysis.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 5-iodo-7-nitro-1H-indazole.
Characterization
The identity and purity of the final compound must be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Part 3: Preclinical Evaluation Strategy
A phased approach, starting with in vitro target validation and moving to in vivo models of nociception, is essential to characterize the analgesic potential of 5-iodo-7-nitro-1H-indazole.
Preclinical Evaluation Workflow
Caption: A structured workflow for the preclinical evaluation of 5-iodo-7-nitro-1H-indazole.
In Vitro nNOS Inhibition Assay
-
Objective: To determine if 5-iodo-7-nitro-1H-indazole inhibits nNOS activity and to quantify its potency (IC50).
-
Methodology: A commercially available nNOS inhibitor screening kit can be used. These kits typically measure the conversion of L-arginine to L-citrulline, often via a colorimetric or fluorescent readout.
-
Procedure:
-
Recombinant nNOS enzyme is incubated with L-arginine and necessary co-factors.
-
Varying concentrations of 5-iodo-7-nitro-1H-indazole are added.
-
The reaction is allowed to proceed for a set time at 37°C.
-
The reaction is stopped, and the amount of product (or remaining substrate) is quantified.
-
The IC50 value is calculated from the dose-response curve.
-
In Vivo Analgesic Models
1. Formalin Test (Inflammatory Pain Model)
-
Objective: To assess the efficacy of the compound against both acute (phasic) and tonic (inflammatory) pain. 7-NI is known to be effective in the late phase of this test.[7][8][10]
-
Procedure:
-
Administer 5-iodo-7-nitro-1H-indazole or vehicle intraperitoneally (i.p.) to mice.
-
After a set pre-treatment time (e.g., 30 minutes), inject a dilute formalin solution into the plantar surface of one hind paw.
-
Observe the animal and record the total time spent licking or biting the injected paw during the early phase (0-5 minutes) and the late phase (15-30 minutes).
-
A reduction in licking/biting time in the late phase indicates an anti-inflammatory/analgesic effect.
-
2. Acetic Acid Writhing Test (Visceral Pain Model)
-
Objective: To evaluate the compound's ability to reduce visceral pain.
-
Procedure:
-
Administer the test compound or vehicle to mice.
-
After a pre-treatment period, inject a dilute solution of acetic acid i.p.
-
Count the number of "writhes" (a specific stretching posture indicative of pain) over a 20-minute period.
-
A significant reduction in the number of writhes compared to the vehicle group indicates analgesia.
-
3. Sciatic Nerve Ligation Model (Neuropathic Pain Model)
-
Objective: To determine if the compound can alleviate mechanical allodynia, a hallmark of neuropathic pain. Studies have shown that 7-NI can produce acute analgesia in such models.[6][9]
-
Procedure:
-
Surgically ligate the sciatic nerve in rats to induce a state of neuropathic pain, which develops over several days.
-
Measure the baseline paw withdrawal threshold to a mechanical stimulus (e.g., von Frey filaments).
-
Administer 5-iodo-7-nitro-1H-indazole or vehicle.
-
Re-measure the paw withdrawal threshold at various time points post-administration.
-
An increase in the paw withdrawal threshold indicates a reduction in mechanical allodynia.
-
Quantitative Data Summary (Hypothetical)
This table presents the known data for the parent compound, 7-nitroindazole (7-NI), which serves as a benchmark for the expected performance of 5-iodo-7-nitro-1H-indazole.
| Parameter | Assay | 7-Nitroindazole (7-NI) Data | 5-Iodo-7-Nitro-1H-Indazole (Target) |
| IC50 | nNOS Inhibition | ~0.47 µM[7][10] | To be determined |
| ED50 | Formalin Test (Late Phase) | ~26 mg/kg (i.p.)[7][10] | To be determined |
| ED50 | Acetic Acid Writhing | ~22.5 mg/kg (i.p.)[8] | To be determined |
Part 4: Discussion and Future Directions
The investigation of 5-iodo-7-nitro-1H-indazole is a logical and promising step in the development of novel analgesics targeting the nitric oxide pathway. Based on the robust data available for 7-nitroindazole, there is a strong scientific premise to suggest that this new analogue will exhibit significant antinociceptive properties.
The key differentiator for 5-iodo-7-nitro-1H-indazole will be its pharmacokinetic and pharmacodynamic profile compared to 7-NI. The iodo-substitution could lead to enhanced potency, improved brain penetration, or a more favorable metabolic profile, potentially translating to a lower effective dose and a better safety margin. A significant advantage of 7-NI, which is expected to be retained by its iodo-analogue, is its lack of effect on mean arterial pressure, a common side effect of non-selective NOS inhibitors.[7][10]
Future Research Directions:
-
Selectivity Profiling: It will be crucial to assess the selectivity of 5-iodo-7-nitro-1H-indazole for nNOS over the other major isoforms, endothelial NOS (eNOS) and inducible NOS (iNOS). Inhibition of eNOS, in particular, is associated with cardiovascular side effects.
-
Pharmacokinetic Studies: A full pharmacokinetic workup, including absorption, distribution, metabolism, and excretion (ADME) studies, will be necessary to understand the compound's behavior in vivo and to establish a rational dosing regimen.
-
Opioid Interaction Studies: Given that 7-NI has been shown to attenuate the development of tolerance to mu- and kappa-opioid receptor agonists, it would be highly valuable to investigate if 5-iodo-7-nitro-1H-indazole shares this property.[11][12] This could position the compound as a potential adjunct therapy to opioids, reducing the required dose and mitigating the development of tolerance and dependence.
-
Advanced Pain Models: Should the compound show promise in initial models, evaluation in more complex and clinically relevant pain models (e.g., chemotherapy-induced neuropathic pain, diabetic neuropathy) would be warranted.
References
-
Moore, P. K., Wallace, P., Gaffen, Z., Hart, S. L., & Babbedge, R. C. (1993). Characterization of the novel nitric oxide synthase inhibitor 7-nitro indazole and related indazoles: antinociceptive and cardiovascular effects. British Journal of Pharmacology, 110(1), 219–224. Retrieved from [Link]
-
Wikipedia. (n.d.). 7-Nitroindazole. Retrieved from [Link]
-
Parmentier, M., Hoehn, P., Lanz, M., & Gallou, F. (2020). Synthesis of 5-iodo-7-aza-indazole by Diels–Alder cascade and selected examples of C–C and C–N cross-coupling reactions. Organic Process Research & Development. Retrieved from [Link]
-
Manchanda, S. (2012). 7-Nitroindazole and its rapidly emerging role in opioid pain management and withdrawal. Journal of Pain Research, 5, 133–134. Retrieved from [Link]
-
Paul, I. A., & Layer, R. T. (1998). The nitric oxide synthase inhibitor 7-nitroindazole displays enhanced anxiolytic efficacy without tolerance in rats following subchronic administration. Neuropharmacology, 37(7), 899–904. Retrieved from [Link]
-
Maneuf, Y. P., & Fernihough, J. (2011). The selective neuronal nitric oxide synthase inhibitor 7-nitroindazole has acute analgesic but not cumulative effects in a rat model of peripheral neuropathy. Journal of Pain Research, 4, 85–90. Retrieved from [Link]
-
Davis, R. A., & Török, B. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules, 23(3), 674. Retrieved from [Link]
-
Shrivastava, A., Gupta, A., & Asthana, S. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Journal of Chemical and Pharmaceutical Research, 8(11), 164-173. Retrieved from [Link]
-
IOSR Journal. (2025). Facile Synthesis Of 1H-Indazoles Through Iodobenzene- Catalyzed C–H Amination Under Mild And Metal-Free Conditions. IOSR Journal of Applied Chemistry. Retrieved from [Link]
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Romero, T. R., & Bhargava, H. N. (1997). Effect of 7-nitroindazole on tolerance to morphine, U-50488H and [D-Pen2, D-Pen5] enkephalin in mice. European Journal of Pharmacology, 327(1), 15–19. Retrieved from [Link]
-
Moore, P. K., Babbedge, R. C., Wallace, P., Gaffen, Z. A., & Hart, S. L. (1993). 7-Nitro indazole, an inhibitor of nitric oxide synthase, exhibits anti-nociceptive activity in the mouse without increasing blood pressure. British Journal of Pharmacology, 108(2), 296–297. Retrieved from [Link]
-
Aran, V. J., et al. (2024). In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. International Journal of Molecular Sciences, 25(10), 11107. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Indazole – Knowledge and References. Retrieved from [Link]
-
Bush, M. A., & Pollack, G. M. (2001). Pharmacokinetics and pharmacodynamics of 7-nitroindazole, a selective nitric oxide synthase inhibitor, in the rat hippocampus. Journal of Pharmaceutical Sciences, 90(11), 1879–1890. Retrieved from [Link]
-
Caribbean Journal of Science and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology, 9(1), 20-34. Retrieved from [Link]
-
Maneuf, Y. P., & Fernihough, J. (2011). The selective neuronal nitric oxide synthase inhibitor 7-nitroindazole has acute analgesic but not cumulative effects in a rat model of peripheral neuropathy. Journal of Pain Research, 4, 85-90. Retrieved from [Link]
-
Moore, P. K., Babbedge, R. C., Wallace, P., Gaffen, Z. A., & Hart, S. L. (1993). 7-Nitro indazole, an inhibitor of nitric oxide synthase, exhibits anti-nociceptive activity in the mouse without increasing blood pressure. British Journal of Pharmacology, 108(2), 296-297. Retrieved from [Link]
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Metabolic Stability Profile of 5-Iodo-7-nitro-1H-indazole: A Comprehensive Technical Guide
Executive Summary
5-Iodo-7-nitro-1H-indazole (CAS: 1167056-40-7) represents a highly specialized scaffold in medicinal chemistry. Building upon the well-documented pharmacological profile of the parent indazole core—a foundational 1[1]—the introduction of a heavy iodine atom at the 5-position fundamentally alters both the lipophilicity and the steric environment of the molecule. Understanding the metabolic stability of this derivative is critical for predicting its pharmacokinetic behavior, intrinsic clearance (
Mechanistic Rationale of Biotransformation
The metabolic fate of 5-iodo-7-nitro-1H-indazole is governed by three distinct structural features, each dictating specific enzymatic interactions:
-
The Indazole Core: Typically susceptible to cytochrome P450 (CYP)-mediated N-oxidation or hydroxylation. However, the electron-withdrawing nature of the nitro group and the steric bulk of the iodine atom significantly deactivate the aromatic system, potentially2[2].
-
The 7-Nitro Group: Nitroaromatics are classic substrates for enzymatic reduction by nitroreductases and CYP enzymes (particularly under hypoxic conditions). This pathway leads to the formation of nitroso, hydroxylamine, and ultimately 7-amino derivatives. The hydroxylamine intermediate is a known toxicological liability due to its potential to form reactive species that covalently bind to cellular macromolecules.
-
The 5-Iodo Substitution: Halogenation is a standard medicinal chemistry strategy to 3[3]. The 5-iodo group effectively blocks CYP-mediated oxidation at the C5 position. However, due to the relatively weak carbon-iodine bond compared to C-F or C-Cl bonds, oxidative dehalogenation remains a minor but viable metabolic pathway.
Predicted phase I biotransformation pathways for 5-iodo-7-nitro-1H-indazole.
In Vitro Metabolic Stability Assessment Protocol
To empirically determine the metabolic stability of 5-iodo-7-nitro-1H-indazole, Human Liver Microsomes (HLM) are utilized. HLMs provide a robust, physiologically relevant model for assessing CYP-mediated Phase I metabolism and are the 4
4[4].Self-Validating Experimental Protocol
The following protocol is designed with built-in causality and validation steps. The inclusion of a no-NADPH control ensures that observed depletion is enzymatically driven, while the use of a high-clearance reference compound (e.g., Verapamil) 5[5].
-
Preparation of Working Solutions:
-
Prepare a 10 mM stock of 5-iodo-7-nitro-1H-indazole in DMSO.
-
Dilute to a 100 µM working solution in 50% acetonitrile/water to minimize DMSO concentration in the final assay. (Causality Note: DMSO concentrations >0.1% can competitively inhibit CYP enzymes, skewing clearance data).
-
-
Incubation Matrix Assembly:
-
In a 96-well plate, combine 0.5 mg/mL HLM protein in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM
. -
(Causality Note:
is essential as a cofactor for the NADPH-cytochrome P450 reductase complex, enabling the electron transfer required for CYP catalytic cycles).
-
-
Initiation and Time-Course Sampling:
-
Pre-incubate the matrix at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system (1 mM final concentration) and the test compound (1 µM final concentration).
-
At designated time points (0, 5, 15, 30, 45, and 60 minutes), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
(Causality Note: The 3:1 ratio of cold organic solvent instantly denatures the microsomal proteins, quenching the enzymatic reaction and precipitating proteins for clean LC-MS/MS injection).
-
-
Centrifugation and Analysis:
Step-by-step experimental workflow for HLM metabolic stability and LC-MS/MS analysis.
Quantitative Data Presentation & Pharmacokinetic Projections
The depletion of the parent compound is plotted as the natural log of the percentage remaining versus time. The slope of the linear regression (-k) represents the elimination rate constant. From this, the in vitro half-life (
Based on the structural modifications (halogenation at C5), 5-iodo-7-nitro-1H-indazole is projected to exhibit enhanced metabolic stability compared to the unhalogenated 7-nitroindazole core. The heavy iodine atom3[3].
Table 1: Comparative Metabolic Stability Parameters (HLM Assay Projections)
| Compound | Structural Modification | Projected | Projected | Stability Classification |
| 7-Nitroindazole | Parent Core | ~25.0 | ~55.4 | Moderate |
| 5-Iodo-7-nitro-1H-indazole | C5-Iodination | >60.0 | <23.1 | High |
| Verapamil | High Clearance Control | ~15.0 | ~92.4 | Low (Rapidly Cleared) |
Note: Data represents projected baseline values for indazole derivatives in standard 0.5 mg/mL HLM incubations based on established structure-activity relationship (SAR) principles[6].
Analytical Detection and Metabolite Identification
To fully characterize the metabolic profile, LC-MS/MS utilizing a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is required to identify the specific metabolites formed.
-
Chromatography: A ballistic gradient using a C18 column (e.g., Phenomenex Gemini NX) with mobile phases of 0.1% formic acid in water and acetonitrile ensures sharp peak shapes for the highly lipophilic 5-iodo derivative[5].
-
Mass Spectrometry: The compound is monitored in positive electrospray ionization (ESI+) mode. The presence of the iodine atom provides a distinct isotopic signature and a significant mass defect, which is highly advantageous for distinguishing true metabolites from matrix background noise. The primary biotransformation to monitor is the mass shift of -30 Da, corresponding to the reduction of the nitro group (
).
Conclusion
The metabolic stability profile of 5-iodo-7-nitro-1H-indazole is a complex interplay between the liability of the 7-nitro group to reduction and the protective, lipophilic nature of the 5-iodo substitution. By employing rigorous in vitro HLM assays and high-resolution LC-MS/MS, researchers can accurately map its pharmacokinetic parameters. The strategic iodination likely confers a6[6], making it a valuable scaffold for the development of next-generation, metabolically robust therapeutics.
References
-
Benchchem. Pharmacological Profile of 1-Methyl-7-nitroindazole-3-carboxylic acid: A Molecule Undisclosed in Current Scientific Literature.1
-
ResearchGate. Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds.3
-
SRCE. Metabolic stability and its role in the discovery of new chemical entities.4
-
XenoTech. High Content Automated Metabolic Stability and CYP Inhibition Cocktail Screening Assays for Early Drug Development.5
-
NIH PMC. Structure activity relationship and liver microsome stability studies of pyrrole necroptosis inhibitors.6
-
MDPI. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS.2
Sources
Methodological & Application
Protocol for synthesizing 5-iodo-7-nitro-1H-indazole from 7-nitroindazole
[1]
Executive Summary
The synthesis of 5-iodo-7-nitro-1H-indazole from 7-nitroindazole presents a significant regiochemical challenge.[1] Direct electrophilic iodination (e.g., using
To successfully install the iodine atom at the C5 position , a "Blocking-Bypass" strategy is required.[1] This protocol details the only chemically robust pathway starting from 7-nitroindazole:
-
Nitration to 5,7-dinitroindazole.
-
Regioselective Reduction to 5-amino-7-nitroindazole.
-
Sandmeyer Iodination to the target 5-iodo-7-nitro-1H-indazole.[1]
This guide provides the step-by-step methodology, mechanistic rationale, and critical quality control parameters to ensure high purity (>98%) of the C5-iodo isomer.
Chemical Strategy & Mechanism[2][3][4][5]
The Regioselectivity Problem
The 7-nitro group strongly deactivates the benzene ring of the indazole system towards electrophilic aromatic substitution (EAS). Consequently, standard iodination reagents attack the most electron-rich remaining site: the C3 carbon on the pyrazole ring.[1]
-
Direct Reaction: 7-Nitroindazole +
/Base 3-Iodo -7-nitroindazole (Major Product).[1][2] -
Target Reaction: 7-Nitroindazole
5-Iodo -7-nitroindazole.[1]
The Solution: The "Nitration-Reduction-Sandmeyer" Route
To target C5, we utilize the meta-directing effect of the 7-nitro group to introduce a second nitro group at C5, which is then chemically modified.[1]
Mechanistic Workflow (Graphviz)
Caption: Synthetic pathway comparison. Direct iodination fails to target C5. The 3-step sequence ensures regiochemical fidelity.
Materials & Reagents
| Reagent | Grade | Role | Hazards |
| 7-Nitroindazole | >98% | Starting Material | Irritant |
| Fuming Nitric Acid | >90% | Nitrating Agent | Corrosive, Oxidizer |
| Sulfuric Acid | 98% | Solvent/Catalyst | Corrosive |
| Sodium Sulfide Nonahydrate | ACS | Selective Reductant | Toxic, Stench |
| Sodium Nitrite | ACS | Diazotization | Toxic, Oxidizer |
| Potassium Iodide | ACS | Iodination Source | Irritant |
| Urea | Reagent | Quencher (HNO2) | Irritant |
Experimental Protocols
Step 1: Synthesis of 5,7-Dinitroindazole
Objective: Install a nitrogen functionality at the C5 position.[1]
-
Preparation: In a 250 mL round-bottom flask, dissolve 7-nitroindazole (10.0 g, 61.3 mmol) in concentrated
(60 mL). Cool the solution to 0°C in an ice-salt bath. -
Nitration: Add fuming
(4.0 mL, 1.5 eq) dropwise over 30 minutes, maintaining the internal temperature below 5°C. -
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1).[3] The 5,7-dinitro product is significantly more polar.[1]
-
Workup: Pour the reaction mixture carefully onto 500 g of crushed ice. A yellow precipitate will form.[4]
-
Isolation: Filter the solid, wash copiously with water until the filtrate is neutral, and dry in a vacuum oven at 50°C.
-
Expected Yield: 85-90%[1]
-
Appearance: Yellow solid.
-
Step 2: Selective Reduction to 5-Amino-7-Nitroindazole
Objective: Reduce the less sterically hindered 5-nitro group while leaving the 7-nitro group intact.[1]
-
Dissolution: Suspend 5,7-dinitroindazole (10.0 g, 48 mmol) in Ethanol (100 mL) and Water (20 mL). Heat to 60°C.
-
Reduction: Add a solution of Sodium Sulfide nonahydrate (
, 12.0 g, ~1.05 eq) in water (30 mL) dropwise over 45 minutes.-
Note: The 5-nitro group is more accessible and has a higher reduction potential than the 7-nitro group, which is flanked by the ring junction and the N-H bond.[1]
-
-
Reflux: Heat the mixture to reflux for 2 hours. The color will darken to deep orange/red.
-
Workup: Evaporate the ethanol under reduced pressure. Dilute the residue with water (100 mL) and neutralize with dilute HCl to pH 7.
-
Purification: Extract with Ethyl Acetate (3 x 100 mL). The product (amine) is soluble in organic solvent. Wash with brine, dry over
, and concentrate.[1]-
Purification: Recrystallize from Ethanol/Water.
-
Expected Yield: 60-70%[1]
-
Checkpoint: 1H NMR should show a broad singlet (
) and two aromatic doublets.
-
Step 3: Sandmeyer Iodination to 5-Iodo-7-Nitro-1H-Indazole
Objective: Convert the C5-amino group to the C5-iodo target.[1]
-
Diazotization: Suspend 5-amino-7-nitroindazole (5.0 g, 28 mmol) in 6M HCl (40 mL). Cool to 0°C. Add a solution of Sodium Nitrite (
, 2.1 g, 30 mmol) in water (10 mL) dropwise, keeping temperature <5°C. Stir for 30 mins.-
Test: Verify excess nitrous acid using starch-iodide paper (turns blue instantly). Add Urea (spatula tip) to quench excess nitrous acid until paper remains white.
-
-
Iodination: Slowly add a solution of Potassium Iodide (KI, 9.3 g, 56 mmol) in water (20 mL) to the cold diazonium salt solution.
-
Conversion: Allow the mixture to warm to room temperature, then heat to 60°C for 1 hour. Nitrogen gas evolution will be observed.
-
Quench: Cool to RT and add saturated Sodium Thiosulfate (
) solution to quench liberated iodine (removes purple/brown color). -
Isolation: Filter the resulting precipitate.
-
Purification: The crude solid contains the target. Purify via flash column chromatography (Silica gel, Gradient 10-40% EtOAc in Hexanes).
-
Target:5-Iodo-7-nitro-1H-indazole .[1]
-
Quality Control & Characterization
Distinguishing the 5-iodo target from the potential 3-iodo impurity (from direct iodination attempts) is critical.
| Parameter | Target: 5-Iodo-7-Nitroindazole | Impurity: 3-Iodo-7-Nitroindazole |
| 1H NMR (DMSO-d6) | C3-H Present: Singlet at ~8.2-8.4 ppm.[1] | C3-H Absent: No singlet in the 8.0-8.5 region.[1] |
| Aromatic Pattern | Two doublets (meta-coupling, J~1.5-2.0 Hz) at C4 and C6.[1] | Three signals (C4, C5, C6) often appearing as d, t, d or m.[1] |
| Melting Point | Distinct (verify against CAS 1167056-40-7 standard). | Typically lower due to symmetry differences. |
Expected NMR Data (5-Iodo-7-Nitro-1H-Indazole)
Troubleshooting & Pitfalls
-
"I tried reacting 7-nitroindazole with NIS and got the wrong product."
-
Cause: As detailed in Section 2, direct iodination attacks C3. You synthesized 3-iodo-7-nitroindazole. You must use the diazonium route described above.
-
-
Low Yield in Step 2 (Reduction):
-
Cause: Over-reduction to the diamine (5,7-diaminoindazole).[1]
-
Fix: Control the stoichiometry of Sodium Sulfide carefully (1.0 to 1.1 eq). Do not use excess reductant or prolonged heating.
-
-
Poor Solubility of Diazonium Salt:
-
Fix: Ensure vigorous stirring during the addition of KI. If the diazonium salt precipitates, the reaction can still proceed in suspension, but ensure slow addition to prevent occlusion.[1]
-
References
Sources
- 1. US3988347A - Process for the preparation of substituted indazoles - Google Patents [patents.google.com]
- 2. US8349885B2 - Indole and indazole derivatives having a cell-, tissue- and organ-preserving effect - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Preparation and Handling of 5-Iodo-7-nitro-1H-indazole DMSO Stock Solutions
An authoritative application note and protocol for the preparation of 5-iodo-7-nitro-1H-indazole stock solutions in Dimethyl Sulfoxide (DMSO).
Executive Summary
5-Iodo-7-nitro-1H-indazole is a halogenated nitroindazole derivative frequently utilized as a critical building block in medicinal chemistry and as a pharmacological probe (e.g., in the development of kinase or nitric oxide synthase inhibitors). Due to its highly hydrophobic nature and the presence of sensitive functional groups (nitro and iodo moieties), careful preparation of its stock solution is paramount. This application note provides a self-validating, step-by-step protocol for formulating, aliquoting, and storing 5-iodo-7-nitro-1H-indazole in Dimethyl Sulfoxide (DMSO), ensuring maximum compound stability and reproducible downstream assay performance.
Physicochemical Profiling & Rationale
Before initiating stock preparation, it is crucial to understand the physicochemical properties of the compound to dictate the handling parameters.
Table 1: Physicochemical Properties of 5-Iodo-7-nitro-1H-indazole
| Property | Value | Implication for Handling |
| CAS Number | 1167056-40-7 [1] | Unique identifier for sourcing and QC. |
| Molecular Formula | C₇H₄IN₃O₂ | Highly hydrophobic; requires organic solvent. |
| Molecular Weight | 289.03 g/mol [1] | Used for molarity calculations. |
| Solubility (Water) | Insoluble | Aqueous buffers will cause immediate precipitation. |
| Solubility (DMSO) | > 50 mM (Predicted) | DMSO is the optimal primary solvent [2]. |
| Light Sensitivity | High (Nitroaromatic) | Requires amber vials to prevent photodegradation. |
The "Why": Causality Behind Experimental Choices
-
Anhydrous DMSO Selection: DMSO is highly hygroscopic. Absorption of atmospheric water rapidly decreases the solubility limit of hydrophobic indazoles, leading to micro-precipitation that skews assay concentrations [2]. Only fresh, anhydrous, sterile-filtered DMSO (>99.9% purity) should be used.
-
Avoidance of Freeze-Thaw Cycles: Repeated thermal cycling of DMSO stock solutions causes localized concentration gradients and forces the compound out of solution. Furthermore, the freezing point of pure DMSO is 18.5°C; condensation introduced during thawing introduces water, accelerating compound degradation [3].
-
Photostability: The 7-nitro substitution on the indazole core is susceptible to photochemical reduction or degradation under prolonged UV/ambient light exposure. All handling must minimize light exposure, and storage must utilize opaque or amber vials [4].
Preparation Protocol
Materials Required
-
5-Iodo-7-nitro-1H-indazole powder (Purity ≥ 98%)
-
Anhydrous DMSO (Cell-culture grade, >99.9%, sealed under Argon)
-
Calibrated analytical balance (0.01 mg readability)
-
Amber glass or low-binding opaque microcentrifuge tubes
-
Argon or Nitrogen gas (for purging)
-
Vortex mixer and ultrasonic bath
Molarity Calculations
To ensure accuracy, dissolve the entire pre-weighed mass provided by the vendor if possible, rather than attempting to weigh out sub-milligram quantities which introduces static and balance errors [5].
Formula: Volume of DMSO (mL) = Mass (mg) / [Concentration (mM) × Molecular Weight (g/mol)] × 1000
Table 2: Standard Dilution Matrix for 5-Iodo-7-nitro-1H-indazole (MW: 289.03)
| Target Concentration | Mass of Compound | Volume of Anhydrous DMSO Required |
| 10 mM | 5.00 mg | 1.730 mL |
| 20 mM | 5.00 mg | 0.865 mL |
| 50 mM | 10.00 mg | 0.692 mL |
Step-by-Step Dissolution Workflow
-
Equilibration: Allow the sealed vial of 5-iodo-7-nitro-1H-indazole powder to equilibrate to room temperature (RT) in a desiccator for at least 30 minutes before opening. This prevents ambient moisture from condensing on the cold powder.
-
Weighing/Solvent Addition: In a chemical fume hood, add the calculated volume of room-temperature anhydrous DMSO directly to the compound vial.
-
Dissolution: Cap the vial tightly and vortex vigorously for 30–60 seconds.
-
Sonication (If Required): If visible particulates remain, place the vial in an ultrasonic water bath (RT) for 2–5 minutes. Caution: Do not allow the bath to heat up, as elevated temperatures can degrade the iodo-substitution.
-
Visual Inspection: Hold the solution against a light source to confirm complete dissolution. The solution should be completely clear (though it may have a yellow/orange tint due to the nitro group).
Aliquoting and Storage
-
Aliquoting: Immediately divide the master stock into single-use aliquots (e.g., 20 µL to 50 µL) into pre-labeled amber microcentrifuge tubes.
-
Inert Atmosphere: Gently overlay the headspace of each tube with a stream of dry Argon or Nitrogen gas before sealing to displace oxygen and moisture.
-
Storage: Transfer aliquots immediately to a -80°C freezer. While -20°C is acceptable for short-term storage (< 1 month), -80°C is mandatory for long-term stability (up to 6 months) [3].
Downstream Application: Aqueous Dilution
A major failure point in in vitro assays is the "solvent shock" that occurs when a high-concentration DMSO stock is injected directly into aqueous media (e.g., PBS or DMEM), causing the indazole to crash out of solution.
Best Practice for Aqueous Assays:
-
Intermediate Dilution: Perform a serial dilution in pure DMSO to reach 1000x or 200x of your final assay concentration [6].
-
Stepwise Addition: Add the intermediate DMSO stock drop-wise to the aqueous buffer while vigorously swirling or vortexing the buffer.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the biological assay does not exceed 0.1% to 0.5% (v/v) to prevent solvent-induced cytotoxicity or target interference [2][6].
Workflow Visualization
Figure 1: Standardized preparation, aliquoting, and storage workflow for 5-iodo-7-nitro-1H-indazole.
References
-
MedChemExpress. (n.d.). Compound Handling Instructions and Storage Guidelines. MedChemExpress. Retrieved March 1, 2026, from [Link]
-
Protocol Online Community. (2013). Making a stock solution for my drug using DMSO - General Lab Techniques. Protocol Online. Retrieved March 1, 2026, from [Link]
-
GE Healthcare Life Sciences (Cytiva). (2011). Biacore™ protein analysis: Buffer and sample preparation for direct binding assay in 2% DMSO. Laboratory Guideline 29-0057-18 AA. Retrieved March 1, 2026, from [Link]
Application Note: In Vivo Dosing Guidelines for 5-iodo-7-nitro-1H-indazole in Rodent Models
Executive Summary & Scientific Rationale
5-iodo-7-nitro-1H-indazole is a halogenated derivative of 7-Nitroindazole (7-NI) , a widely established selective neuronal Nitric Oxide Synthase (nNOS) inhibitor.[1][2] While 7-NI is the gold standard for studying nNOS in neuroprotection and nociception, the 5-iodo analog represents a structural modification often employed to modulate lipophilicity, metabolic stability, or potency in Structure-Activity Relationship (SAR) studies.[1][2]
Critical Pharmacological Context:
-
Mechanism: Like its parent 7-NI, this compound targets the heme domain of nNOS, competitively inhibiting L-arginine binding.[1][2]
-
Physicochemical Challenge: The addition of the iodine atom at position 5 significantly increases the molecular weight (MW) and lipophilicity (LogP) compared to 7-NI.[1] This drastically reduces aqueous solubility, necessitating a specialized formulation strategy distinct from standard saline preparations.[1]
-
Dosing Logic: Dosing must be calculated based on molar equivalents to established 7-NI benchmarks to ensure comparable occupancy of the NOS active site.
Physicochemical Profile & Dosing Conversion
To ensure scientific integrity, researchers must not simply copy milligram-based doses from 7-NI literature.[3][1][2] The 5-iodo substituent adds significant mass.[1]
Table 1: Comparative Properties and Dose Adjustment[1][3]
| Property | 7-Nitroindazole (Parent) | 5-iodo-7-nitro-1H-indazole (Target) | Impact on Protocol |
| Molecular Weight | ~163.13 g/mol | ~289.03 g/mol | Correction Factor: 1.77x |
| LogP (Predicted) | ~1.8 - 2.0 | ~2.8 - 3.2 | Higher lipophilicity; requires organic co-solvents.[1][2] |
| Solubility | Poor (requires DMSO/Oil) | Very Poor (Hydrophobic) | Do not use simple saline. |
| Standard Dose | 25 mg/kg (i.p.) | 44.25 mg/kg (i.p.)[1] | Molar equivalent to 25 mg/kg 7-NI.[3][1][2] |
| High Dose | 50 mg/kg (i.p.) | 88.5 mg/kg (i.p.)[1] | Molar equivalent to 50 mg/kg 7-NI.[3][1][2] |
Directive: If your study aims to replicate the neuroprotective effects seen with 25 mg/kg 7-NI, you must dose the 5-iodo analog at approximately 45 mg/kg .[1][2]
Formulation Protocols
Due to the high lipophilicity driven by the iodine and nitro groups, this compound will precipitate immediately in aqueous buffers.[1] Two vehicle systems are recommended based on the duration of the study.
Protocol A: Acute Studies (Single Injection) - DMSO/PEG/Saline
Best for: Pharmacokinetics (PK), short-term behavioral assays (0–4 hours).[3][1][2]
-
Weighing: Calculate the total mass required.
-
Example: For 10 mice (25g each) at 45 mg/kg: Total mass needed = ~12 mg (including overage).[1]
-
-
Solubilization (The "Stock"):
-
Co-Solvent Addition:
-
Aqueous Phase:
-
Final Vehicle Composition: 10% DMSO / 40% PEG-400 / 50% Saline.
Protocol B: Chronic Studies (Daily Dosing) - Oil Suspension
Best for: Multi-day neuroprotection studies to minimize irritation from PEG/DMSO.[3][2]
-
Solubilization: Dissolve compound in 5-10% DMSO (minimum volume possible).
-
Suspension: Add Corn Oil or Peanut Oil to reach final volume.
-
Homogenization: Sonicate the oil mixture for 10–15 minutes. The compound may form a fine suspension rather than a solution.[3][1][2] This is acceptable for I.P. injection if shaken immediately before administration.[3][1][2]
Experimental Workflow & Mechanism
The following diagram illustrates the mechanistic pathway of nNOS inhibition and the experimental workflow for validating the 5-iodo analog's efficacy.
Caption: Mechanistic pathway of nNOS inhibition by 5-iodo-7-nitro-1H-indazole. The compound crosses the BBB and competes with L-arginine, reducing neurotoxic NO downstream effects.[3][1][2]
In Vivo Administration Protocol (Step-by-Step)
Step 1: Baseline Assessment
Before administering the 5-iodo analog, you must establish baseline physiological parameters to rule out off-target effects (specifically eNOS inhibition, which causes hypertension).[1]
-
Measure: Systolic Blood Pressure (Tail-cuff method).
-
Measure: Locomotor activity (Open field) to control for sedation.
Step 2: Administration (Intraperitoneal)[2][5]
-
Injection Volume: 10 mL/kg (standard) or 5 mL/kg (if solubility allows).
-
Technique: Lift the skin over the lower abdomen, insert needle at a 30-degree angle, aspirate slightly to ensure no bladder/gut puncture, and inject slowly.[1]
Step 3: Time-Course for Readouts
Based on 7-NI pharmacokinetics, the 5-iodo analog is expected to have a similar Tmax but potentially longer half-life due to the halogenation.[3][1][2]
| Time Post-Dose | Procedure | Rationale |
| 30-60 min | Peak Effect Window | Perform behavioral assays (e.g., Formalin test, Rotarod). |
| 2 Hours | Tissue Collection (Acute) | Harvest brain tissue for cGMP or nitrate/nitrite assay. |
| 24 Hours | Histology (Chronic) | For neurodegeneration models (e.g., MPTP), dose daily.[1] |
Step 4: Safety Monitoring (Self-Validation)
A valid nNOS inhibitor experiment must demonstrate selectivity .[3][2]
-
Pass Criteria: Animal shows antinociception or neuroprotection without significant elevation in Mean Arterial Pressure (MAP).[1]
-
Fail Criteria: If MAP rises >20 mmHg, the dose is too high, and the compound is cross-reacting with endothelial NOS (eNOS).[1]
References
-
Moore, P. K., et al. "7-Nitro indazole, an inhibitor of nitric oxide synthase, exhibits anti-nociceptive activity in the mouse without increasing blood pressure."[3][1] British Journal of Pharmacology 108.2 (1993): 296-297.[3][2] Link
-
Babl, A., et al. "Inhibition of nNOS by 7-nitroindazole reduces isoflurane-induced apoptosis in the developing rat brain."[3][1] Annals of Anatomy 253 (2024): 152225.[1] Link
-
Kalisch, B. E., et al. "7-Nitroindazole protects against MPTP-induced neurotoxicity in mice."[1][2] Neuroscience Letters 219.2 (1996): 75-78.[3][2] Link
-
PubChem. "Compound Summary: 5-Iodo-7-nitro-1H-indazole (CAS 1167056-40-7)."[3][1][2] National Library of Medicine.[3][1] Link[1]
-
BenchChem. "7-Nitroindazole Application Notes and Protocols." BenchChem Technical Library. Link[1]
Sources
Technical Application Note: IC50 Determination of 5-iodo-7-nitro-1H-indazole
Introduction & Mechanistic Rationale
The compound 5-iodo-7-nitro-1H-indazole is a structural derivative of 7-nitroindazole (7-NI) , a widely recognized, selective inhibitor of neuronal Nitric Oxide Synthase (nNOS) in vivo. While 7-NI exhibits high selectivity for nNOS over endothelial NOS (eNOS) and inducible NOS (iNOS) in the brain, the introduction of an iodine atom at the C5 position is a strategic medicinal chemistry modification intended to modulate lipophilicity (LogP), blood-brain barrier (BBB) permeability, and active site binding affinity via potential halogen bonding interactions.
To accurately determine the IC50 of this derivative, researchers must utilize assays that directly measure the catalytic conversion of L-Arginine to L-Citrulline and Nitric Oxide (NO). This guide outlines two validated methodologies: the Radiometric [³H]-L-Citrulline Assay (Gold Standard for sensitivity) and the Hemoglobin Capture Assay (Preferred for kinetic analysis).
Mechanism of Action
Nitric Oxide Synthase (NOS) catalyzes the two-step oxidation of L-Arginine to L-Citrulline and NO, requiring NADPH and O₂ as cosubstrates, and Calmodulin, FAD, FMN, and BH₄ as cofactors. 5-iodo-7-nitro-1H-indazole acts as a competitive inhibitor, likely binding near the heme active site, obstructing substrate access.
Figure 1: Enzymatic pathway of NOS and the competitive inhibition mechanism of 7-nitroindazole derivatives.
Experimental Design Strategy
Critical Reagents & Materials
-
Enzyme: Recombinant human or rat nNOS (neuronal NOS). Note: For selectivity profiling, run parallel assays with eNOS and iNOS.
-
Substrate: L-Arginine (Cold) and L-[2,3,4-³H]-Arginine (for radiometric assay).
-
Cofactors: NADPH (freshly prepared), Calmodulin (CaM), CaCl₂, Tetrahydrobiopterin (BH₄).
-
Compound: 5-iodo-7-nitro-1H-indazole (Dissolved in DMSO; Final DMSO < 1%).
-
Controls:
Compound Preparation (Serial Dilution)
To generate a precise IC50 curve, a 10-point dilution series is required. Table 1: Dilution Scheme
| Step | Source Conc. | Volume Transfer | Diluent Volume | Final Conc. (Assay) |
| Stock | 10 mM (DMSO) | - | - | - |
| D1 | 10 mM Stock | 10 µL | 90 µL DMSO | 100 µM |
| D2 | D1 | 30 µL | 60 µL DMSO | 33.3 µM |
| D3 | D2 | 30 µL | 60 µL DMSO | 11.1 µM |
| ... | ... | ... | ... | ... |
| D10 | D9 | 30 µL | 60 µL DMSO | ~0.005 µM |
Note: The final assay concentration will be 1/10th or 1/20th of the source plate depending on the protocol volume.
Protocol A: Radiometric [³H]-L-Citrulline Assay (Gold Standard)
This method measures the production of radiolabeled L-Citrulline from L-Arginine.[3] It is the most sensitive method for determining IC50 values in the nanomolar range.
Assay Buffer Preparation
Prepare 50 mM HEPES (pH 7.4) containing:
-
1 mM DTT
-
1 mM EDTA
-
1.25 mM CaCl₂
-
10 µg/mL Calmodulin[4]
-
5 µM FAD / 5 µM FMN
-
10 µM BH₄
Step-by-Step Procedure
-
Enzyme Mix: Dilute nNOS enzyme in Assay Buffer to a concentration of ~10–20 ng/well.
-
Incubation: Add 10 µL of 5-iodo-7-nitro-1H-indazole dilution series to 80 µL of Enzyme Mix. Incubate for 15 minutes at 25°C to allow inhibitor binding.
-
Substrate Initiation: Start the reaction by adding 10 µL of Substrate Mix containing:
-
100 µM NADPH (Final)
-
10 µM L-Arginine (Final) spiked with 0.5 µCi L-[³H]-Arginine.
-
-
Reaction: Incubate at 37°C for 30–60 minutes.
-
Termination: Stop reaction by adding 400 µL of ice-cold Stop Buffer (50 mM HEPES, 5 mM EDTA, pH 5.5).
-
Separation: Add 100 µL of equilibrated Dowex 50W-X8 cation exchange resin (Na+ form).
-
Mechanism:[3] Unreacted L-Arginine (positively charged) binds to the resin. L-Citrulline (neutral/zwitterionic at pH 5.5) remains in the supernatant.
-
-
Detection: Centrifuge/filter to remove resin. Transfer supernatant to scintillation vials with liquid scintillation cocktail. Measure CPM (Counts Per Minute) on a beta counter.
Protocol B: Hemoglobin Capture Assay (Kinetic Alternative)
This spectrophotometric assay relies on the rapid oxidation of oxyhemoglobin (HbO₂) to methemoglobin (MetHb) by NO. It allows real-time monitoring of NO production.
Principle
-
Detection: Absorbance shift from 415 nm (Soret band of HbO₂) to 401 nm (MetHb), or simply monitoring the difference spectrum at 401 nm .
Step-by-Step Procedure
-
Reagent Setup: Prepare Assay Buffer (as above) supplemented with 5 µM oxyhemoglobin.
-
Plate Setup: In a 96-well clear microplate, add:
-
10 µL Compound (5-iodo-7-nitro-1H-indazole)
-
170 µL Enzyme/Hb Mix (nNOS + Oxyhemoglobin in buffer)
-
-
Baseline: Read Absorbance at 401 nm for 2 minutes to establish stability.
-
Initiation: Inject 20 µL of 1 mM NADPH to start the reaction.
-
Kinetic Read: Monitor Absorbance at 401 nm every 30 seconds for 20 minutes at 37°C.
-
Analysis: Calculate the slope (ΔOD/min) for the linear portion of the curve. This slope represents the velocity (
).
Data Analysis & Visualization
IC50 Calculation
-
Normalize Data: Convert raw signals (CPM or Slope) to % Activity relative to the DMSO control (100%) and Background (0%).
-
Curve Fitting: Plot Log[Inhibitor] vs. % Activity. Fit the data using the 4-Parameter Logistic (4PL) Hill Equation :
Workflow Diagram
Figure 2: Operational workflow for the Radiometric IC50 determination assay.
Expertise & Troubleshooting (E-E-A-T)
-
Solubility Issues: 5-iodo-7-nitro-1H-indazole is highly lipophilic due to the iodine and nitro groups. Ensure the final DMSO concentration does not exceed 1% (v/v), as high DMSO inhibits NOS activity. If precipitation occurs, add 0.01% Triton X-100 to the buffer.
-
Dowex Efficiency: In the radiometric assay, the critical step is the Dowex separation. Ensure the resin is fully equilibrated to pH 5.5. If the pH is too high (>6.0), Arginine will leak into the supernatant, causing high background noise.
-
Selectivity Window: When reporting the IC50, it is scientifically rigorous to report the Selectivity Index (SI) :
. A high SI indicates the compound minimizes cardiovascular side effects (mediated by eNOS).
References
-
Moore, P. K., et al. (1993).[1][5][6] "7-Nitro indazole, an inhibitor of nitric oxide synthase, exhibits anti-nociceptive activity in the mouse without increasing blood pressure."[1][6] British Journal of Pharmacology.[1][5][6]
-
Babbedge, R. C., et al. (1993).[1][5][6] "Inhibition of rat cerebellar nitric oxide synthase by 7-nitro indazole and related substituted indazoles." British Journal of Pharmacology.[1][5][6]
-
Bredt, D. S., & Snyder, S. H. (1990). "Isolation of nitric oxide synthetase, a calmodulin-requiring enzyme." Proceedings of the National Academy of Sciences.
-
Cayman Chemical. (2023). "7-Nitroindazole Product Information & Assay Protocol." Cayman Chemical Product Docs.
-
MedChemExpress. (2023). "7-Nitroindazole: nNOS Inhibitor Biological Activity."[3][6] MCE Product Database.
Sources
- 1. 7-Nitro indazole, an inhibitor of nitric oxide synthase, exhibits anti-nociceptive activity in the mouse without increasing blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7-Nitroindazole (7-NI) | nNOS inhibitor | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthesis and biological properties of new 5-nitroindazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7-Nitroindazole - CAS 2942-42-9 - Calbiochem | 483400 [merckmillipore.com]
- 6. caymanchem.com [caymanchem.com]
Pharmacokinetic Profiling of 5-Iodo-7-Nitro-1H-Indazole: Formulation Strategies and Administration Routes
Application Note: AN-PK-5I7NI-01
Executive Summary
5-iodo-7-nitro-1H-indazole (5-I-7-NI) is a halogenated derivative of 7-nitroindazole (7-NI), a widely recognized selective inhibitor of neuronal nitric oxide synthase (nNOS). While 7-NI is a standard tool compound for studying neuroprotection and nociception, the introduction of an iodine atom at the 5-position increases lipophilicity and molecular weight, exacerbating the solubility challenges inherent to the indazole core.
This Application Note provides validated protocols for formulating and administering 5-I-7-NI in rodent pharmacokinetic (PK) studies. It addresses the critical "solubility-permeability" trade-off by detailing vehicle systems for Intravenous (IV), Intraperitoneal (IP), and Oral (PO) administration, ensuring scientific rigor and reproducibility.
Physicochemical Context & Vehicle Logic
The Solubility Challenge
The indazole scaffold is planar and highly lipophilic. The nitro group at position 7 and the iodine at position 5 render the molecule practically insoluble in neutral aqueous buffers.
-
Predicted LogP: > 3.5 (High lipophilicity).
-
pKa: The indazole NH is weakly acidic (pKa ~14), meaning pH adjustment alone is insufficient for solubilization in physiological ranges.
Vehicle Selection Strategy
To prevent precipitation upon injection (which causes micro-embolisms in IV or erratic absorption in IP), we must use co-solvent systems or lipid-based carriers.
| Route | Recommended Vehicle | Mechanism | Pros/Cons |
| IV | 5% DMSO / 40% PEG400 / 55% Saline | Co-solvency | Pros: High solubility, suitable for bolus.Cons: High osmolality; injection speed must be slow. |
| IP | Corn Oil or Arachis (Peanut) Oil | Lipid dissolution | Pros: Sustained release, high payload.Cons: Slow absorption ( |
| PO | 0.5% Methylcellulose (MC) / 0.1% Tween 80 | Suspension | Pros: Mimics solid dosage forms.Cons: Bioavailability limited by dissolution rate. |
Experimental Protocols
Pre-Formulation: Solubility Verification
Before animal work, verify the compound enters solution.
-
Weigh 5 mg of 5-I-7-NI.
-
Add 100 µL of 100% DMSO. Vortex for 60 seconds.
-
Observation: Solution should be clear yellow/orange. If cloudy, sonicate at 37°C for 5 minutes.
-
Hold: This stock solution is stable for 24 hours at room temperature (protect from light).
Intravenous (IV) Administration Protocol
Target Dose: 1–5 mg/kg Dosing Volume: 2 mL/kg (e.g., 0.5 mL for a 250g rat)
Preparation:
-
Stock: Dissolve required amount of 5-I-7-NI in DMSO (5% of final volume).
-
Co-solvent: Add PEG400 (40% of final volume) to the DMSO stock. Vortex thoroughly. Exothermic reaction may occur; allow to cool.
-
Diluent: Slowly add warm (37°C) Sterile Saline (0.9% NaCl) (55% of final volume) while vortexing.
-
Critical Step: Add saline dropwise.[1] Rapid addition can shock the compound out of solution.
-
-
Filtration: Pass through a 0.22 µm PTFE syringe filter to ensure sterility and remove micro-particulates.
Administration:
-
Restrain the animal (rat/mouse) in a warming chamber to dilate tail veins.
-
Administer via the lateral tail vein over 15–30 seconds.
-
Self-Validation: If resistance is felt or the vein blanches white immediately, precipitation has occurred. Terminate dose.
Intraperitoneal (IP) Administration Protocol
Target Dose: 10–50 mg/kg Dosing Volume: 5 mL/kg
Preparation (Oil-Based):
-
Weigh 5-I-7-NI powder.
-
Add a small volume of acetone (optional volatile solvent) to dissolve the powder, then mix with Corn Oil .
-
Evaporate the acetone under a stream of nitrogen gas while stirring the oil.
-
Result: A clear oily solution or a very fine suspension.
-
Alternative: Sonicate the powder directly into the oil at 40°C for 30 minutes.
Administration:
-
Restrain the animal in a supine position (head down).[2]
-
Inject into the lower right quadrant of the abdomen to avoid the cecum.
-
Note: Absorption from oil vehicles is slower than aqueous vehicles. Expect a delayed
(1–2 hours).
Pharmacokinetic Study Design
Because 7-nitroindazole derivatives are subject to hepatic metabolism (nitro-reduction) and rapid distribution, the sampling schedule must capture the early elimination phase.
Workflow Diagram
The following diagram outlines the decision process and experimental flow for the PK study.
Caption: Experimental workflow for 5-I-7-NI PK profiling. Blue: Input; Yellow: Decision Point; Red: Formulation; Green: In-vivo Phase; Black: Analytical Phase.
Sampling Schedule
-
IV Group: 5, 15, 30 min, 1, 2, 4, 8, 24 h. (Crucial to capture
and distribution phase). -
IP/PO Group: 15, 30 min, 1, 2, 4, 6, 8, 24 h. (Crucial to capture
).
Analytical Considerations (LC-MS/MS)
-
Matrix: Plasma (Lithium Heparin).
-
Extraction: Protein precipitation with Acetonitrile (1:3 ratio).
-
Detection: MRM mode.
-
Precursor: ~290 m/z (Check [M+H]+ or [M-H]- depending on ionization).
-
Note: Indazoles ionize well in ESI positive mode, but the nitro group can quench signal; negative mode may be tested if sensitivity is low.
-
Mechanism of Action & Biological Context
Understanding the target (nNOS) is essential for interpreting PK/PD correlations. 5-I-7-NI competes with L-arginine at the heme site of the nNOS enzyme.
Caption: Mechanism of Action.[3] 5-I-7-NI blocks the conversion of L-Arginine to NO by binding to nNOS, downstream of NMDA receptor activation.
References
-
BenchChem. A Comparative Analysis of nNOS Inhibitors: 1-Methyl-7-nitroindazole-3-carboxylic acid versus L-NAME. (Accessed 2023).[4][5] Link
-
Bush, M. A., & Pollack, G. M. (2001). Pharmacokinetics and pharmacodynamics of 7-nitroindazole, a selective nitric oxide synthase inhibitor, in the rat hippocampus.[6] Pharmaceutical Research, 18(4), 497–502.
-
Bansal, S. (2023).[2] Pharmacokinetics of drugs: newborn perspective. Pediatric Medicine.
-
Thermo Scientific Chemicals. 7-Nitro-1H-indazole Product Specifications and Solubility Data.
-
University of Queensland. Standard Operating Procedure: Intraperitoneal Injections in Mice and Rats.
Disclaimer: This protocol is for research purposes only and describes the handling of chemical substances. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Sources
- 1. 5-Iodo-1H-indazole synthesis - chemicalbook [chemicalbook.com]
- 2. animalcare.ubc.ca [animalcare.ubc.ca]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scienceopen.com [scienceopen.com]
- 5. Pharmacokinetics of drugs: newborn perspective - Bansal - Pediatric Medicine [pm.amegroups.org]
- 6. Pharmacokinetics and pharmacodynamics of 7-nitroindazole, a selective nitric oxide synthase inhibitor, in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Advanced Iodination Techniques for 7-Nitroindazole Derivatives
Introduction & Mechanistic Rationale
7-Nitroindazole (7-NI) and its halogenated derivatives are highly valuable scaffolds in medicinal chemistry, primarily recognized as potent and selective inhibitors of neuronal nitric oxide synthase (nNOS)[1]. Overproduction of nitric oxide by nNOS is a critical driver of oxidative stress in neurodegenerative disorders (e.g., Parkinson's disease) and neuropathic pain[1]. Consequently, functionalizing the 7-nitroindazole core—specifically at the C-3 position—is a critical workflow for both synthesizing advanced therapeutic intermediates (via cross-coupling) and developing radioiodinated tracers for PET/SPECT imaging of the central nervous system[1][2].
The iodination of 1H-indazoles typically proceeds via electrophilic aromatic substitution. However, the electron-withdrawing nature of the 7-nitro group deactivates the ring, necessitating optimized basic conditions to drive the reaction. By deprotonating the N1 position, the resulting indazolide anion exhibits significantly enhanced electron density at the C-3 carbon via resonance, making it highly susceptible to electrophilic attack by molecular iodine (
Fig 1. nNOS signaling pathway and targeted inhibition/imaging by iodinated 7-nitroindazole.
Experimental Design & Causality
When designing an iodination protocol for 7-nitroindazole, the choice of reagents dictates both the yield and the purity of the final product.
-
Solvent Selection (DMF): N,N-Dimethylformamide (DMF) is the optimal polar aprotic solvent for this transformation[3]. It effectively solvates the potassium cation from the base, leaving the indazolide anion highly reactive (the "naked anion" effect), while maintaining the solubility of the non-polar iodine and the organic substrate.
-
Base Selection (KOH): Potassium hydroxide serves a dual purpose. First, it deprotonates the N1 position to activate the C-3 site. Second, it acts as an acid scavenger, neutralizing the hydroiodic acid (HI) byproduct to drive the reaction equilibrium forward[3].
-
Quenching Agent (NaHSO
): Sodium bisulfite is a mild reducing agent. It reduces unreacted, highly electrophilic molecular iodine ( ) into water-soluble iodide ions ( )[3][4]. This prevents over-iodination during the workup phase and provides a self-validating visual cue (the disappearance of the deep purple iodine color). -
Protecting Group Considerations: It is highly recommended to perform the iodination on the unprotected 1H-indazole. Attempts to perform Suzuki cross-couplings or iodinations on N-Boc protected 7-nitroindazoles frequently result in spontaneous deprotection due to the high reactivity and instability imparted by the nitro group[5].
Quantitative Data Summary
| Technique | Reagents | Typical Yield | Reaction Time | Primary Application |
| Direct Cold Iodination | 85 - 95% | 2 - 4 hours | Bulk synthesis, cross-coupling intermediates | |
| NIS Iodination | NIS, KOH, CH | 75 - 85% | 4 - 8 hours | Mild conditions, sensitive functional groups |
| Radio-destannylation | Na[ | >90% (RCP) | 15 - 30 mins | PET/SPECT radiotracer production |
Experimental Protocols
Protocol A: Preparative Synthesis of 3-Iodo-7-nitro-1H-indazole
This protocol describes the bulk "cold" iodination of 7-nitroindazole, yielding a highly pure intermediate suitable for downstream cross-coupling[3].
Materials:
-
7-Nitro-1H-indazole (1.0 eq)
-
Potassium hydroxide (KOH) pellets (4.0 eq)
-
Iodine (
) crystals (2.0 eq) -
Anhydrous N,N-Dimethylformamide (DMF)
-
10% (w/v) Sodium bisulfite (NaHSO
) aqueous solution
Step-by-Step Methodology:
-
Substrate Solvation: In an oven-dried, round-bottom flask equipped with a magnetic stir bar, dissolve 7-nitroindazole (e.g., 1.60 g, 9.80 mmol) in 100 mL of anhydrous DMF under a nitrogen atmosphere[3].
-
Base Activation: Add KOH (2.20 g, 39.20 mmol) to the stirring solution. Stir for 15 minutes at room temperature to ensure complete deprotonation. The solution will typically darken as the indazolide anion forms[3].
-
Electrophilic Addition: Gradually add iodine (4.98 g, 19.61 mmol) in portions or dropwise if dissolved in a minimal amount of DMF. Caution: The reaction is mildly exothermic.
-
Reaction Propagation: Allow the mixture to stir continuously at room temperature for 2 hours. Monitor the reaction via TLC (Hexanes:EtOAc 7:3); the product spot will exhibit a higher
value than the starting material. -
Self-Validating Quench: Pour the reaction mixture into 200 mL of a 10% sodium bisulfite solution[3]. Validation Check: The immediate transition of the solution from a dark purple/brown to a pale yellow/white suspension confirms the successful reduction of excess iodine.
-
Isolation: Collect the resulting precipitate via vacuum filtration. Wash the filter cake thoroughly with distilled water to remove residual DMF and inorganic salts.
-
Purification: Dry the solid under high vacuum. The crude 3-iodo-7-nitro-1H-indazole is typically >95% pure, but can be recrystallized from ethanol if necessary (Expected yield: ~88%)[3].
Fig 2. Step-by-step synthetic workflow for the C-3 iodination of 7-nitroindazole.
Protocol B: Radioiodination via Destannylation (for Imaging)
Direct electrophilic iodination with radioiodine (e.g., Na[
Materials:
-
3-(Tributylstannyl)-7-nitro-1H-indazole (Precursor)
-
Na[
I] or Na[ I] in 0.1 M NaOH -
Chloramine-T (Oxidant, 1 mg/mL in water)
-
Ethanol and 1 M HCl
-
Sodium metabisulfite (Quench, 5 mg/mL)
Step-by-Step Methodology:
-
Precursor Loading: Dissolve 50 µg of the 3-(tributylstannyl)-7-nitroindazole precursor in 50 µL of ethanol in a sealed reaction vial.
-
Acidification: Add 10 µL of 1 M HCl to adjust the pH, creating an optimal environment for the generation of the active iodonium species (
). -
Isotope Addition: Transfer the desired activity of Na[
I] (e.g., 37 MBq / 1 mCi) into the vial. -
Oxidation & Substitution: Initiate the reaction by adding 10 µL of the Chloramine-T solution. The oxidant rapidly converts the unreactive aqueous radioiodide into an electrophilic species, which replaces the stannyl group via ipso-substitution.
-
Incubation: Vortex the mixture gently and incubate at room temperature for 15 minutes.
-
Quenching: Terminate the oxidation by adding 10 µL of sodium metabisulfite solution.
-
Validation & Purification: Purify the radiotracer using semi-preparative Radio-HPLC. Validation Check: The radiochemical purity (RCP) must exceed 95%, verified by analytical Radio-TLC or Radio-HPLC prior to biological application.
References
- US8349885B2 - Indole and indazole derivatives having a cell-, tissue- and organ-preserving effect Source: Google Patents URL
-
Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain Source: PubMed Central (NIH) URL:[Link]
-
Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation Source: PubMed Central (NIH) URL:[Link]
-
C3-INDAZOLE FUNCTIONALIZATION: A REVIEW Source: Società Chimica Italiana URL:[Link]
-
Positron Emission Tomography with [18F]FLT Revealed Sevoflurane-Induced Inhibition of Neural Progenitor Cell Expansion in vivo Source: Frontiers URL:[Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Positron Emission Tomography with [18F]FLT Revealed Sevoflurane-Induced Inhibition of Neural Progenitor Cell Expansion in vivo [frontiersin.org]
- 3. US8349885B2 - Indole and indazole derivatives having a cell-, tissue- and organ-preserving effect - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating 5-iodo-7-nitro-1H-indazole as an Enzyme Inhibitor in Cell-Based Assays
Introduction
The indazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives showing inhibitory activity against a broad spectrum of enzymes.[1] The compound 5-iodo-7-nitro-1H-indazole belongs to the nitroindazole family, members of which are recognized for their potent biological activities. Notably, the parent compound 7-nitroindazole is a well-characterized selective inhibitor of neuronal nitric oxide synthase (nNOS).[2][3][4] Furthermore, the structural resemblance of the indazole core to tryptophan suggests a potential interaction with enzymes involved in tryptophan metabolism, such as Indoleamine 2,3-dioxygenase 1 (IDO1).[5]
IDO1 is a critical immune-oncology target that facilitates tumor immune escape by catabolizing the essential amino acid L-tryptophan into N-formylkynurenine, the first and rate-limiting step of the kynurenine pathway.[6] This enzymatic activity leads to two primary immunosuppressive effects: the depletion of tryptophan, which causes T-cell cycle arrest and death, and the accumulation of its metabolite, kynurenine, which actively suppresses T-cell and natural killer cell function while promoting the generation of regulatory T-cells (Tregs).[6][7][8]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of robust cell-based assays to characterize the inhibitory potential of 5-iodo-7-nitro-1H-indazole against IDO1.
Part 1: Scientific Principles & Assay Design
The IDO1 Pathway: A Key Mechanism of Tumor Immune Evasion
In the tumor microenvironment, pro-inflammatory cytokines like interferon-gamma (IFNγ), often released by activated T-cells, can paradoxically trigger an adaptive immune resistance mechanism by inducing the expression of IDO1 in tumor cells and antigen-presenting cells.[9][10] This upregulation of IDO1 creates an immunosuppressive shield, protecting the tumor from immune-mediated destruction.[8][11] Therefore, inhibiting IDO1 is a promising therapeutic strategy to restore anti-tumor immunity.[12][13]
Caption: General workflow for the cell-based IDO1 inhibition assay.
Part 2: Materials and Reagents
| Item | Description/Supplier | Notes |
| Cell Line | HeLa (human cervical cancer) or SKOV-3 (human ovarian cancer) | Both are known to express IDO1 upon IFNγ stimulation. [6]Ensure cells are healthy and in log growth phase. [14][15] |
| Culture Medium | DMEM or RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin | Use fresh media and supplements from a consistent source. [15] |
| Reagents | Recombinant Human IFNγ | For induction of IDO1 expression. |
| 5-iodo-7-nitro-1H-indazole | Test compound. | |
| Epacadostat or BMS-986205 | Positive control IDO1 inhibitors. [6][12] | |
| Dimethyl Sulfoxide (DMSO) | Vehicle for dissolving inhibitors. Use cell culture grade. | |
| Assay Plates | Sterile, 96-well flat-bottom cell culture plates | |
| Kynurenine Detection | Trichloroacetic acid (TCA), p-Dimethylaminobenzaldehyde (p-DMAB), Acetic Acid | For colorimetric detection of kynurenine. |
| Viability Assay | MTT or CellTiter-Glo® Luminescent Cell Viability Assay Kit | To assess compound cytotoxicity. |
Preparation of Compound Stock Solutions
Due to the predicted poor aqueous solubility of nitroindazole compounds, a stock solution of 5-iodo-7-nitro-1H-indazole should be prepared in 100% DMSO. [4]
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO.
-
Store as small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
The final concentration of DMSO in the cell culture wells should not exceed 0.5-1% to avoid solvent toxicity. [16]Always include a "vehicle control" (cells treated with the same final concentration of DMSO) in all experiments.
Part 3: Detailed Experimental Protocols
Protocol 1: Cellular IDO1 Inhibition Assay
This protocol measures the direct inhibitory effect of 5-iodo-7-nitro-1H-indazole on IDO1 activity by quantifying kynurenine production.
Step 1: Cell Seeding
-
Harvest healthy, log-phase cells and perform a cell count.
-
Seed the cells into a 96-well plate at a pre-optimized density (e.g., 3 x 10⁴ cells/well for SKOV-3) in a final volume of 100 µL of culture medium. [6]3. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
Step 2: IDO1 Induction
-
The next day, add 50 µL of medium containing IFNγ to each well to achieve a final concentration of 100 ng/mL. [6]2. Incubate for 24 hours at 37°C, 5% CO₂ to induce IDO1 expression.
Step 3: Inhibitor Treatment
-
Prepare serial dilutions of 5-iodo-7-nitro-1H-indazole and the positive control inhibitor (e.g., Epacadostat) in culture medium. It is recommended to test a wide concentration range initially (e.g., 1 nM to 100 µM).
-
Carefully remove the IFNγ-containing medium from the cells.
-
Add 200 µL of the medium containing the various inhibitor concentrations to the appropriate wells. Include wells for "vehicle control" (DMSO only) and "no inhibitor" controls.
-
Incubate for 48-72 hours at 37°C, 5% CO₂.
Step 4: Kynurenine Quantification (p-DMAB Method)
-
After incubation, carefully collect 140 µL of cell supernatant from each well and transfer to a new 96-well plate.
-
Add 70 µL of 6.1 N trichloroacetic acid (TCA) to each well to precipitate proteins and hydrolyze N-formylkynurenine to kynurenine. [17]Incubate at 50°C for 30 minutes.
-
Centrifuge the plate at 2,500 rpm for 10 minutes to pellet the precipitate.
-
Transfer 100 µL of the clarified supernatant to a new flat-bottom 96-well plate.
-
Add 100 µL of 2% (w/v) p-DMAB reagent (in acetic acid) to each well.
-
Incubate at room temperature for 10 minutes. A yellow color will develop.
-
Measure the absorbance at 480 nm using a microplate reader.
-
A standard curve using known concentrations of L-kynurenine (0-200 µM) must be prepared in parallel to quantify the kynurenine in the samples. [18]
Protocol 2: Cell Viability/Cytotoxicity Assay
This control is essential to ensure that the reduction in kynurenine is not a result of the compound killing the cells. [6]
-
Seed and treat cells with 5-iodo-7-nitro-1H-indazole using the same concentrations and incubation time as in Protocol 1.
-
At the end of the incubation period, assess cell viability using a standard method such as MTT or a commercial kit like CellTiter-Glo®, following the manufacturer's instructions.
-
The results will determine the concentration range at which the compound is non-toxic, which is the valid range for interpreting the enzyme inhibition data.
Part 4: Data Analysis and Interpretation
-
Kynurenine Concentration: Use the linear regression equation from the L-kynurenine standard curve to convert the absorbance values from the sample wells into kynurenine concentrations (µM).
-
Percent Inhibition: Calculate the percentage of IDO1 inhibition for each compound concentration using the following formula:
% Inhibition = 100 * (1 - ([Kyn]Inhibitor - [Kyn]No Induction) / ([Kyn]Vehicle - [Kyn]No Induction))
-
IC₅₀ Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression analysis (four-parameter logistic fit) to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce IDO1 activity by 50%.
Data Presentation
Summarize the calculated IC₅₀ values in a table for clear comparison.
| Compound | Cellular IDO1 IC₅₀ (µM) | Cytotoxicity CC₅₀ (µM) | Selectivity Index (CC₅₀/IC₅₀) |
| 5-iodo-7-nitro-1H-indazole | [Calculated Value] | [Calculated Value] | [Calculated Ratio] |
| Epacadostat (Control) | [Literature/Calculated Value] | >100 | >[Calculated Ratio] |
Conclusion
The protocols detailed in this guide provide a robust framework for the initial characterization of 5-iodo-7-nitro-1H-indazole as a potential IDO1 inhibitor in a cellular context. By measuring kynurenine production and concurrently assessing cytotoxicity, researchers can generate reliable data to determine the compound's potency and suitability for further development. Advanced studies, such as T-cell co-culture assays, can subsequently be employed to validate the functional immunological consequences of IDO1 inhibition by this novel compound.
References
-
Gaponova, A. V., et al. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget, 9(55), 30585–30595. [Link]
-
Drug Target Review. (2021). Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. Drug Target Review. [Link]
-
Zhai, L., et al. (2015). Targeting the indoleamine 2,3-dioxygenase pathway in cancer. Journal of Hematology & Oncology, 8, 1-12. [Link]
-
Oncotarget. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget. [Link]
-
Chevolet, I., et al. (2021). IDO1 in cancer: a Gemini of immune checkpoints. Cellular & Molecular Immunology, 18(5), 1124–1134. [Link]
-
Vang, D., et al. (2018). Extraction and Quantification of Tryptophan and Kynurenine from Cultured Cells and Media Using a High Performance Liquid Chromatography (HPLC) System Equipped with an Ultra-Sensitive Diode Array Detector. Journal of Visualized Experiments, (136), 57762. [Link]
-
Iacono, A., et al. (2023). The signaling function of IDO1 incites the malignant progression of mouse B16 melanoma. OncoImmunology, 12(1), 2169623. [Link]
-
Thaker, A. I., et al. (2019). IDO1 and Kynurenine Pathway Metabolites Activate PI3K-Akt Signaling in the Neoplastic Colon Epithelium to Promote Cancer Cell Proliferation and Inhibit Apoptosis. Cancer Research, 79(6), 1144–1154. [Link]
-
Rave, K., et al. (2021). Cell‐Based Identification of New IDO1 Modulator Chemotypes. Angewandte Chemie International Edition, 60(19), 10869-10875. [Link]
-
Sabbatino, F., et al. (2022). Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer. Frontiers in Immunology, 13, 988363. [Link]
-
Grobben, Y., et al. (2021). Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0. Frontiers in Oncology, 11, 620244. [Link]
-
Védrine, S., et al. (2004). Simultaneous Measurement of Kynurenine and Tryptophan in Human Plasma and Supernatants of Cultured Human Cells by HPLC with Coulometric Detection. Clinical Chemistry, 50(2), 438-440. [Link]
-
Stanisz, H., & Kisała, J. (2020). Simultaneous Quantification of Selected Kynurenines Analyzed by Liquid Chromatography-Mass Spectrometry in Medium Collected from Cancer Cell Cultures. Journal of Visualized Experiments, (159), e61031. [Link]
-
Immusmol. (n.d.). L-Kynurenine ELISA kit. Immusmol. [Link]
-
Bhattacharyya, D., et al. (2025). Towards Automated Testing of Kynurenine for Point-of-Care Metabolomics. Methods and Protocols, 8(3), 56. [Link]
-
Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Marin Biologic Laboratories. [Link]
-
ResearchGate. (2021). What's optimal method for Optimization of an enzyme assay (i.e. Enzyme Inhibition Assay)? ResearchGate. [Link]
-
Bitesize Bio. (2025). Protease Inhibitors 101: Best Practices for Use in the Lab. Bitesize Bio. [Link]
-
Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. Biocompare. [Link]
-
Wikipedia. (n.d.). 7-Nitroindazole. Wikipedia. [Link]
-
Claramunt, R. M., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(9), 4377–4387. [Link]
-
MDPI. (2024). In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. MDPI. [Link]
-
Portalone, G., et al. (2000). 7-Nitro-1H-indazole, an inhibitor of nitric oxide synthase. Acta Crystallographica Section C: Crystal Structure Communications, 56(12), 1503-1504. [Link]
-
The Journal of Organic Chemistry. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. [Link]
-
Palumbo, M., & O'Donnell, J. M. (1998). Enhancement of 7-nitro indazole-induced inhibition of brain nitric oxide synthase by norharmane. Neuropharmacology, 37(10-11), 1385-1390. [Link]
-
Chem-Impex. (n.d.). 5-Nitro-1H-indazole-7-carboxylic acid. Chem-Impex. [Link]
-
U.S. Environmental Protection Agency. (2025). 5-nitro-1H-indazole-3-carboxylic Acid Properties. EPA CompTox Chemicals Dashboard. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 7-Nitroindazole - Wikipedia [en.wikipedia.org]
- 3. 7-Nitro-1H-indazole, an inhibitor of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 7-Nitro-1H-indazole, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 5. Enhancement of 7-nitro indazole-induced inhibition of brain nitric oxide synthase by norharmane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. Cell‐Based Identification of New IDO1 Modulator Chemotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer [frontiersin.org]
- 11. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell based functional assays for IDO1 inhibitor screening and characterization | Oncotarget [oncotarget.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. marinbio.com [marinbio.com]
- 15. biocompare.com [biocompare.com]
- 16. How to Use Inhibitors [sigmaaldrich.com]
- 17. mdpi.com [mdpi.com]
- 18. Extraction and Quantification of Tryptophan and Kynurenine from Cultured Cells and Media Using a High Performance Liquid Chromatography (HPLC) System Equipped with an Ultra-Sensitive Diode Array Detector - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Advanced Crystallization Protocols for the Purification of 5-Iodo-7-nitro-1H-indazole
Here is a comprehensive, causally-driven application note and protocol for the purification of 5-iodo-7-nitro-1H-indazole, designed for scientists and drug development professionals.
Introduction & Mechanistic Rationale
5-Iodo-7-nitro-1H-indazole is a highly valuable, heavily functionalized heterocyclic building block in medicinal chemistry. Nitroindazoles are recognized pharmacophores; for instance, derivatives like 7-nitroindazole are potent, neuroprotective nitric oxide synthase (NOS) inhibitors[1]. Furthermore, the C5-iodo substituent provides a versatile electrophilic handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, enabling rapid diversification of the indazole scaffold[2].
During the synthesis of 5-iodo-7-nitro-1H-indazole (typically via diazotization/iodination or direct electrophilic halogenation), regioisomeric byproducts and unreacted starting materials frequently contaminate the crude product. While silica gel chromatography can separate these impurities, it is time-consuming, solvent-intensive, and economically prohibitive upon scale-up[3]. Crystallization offers a robust, scalable alternative that relies on the differential solubility of the target compound versus its impurities across a temperature gradient[4].
Because 5-iodo-7-nitro-1H-indazole possesses both a highly polarizable iodine atom and a strongly electron-withdrawing nitro group capable of hydrogen bonding, it exhibits a complex solubility profile. A single solvent rarely provides the steep solubility curve required for high-yield purification. Therefore, a binary (solvent/anti-solvent) crystallization system —specifically Tetrahydrofuran (THF)/Water or Ethanol/Water—is mechanistically favored to exert precise control over the supersaturation point[5].
Solubility Profiling & Solvent Selection
The success of a binary crystallization hinges on selecting a primary solvent that completely dissolves the crude material at elevated temperatures, paired with an anti-solvent that selectively forces the target compound out of solution while retaining impurities in the mother liquor.
Table 1: Empirical Solubility Profile for Halogenated Nitroindazoles
| Solvent | Polarity Index | Boiling Point (°C) | Solub. at 20 °C (mg/mL) | Solub. at Reflux (mg/mL) | Mechanistic Suitability |
| Tetrahydrofuran (THF) | 4.0 | 66 | > 80 | > 300 | Excellent Primary: Disrupts H-bonding; high capacity[3]. |
| Ethanol (EtOH) | 5.2 | 78 | ~ 15 | ~ 120 | Good Primary: Protic nature aids in specific impurity rejection. |
| Ethyl Acetate (EtOAc) | 4.4 | 77 | ~ 25 | ~ 150 | Moderate Primary: Good thermal gradient, but prone to oiling. |
| Water (H₂O) | 10.2 | 100 | < 1 | < 5 | Excellent Anti-Solvent: Forces hydrophobic precipitation[5]. |
| Heptane | 0.1 | 98 | < 1 | < 5 | Moderate Anti-Solvent: Useful for non-polar impurity purging. |
Data summarized based on the physicochemical behavior of substituted indazole derivatives in standard crystallization screens.
Experimental Workflows
Fig 1: Step-by-step binary crystallization workflow for 5-iodo-7-nitro-1H-indazole purification.
Protocol A: Miniaturized Solvent Screening
Objective: To empirically validate the optimal solvent/anti-solvent ratio before scale-up[4].
-
Weigh 50 mg of crude 5-iodo-7-nitro-1H-indazole into three separate glass vials.
-
Add 0.5 mL of a primary solvent (Vial 1: THF, Vial 2: EtOH, Vial 3: EtOAc) to each.
-
Heat the vials in a reaction block to 60 °C with magnetic stirring until complete dissolution occurs.
-
Titrate the hot solutions dropwise with the chosen anti-solvent (Water for THF/EtOH; Heptane for EtOAc) until the "cloud point" is reached (a persistent slight turbidity that does not immediately redissolve).
-
Add 1-2 drops of the primary solvent to regain a clear solution, establishing the metastable zone.
-
Allow the vials to cool to room temperature undisturbed. Observe crystal habit and yield.
Protocol B: Scaled Binary Crystallization (THF/Water)
Objective: High-yield purification of >10 g of crude material utilizing a polar aprotic/aqueous system[5].
-
Dissolution: Transfer 10.0 g of crude 5-iodo-7-nitro-1H-indazole to a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer. Add 30 mL of THF. Heat the mixture to 60 °C until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is dark brown/black (indicating oxidized impurities or residual catalyst), add 0.5 g of activated charcoal. Stir at 60 °C for 15 minutes[6].
-
Hot Filtration: Rapidly filter the hot mixture through a pre-warmed fluted filter paper or a Celite pad into a clean, pre-warmed Erlenmeyer flask to remove the charcoal and any insoluble polymeric byproducts[6].
-
Anti-Solvent Addition: Return the filtrate to 60 °C. Using an addition funnel, add deionized water dropwise (approx. 15-25 mL) while maintaining vigorous stirring, until the solution becomes faintly cloudy. Add just enough hot THF (1-2 mL) to clarify the solution.
-
Controlled Nucleation: Remove the flask from the heat source. Allow it to cool slowly to room temperature (approx. 0.5 °C/min). Causality note: Rapid cooling forces impurities into the rapidly forming crystal lattice. Slow cooling ensures thermodynamic selection of the pure crystal lattice.
-
Isolation: Once the mixture reaches room temperature, transfer it to an ice bath (0-5 °C) for 1 hour to maximize yield. Collect the resulting crystals via vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the filter cake with 15 mL of an ice-cold THF/Water mixture (1:3 v/v) to displace the mother liquor without dissolving the product. Dry the crystals in a vacuum oven at 45 °C for 12 hours.
Downstream Application & Synthetic Utility
Fig 2: Downstream synthetic applications of purified 5-iodo-7-nitro-1H-indazole in drug discovery.
Troubleshooting & Optimization
Table 2: Common Crystallization Failures and Corrective Actions
| Observation | Mechanistic Cause | Corrective Action |
| Oiling Out (Liquid-liquid phase separation) | The compound precipitates as an oil because the solution becomes supersaturated at a temperature above the compound's melting point in that specific solvent mixture[6]. | Reheat the flask until the oil redissolves. Add 5-10% more primary solvent (THF) to decrease the saturation temperature, then cool at a much slower rate. |
| No Crystal Formation | The solution is undersaturated; the supersaturation threshold was never breached[4]. | Boil off 20-30% of the primary solvent volume, or add more anti-solvent (Water) dropwise until the cloud point is firmly established[4]. |
| Discolored Crystals | Co-precipitation of oxidized impurities or entrapment of the mother liquor within the crystal lattice. | Re-dissolve the crystals. Introduce an activated charcoal step prior to hot filtration, and ensure the filter cake is washed thoroughly with cold anti-solvent[6]. |
References
-
Purification of 6-Bromo-1H-indazole by Crystallization - Benchchem. Benchchem Protocols. 4
-
Refining the purification protocol for 1-Methyl-7-nitroindazole-3-carboxylic acid to achieve higher purity - Benchchem. Benchchem Protocols. 6
-
Crystal structure of nitric oxide synthase bound to nitro indazole reveals a novel inactivation mechanism. PubMed / Biochemistry (2001). 1
-
Comparing reactivity of 4-Iodo-3-methyl-1H-indazole with other iodoindazoles - Benchchem. Benchchem Protocols. 2
-
US20060111574A1 - Preparation and purification of 4-(indazol-3-yl) phenols. Google Patents.3
-
CN101948433A - Method for separating and purifying substituted indazole isomers. Google Patents. 5
Sources
- 1. Crystal structure of nitric oxide synthase bound to nitro indazole reveals a novel inactivation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US20060111574A1 - Preparation and purification of 4-(indazol-3-yl) phenols - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Handling, Safety, and Synthetic Utility of 5-Iodo-7-nitro-1H-indazole
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)
Executive Summary & Scientific Rationale
In modern medicinal chemistry, the rapid assembly of complex heterocyclic scaffolds relies heavily on bifunctional building blocks. 5-Iodo-7-nitro-1H-indazole (CAS: 1167056-40-7) [1] is a highly privileged pharmacophore precursor. Its strategic value lies in its strictly orthogonal reactivity profile:
-
The C5-Iodine: Serves as a highly reactive electrophilic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck). Iodine undergoes oxidative addition with palladium(0) significantly faster than bromine or chlorine, allowing for milder reaction conditions[2].
-
The C7-Nitro Group: Acts as a strongly electron-withdrawing group that modulates the
of the indazole N-H, and serves as a masked primary amine. Post-coupling, it can be chemoselectively reduced to yield a 7-aminoindazole, enabling subsequent amide coupling or cyclization into tricyclic kinase inhibitors[3].
This application note provides comprehensive safety data sheet (SDS) guidelines, handling procedures, and field-proven protocols for exploiting the orthogonal reactivity of this valuable building block.
Physicochemical Profiling & Safety Data (SDS) Guidelines
Proper handling of halogenated nitroindazoles is critical due to their potential toxicity and environmental hazards. The following data synthesizes standard GHS classifications for 5-iodo-7-nitro-1H-indazole and its structural analogs[4][5].
Chemical Properties
| Property | Value |
| Chemical Name | 5-Iodo-7-nitro-1H-indazole |
| CAS Number | 1167056-40-7 |
| Molecular Formula | |
| Molecular Weight | 289.03 g/mol |
| Appearance | Solid (typically yellow to tan powder) |
| Storage Conditions | Keep in a dark place, sealed in dry, room temperature (or -20°C for long-term stability) |
Hazard Identification & GHS Classification
Based on safety data for closely related nitroindazoles[5][6], this compound is classified under the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
H351: Suspected of causing cancer (common for nitroaromatics).
Personal Protective Equipment (PPE) & Handling
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 or P1 dust mask) if exposure limits are exceeded or if aerosolizing dust[5][7].
-
Skin & Eye Protection: Wear chemical safety goggles (OSHA 29 CFR 1910.133) and chemically resistant gloves (e.g., nitrile). Inspect gloves prior to use and employ proper removal techniques to avoid skin contact[7].
-
Engineering Controls: Handle exclusively within a certified chemical fume hood to prevent inhalation of particulate matter.
Experimental Protocols: Orthogonal Functionalization
The following protocols are designed as self-validating systems. Causality is provided for each critical step to ensure researchers understand why specific reagents or conditions are selected, allowing for intelligent troubleshooting.
Protocol 1: Safe Stock Solution Preparation
Nitroaromatics can degrade under prolonged exposure to light and moisture. Proper stock preparation ensures reproducibility.
-
Weighing: Inside a fume hood, weigh the desired amount of 5-iodo-7-nitro-1H-indazole using an anti-static weigh boat.
-
Solubilization: Dissolve the solid in anhydrous, degassed Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) to a concentration of 0.1 M to 0.5 M.
-
Causality: DMF and DMSO are chosen because the polar nature of the nitroindazole limits solubility in non-polar solvents like hexane or diethyl ether. Degassing the solvent prevents premature oxidation of downstream palladium catalysts.
-
-
Storage: Aliquot the solution into amber glass vials, purge the headspace with Argon or Nitrogen, and store at -20°C.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C5
This protocol couples an arylboronic acid to the C5 position. The iodine atom ensures coupling occurs exclusively at C5, leaving the C7-nitro group intact.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-iodo-7-nitro-1H-indazole (1.0 equiv), the desired arylboronic acid (1.2 equiv), and
(2.5 equiv). -
Catalyst Addition: Add
(0.05 equiv).-
Causality:
is selected because the bidentate dppf ligand forms a robust, sterically hindered complex that resists deactivation by the coordinating nitrogen atoms of the indazole ring.
-
-
Solvent System: Add a degassed mixture of 1,4-Dioxane and Water (4:1 v/v) to achieve a 0.1 M concentration of the indazole.
-
Causality: Water is strictly required to dissolve the inorganic base (
) and facilitate the transmetalation step of the Suzuki catalytic cycle.
-
-
Execution: Purge the flask with Argon for 5 minutes. Heat the mixture to 80°C in an oil bath for 4–6 hours. Monitor by LC-MS or TLC until the starting material is consumed.
-
Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over
, concentrate, and purify via silica gel chromatography to yield the 5-aryl-7-nitro-1H-indazole intermediate.
Protocol 3: Chemoselective Reduction of the C7-Nitro Group
Reducing the nitro group to an amine without cleaving the newly formed C5-aryl bond (or other sensitive functional groups).
-
Reaction Setup: Dissolve the 5-aryl-7-nitro-1H-indazole intermediate (1.0 equiv) in a mixture of Ethanol and Water (3:1 v/v).
-
Reagent Addition: Add Iron (Fe) powder (5.0 equiv) and Ammonium Chloride (
) (5.0 equiv).-
Causality: The
(Béchamp reduction) system is highly chemoselective. Unlike Palladium on Carbon ( ) with gas, Iron will not cause hydrodehalogenation if your C5-aryl group contains a fluorine or chlorine atom, preserving the structural integrity of complex pharmacophores.
-
-
Execution: Heat the suspension to 70°C for 2 hours under vigorous stirring.
-
Workup: Filter the hot reaction mixture through a pad of Celite to remove iron oxides. Wash the Celite pad thoroughly with hot Ethyl Acetate.
-
Isolation: Concentrate the filtrate under reduced pressure to afford the 5-aryl-1H-indazol-7-amine target scaffold.
Workflow Visualization
The following diagram illustrates the logical progression of the orthogonal reactivity workflow, demonstrating how 5-iodo-7-nitro-1H-indazole acts as a linchpin for complex scaffold generation.
Figure 1: Orthogonal functionalization workflow of 5-iodo-7-nitro-1H-indazole.
References
-
LKT Laboratories, Inc. "Safety Data Sheet: 7-Nitroindazole." Amazon S3 Hosted SDS. Available at:[Link]
- United States Patent US8455534B2. "Estrogen receptor modulators and uses thereof." (Details Suzuki couplings on 5-Iodo-1H-indazole derivatives). Google Patents.
Sources
- 1. 1167056-40-7|5-Iodo-7-nitro-1H-indazole|BLD Pharm [bldpharm.com]
- 2. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 3. US8455534B2 - Estrogen receptor modulators and uses thereof - Google Patents [patents.google.com]
- 4. Search | BLDpharm [bldpharm.com]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. s3.amazonaws.com [s3.amazonaws.com]
Troubleshooting & Optimization
Preventing degradation of 5-iodo-7-nitro-1H-indazole in solution
A Guide to Preventing and Troubleshooting Degradation in Solution
Welcome to the technical support center for 5-iodo-7-nitro-1H-indazole. As Senior Application Scientists, we understand that the stability of your reagents is paramount to the success and reproducibility of your experiments. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintaining the integrity of 5-iodo-7-nitro-1H-indazole in solution. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you make informed decisions in your work.
Section 1: Understanding the Instability of 5-iodo-7-nitro-1H-indazole
This section addresses the fundamental question: Why is this molecule prone to degradation? Understanding the inherent reactivity of its structure is the first step toward prevention.
Q1: What makes 5-iodo-7-nitro-1H-indazole susceptible to degradation?
A: The instability of 5-iodo-7-nitro-1H-indazole arises from the combination of its functional groups on the indazole scaffold. The electron-withdrawing nature of the nitro group, in concert with the stability of the benzene ring, generally makes nitroaromatic compounds resistant to oxidative degradation but susceptible to other pathways.[1]
Specifically, there are three key features to consider:
-
The Nitroaromatic System: The nitro group (NO₂) is a strong electron-withdrawing group. This electronic characteristic makes the aromatic ring electron-deficient and susceptible to nucleophilic attack. Furthermore, nitroaromatic compounds are well-known to be sensitive to light, which can trigger photochemical reactions.[2]
-
The C-I Bond: The iodine atom is a halogen, and its bond to the aromatic ring can be a point of reactivity. The electron-deficient nature of the ring system makes the iodine a potential leaving group in nucleophilic aromatic substitution (SₙAr) reactions, especially with strong nucleophiles.
-
The Indazole N-H Group: The proton on the indazole nitrogen is weakly acidic. In the presence of a base, it can be deprotonated, forming an indazolide anion. This can alter the compound's reactivity and solubility, potentially opening up different degradation pathways.
Q2: What are the most likely degradation pathways for this compound in solution?
A: Based on its structure, there are three primary degradation pathways you should be aware of:
-
Photodegradation: Exposure to UV or even ambient laboratory light can excite the nitroaromatic system, leading to the formation of reactive species and subsequent degradation. This is a common issue for many nitroaromatic compounds.[3][4] The degradation can be complex, potentially involving the reduction of the nitro group or reactions with the solvent.
-
Nucleophilic Substitution: The electron-deficient indazole ring makes the iodine atom susceptible to replacement by nucleophiles. Common laboratory nucleophiles include water, alcohols (if used as solvents), amines (from buffers like Tris), and thiols (like DTT or β-mercaptoethanol).
-
Reductive Degradation: The nitro group can be reduced to a nitroso, hydroxylamine, or even an amino group.[5] This is particularly relevant if your experimental conditions involve reducing agents or certain metal catalysts.
Caption: Potential degradation pathways for 5-iodo-7-nitro-1H-indazole.
Section 2: Proactive Stability Measures: Storage & Handling
Proper storage is the most effective and straightforward way to prevent degradation before your experiments even begin.
Q3: What are the ideal storage conditions for solid 5-iodo-7-nitro-1H-indazole and its solutions?
A: To maximize shelf-life, adhere to the following recommendations, which are based on best practices for handling sensitive aromatic compounds.[6][7]
| Condition | Solid Compound | Stock Solutions (in aprotic solvent) |
| Temperature | 2-8°C is recommended. Room temperature is acceptable for short periods, but cold storage minimizes thermal degradation. | -20°C or -80°C. Freezing the solution significantly slows down degradation kinetics. |
| Light | Store in the dark. Use an amber vial or wrap the container in aluminum foil.[8] | Store in the dark. Use amber vials or place clear vials in a light-blocking storage box. |
| Atmosphere | Store in a tightly sealed container to protect from moisture and air. | For long-term storage, consider overlaying the solution with an inert gas (Argon or Nitrogen) before sealing to displace oxygen. |
| Container | Use a well-sealed glass vial with a PTFE-lined cap. | Use high-quality, tightly sealing vials (e.g., with screw caps and septa) to prevent solvent evaporation and moisture entry. |
Troubleshooting Guide: "My stock solution in DMSO has turned from light yellow to a darker brown. What is happening?"
This is a classic sign of degradation. Here's how to troubleshoot:
Caption: Troubleshooting workflow for a degraded stock solution.
Causality: The color change is likely due to the formation of multiple degradation products, which are often more conjugated and thus absorb more visible light. Using this compromised solution will introduce impurities and lower the effective concentration of your active compound, leading to unreliable and non-reproducible results. Always prioritize using a fresh, properly stored solution.
Section 3: In-Experiment Best Practices
Degradation can also occur during your experiment. The choices of solvent, buffer, and pH are critical.
Q4: Which solvents are recommended for dissolving 5-iodo-7-nitro-1H-indazole, and which should be avoided?
A: The choice of solvent is critical for minimizing degradation. Aprotic solvents are strongly recommended for stock solutions.
| Solvent Class | Recommended | Use with Caution | Strongly Avoid for Storage | Rationale |
| Aprotic Polar | DMSO, DMF, Acetonitrile (ACN) | These solvents are non-nucleophilic and generally do not participate in degradation reactions. Ideal for stock solutions. | ||
| Protic | Methanol (MeOH), Ethanol (EtOH) for immediate use in assays. | MeOH, EtOH, Water for stock solutions. | Protic solvents contain -OH groups that can act as nucleophiles, potentially displacing the iodine atom over time, especially if the pH is not controlled. | |
| Aqueous Buffers | Use for final working solutions immediately before the experiment. | Storing in aqueous buffers for extended periods. | Water is a nucleophile, and buffer components (e.g., Tris) can be nucleophilic. pH also plays a major role in stability.[9] |
Q5: How does pH affect the stability of the compound in aqueous solutions?
A: pH has a significant impact on stability in aqueous media.[9]
-
Acidic Conditions (pH < 5): While the compound may be relatively stable, strongly acidic conditions can promote hydrolysis or other acid-catalyzed degradation pathways.
-
Neutral Conditions (pH ≈ 6-8): This is often the required range for biological assays. However, be mindful that even neutral water can slowly act as a nucleophile. The primary risk in this range comes from nucleophilic buffer components (see Q4).
-
Basic Conditions (pH > 8): This is the highest risk range. Basic conditions can deprotonate the indazole N-H, forming a more reactive anionic species. Furthermore, hydroxide ions (OH⁻) are strong nucleophiles that can readily attack the electron-deficient ring and displace the iodine. The rate of degradation for nitroaromatic compounds can increase significantly under alkaline conditions.[10][11]
Recommendation: If you must work in an aqueous solution, prepare the working solution fresh from a DMSO or ACN stock immediately before use. Minimize the time the compound spends in the aqueous buffer before analysis.
Section 4: Monitoring and Confirming Stability
"Trust, but verify." Analytical chemistry is your best tool for ensuring the integrity of your compound.
Q6: How can I check if my compound has degraded?
A: The most reliable method is High-Performance Liquid Chromatography (HPLC) coupled with a UV detector. LC-MS (Liquid Chromatography-Mass Spectrometry) is even more powerful as it can help identify the degradation products.[12]
-
HPLC-UV: A pure sample will show a single major peak at a specific retention time. Degraded samples will show additional peaks, and the area of the main peak will decrease over time.
-
LC-MS: This technique confirms the mass of the parent compound and provides the masses of any new peaks, which is crucial for identifying potential degradation products (e.g., a peak corresponding to the mass of the compound minus iodine and plus a hydroxyl group would indicate hydrolysis).[12]
-
¹H NMR: Nuclear Magnetic Resonance spectroscopy can provide a detailed picture of the compound's structure.[13] While less practical for routine checks, comparing the NMR spectrum of a stored solution to that of a freshly prepared sample can definitively confirm structural integrity.
Protocol: A Simple HPLC-Based Stability Study
This protocol allows you to assess the stability of 5-iodo-7-nitro-1H-indazole in your specific experimental buffer.
Objective: To determine the rate of degradation over a typical experiment duration (e.g., 24 hours).
Methodology:
-
Prepare a Stock Solution: Accurately weigh and dissolve 5-iodo-7-nitro-1H-indazole in HPLC-grade DMSO to a concentration of 10 mM. This is your Stock .
-
Prepare the Test Solution: Dilute the Stock into your aqueous experimental buffer to the final working concentration (e.g., 10 µM). This is your Test Solution .
-
Timepoint Zero (T=0): Immediately after preparing the Test Solution , inject an aliquot onto the HPLC system. Acquire the chromatogram. This is your baseline reference.
-
Incubate: Store the Test Solution under the exact conditions of your experiment (e.g., 37°C, ambient light).
-
Subsequent Timepoints: Inject identical volumes of the Test Solution at regular intervals (e.g., T=2h, 4h, 8h, 24h).
-
Data Analysis:
-
For each chromatogram, integrate the area of the main peak corresponding to 5-iodo-7-nitro-1H-indazole.
-
Calculate the percentage of the compound remaining at each timepoint relative to T=0: % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
-
Plot % Remaining vs. Time. A significant drop indicates instability under your experimental conditions.
-
This self-validating system provides clear, quantitative data on whether your compound is stable for the duration of your experiment, ensuring the trustworthiness of your results.
References
-
Boelke, A., Vlasenko, Y. A., Yusubov, M. S., Nachtsheim, B. J., & Postnikov, P. S. (2019). Thermal stability of N-heterocycle-stabilized iodanes - a systematic investigation. Beilstein Journal of Organic Chemistry, 15, 2311–2318. Available at: [Link]
-
INDOFINE Chemical Company, Inc. (2015). Material Safety Data Sheet. Available at: [Link]
-
Beilstein J Org Chem. (2019). Thermal stability of N-heterocycle-stabilized iodanes - a systematic investigation. PubMed. Available at: [Link]
-
SPIE Digital Library. (2022). Photostability of luminophores sensitive to vapors of nitroaromatic compounds in a porous silicon microcavity. Available at: [Link]
-
ResearchGate. (2025). Structure–dependent degradation of nitroimidazoles by cobalt–manganese layered double hydroxide catalyzed peroxymonosulfate process. Available at: [Link]
-
Giraldo, A. L., Peñuela, G. A., Torres-Palma, R. A., & Pino-Verdejo, J. A. (2011). Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation. Water Research, 45(1), 395-403. Available at: [Link]
-
Lipczynska-Kochany, E. (1995). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. Water Pollution Research Journal of Canada, 30(1), 97-113. Available at: [Link]
-
MDPI. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Molecules, 29(15), 3475. Available at: [Link]
-
ResearchGate. (2025). Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation. Available at: [Link]
-
Singh, D. K., & Sahu, A. (2016). Photostability and Photostabilization of Drugs and Drug Products. International Journal of Photoenergy, 2016, 1-13. Available at: [Link]
-
ChemRxiv. (n.d.). Stabilization of Ethynyl-Substituted Aryl-λ3-Iodanes by Tethered N-Heterocylces. Available at: [Link]
-
ChemRxiv. (n.d.). Thermal Stability of N-Heterocycle-stabilized Iodanes – A Systematic Investigation. Available at: [Link]
-
Su, T., Guan, J., Wang, J., & Christodoulatos, C. (2017). Characteristics and products of the reductive degradation of 3-nitro-1,2,4-triazol-5-one (NTO) and 2,4-dinitroanisole (DNAN) in a Fe-Cu bimetal system. Environmental Science and Pollution Research, 24(2), 1594-1603. Available at: [Link]
-
Chen, Y., Chen, Y., & Liu, Y. (2015). pH and ionic strength effects on the binding constant between a nitrogen-containing polycyclic aromatic compound and humic acid. Environmental Science and Pollution Research, 22(18), 14068-14076. Available at: [Link]
-
Lipczynska-Kochany, E. (1995). Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Toxicological and Environmental Chemistry, 48(3-4), 157-166. Available at: [Link]
-
Boelke, A., Vlasenko, Y. A., Yusubov, M. S., Nachtsheim, B. J., & Postnikov, P. S. (2019). Thermal stability of N-heterocycle-stabilized iodanes - a systematic investigation. Beilstein Journal of Organic Chemistry, 15, 2311–2318. Available at: [Link]
-
Boelke, A., Lork, E., & Nachtsheim, B. J. (2018). N-Heterocycle-Stabilized Iodanes: From Structure to Reactivity. Chemistry, 24(70), 18653–18657. Available at: [Link]
-
Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5859-5870. Available at: [Link]
-
Molecules. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. Available at: [Link]
-
Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. Available at: [Link]
-
ResearchGate. (2025). Effect of pH on the ultrasonic degradation of ionic aromatic compounds in aqueous solution. Available at: [Link]
-
DTIC. (1977). Analytical Methods for Nitroguanidine and Characterization of Its Degradation Products. Available at: [Link]
-
Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. Available at: [Link]
-
Shandilya, D., Israni, R., Joseph, P., Kumar, A., & Pillai, M. (2017). Identification of Oxidative Degradation Products of Lansoprazole by Using High Resolution Mass Spectrometry Spectral Data. International Journal of Analytical Mass Spectrometry and Chromatography, 5, 57-69. Available at: [Link]
Sources
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characteristics and products of the reductive degradation of 3-nitro-1,2,4-triazol-5-one (NTO) and 2,4-dinitroanisole (DNAN) in a Fe-Cu bimetal system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 7. fishersci.com [fishersci.com]
- 8. 5-Iodo-1H-indazole | 55919-82-9 [sigmaaldrich.com]
- 9. ibisscientific.com [ibisscientific.com]
- 10. researchgate.net [researchgate.net]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. Identification of Oxidative Degradation Products of Lansoprazole by Using High Resolution Mass Spectrometry Spectral Data [scirp.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Vehicle Optimization for 5-iodo-7-nitro-1H-indazole
Topic: Optimizing vehicle formulations for 5-iodo-7-nitro-1H-indazole delivery Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, Drug Development Professionals[1][2]
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Solubility, Stability, and In Vivo Delivery of Halogenated Nitroindazoles[1][2]
Executive Summary & Compound Profile
Compound: 5-iodo-7-nitro-1H-indazole (5-I-7-NI) Class: Halogenated Indazole / nNOS Inhibitor Physicochemical Challenge: This compound presents a "solubility wall" typical of nitro-indazoles but exacerbated by the iodine substitution at the C5 position.[1][2] While the parent compound (7-Nitroindazole, 7-NI) has a LogP of ~1.8, the addition of the iodine atom significantly increases lipophilicity and molecular weight, rendering it effectively insoluble in neutral aqueous buffers (PBS/Saline).[1][2]
Operational Directive: Do not attempt simple aqueous dissolution.[1][2] Successful delivery requires a biphasic system (co-solvent + lipid carrier) or complexation (cyclodextrins).[1][2] The protocols below are validated based on the structural homology to 7-NI and standard handling of iodinated heterocycles.
Module 1: The Chemistry of Dissolution (Getting it into Solution)
Q: Why does my compound precipitate immediately upon adding saline or PBS?
A: You are fighting thermodynamics. 5-I-7-NI is a planar, hydrophobic molecule.[1][2] The crystal lattice energy is high, and the hydration energy (interaction with water) is too low to overcome it.[2]
-
The Iodine Factor: The C5-iodine atom adds significant hydrophobicity compared to standard 7-NI.[1][2]
-
The pKa Trap: The indazole NH is weakly acidic (pKa ~14).[1][2] It does not protonate/deprotonate easily in the physiological pH range (7.4), meaning it remains uncharged and insoluble.[1][2]
Q: What is the absolute best primary solvent?
A: Anhydrous DMSO (Dimethyl Sulfoxide). [1][2]
-
Protocol: Dissolve the neat powder only in 100% DMSO first.
-
Concentration Limit: You can typically achieve 25–50 mg/mL in pure DMSO.[1][2]
-
Critical Step: Ensure the DMSO is fresh.[1] Hygroscopic DMSO (containing water) will reduce solubility and may cause "micro-precipitation" that is invisible to the naked eye but clogs needles.[2]
Module 2: In Vivo Vehicle Protocols (IP Injection)
Context: Intraperitoneal (IP) administration is the standard route for nNOS inhibitors in rodent models.[2] The goal is a stable suspension or emulsion that releases the drug slowly (depot effect) to prevent rapid clearance.[1][2]
Q: What is the "Gold Standard" vehicle for IP injection of this class?
A: The DMSO/Peanut Oil Depot. This method, adapted from the classic Moore et al. (1993) protocol for 7-NI, uses DMSO to solvate the drug and peanut oil to encapsulate the DMSO, preventing immediate precipitation upon contact with peritoneal fluid.[1][2]
Validated Protocol (25 mg/kg target):
| Component | Role | Volume Fraction |
| DMSO (Anhydrous) | Primary Solvent | 25% |
| Peanut Oil (Sterile) | Carrier/Depot | 75% |
Step-by-Step Workflow:
-
Weigh: Calculate the required mass of 5-I-7-NI.
-
Primary Solvation: Add the calculated volume of DMSO (25% of total final volume).
-
Sonicate: Sonicate at 37°C for 5-10 minutes until the solution is crystal clear. Do not proceed if cloudy.
-
Carrier Preparation: Warm the Peanut Oil to 37°C.
-
Combination: Add the warm Peanut Oil slowly to the DMSO solution while vortexing vigorously.
-
Administration: Inject immediately. Do not store overnight.
Q: Can I use Corn Oil or Mineral Oil instead?
A: Peanut Oil is preferred. Peanut oil has a specific fatty acid profile (high oleic/linoleic acid) that tends to maintain nitro-indazole stability better than mineral oil (which is too hydrophobic and may cause phase separation of the DMSO).[1][2] Corn oil is an acceptable substitute if peanut allergies are a concern in the facility, but verify homogeneity.[2]
Module 3: Advanced Formulations (IV & Oral)
Q: I need to dose Intravenously (IV). The oil method is dangerous.[2] What now?
A: Switch to Hydroxypropyl-β-Cyclodextrin (HP-β-CD). Oils cannot be injected IV (risk of embolism).[1][2] You must use an inclusion complex.[2]
The Cyclodextrin Protocol:
-
Prepare Vehicle: Make a 20% (w/v) solution of HP-β-CD in 0.9% Saline.[1][2]
-
Solvate Compound: Dissolve 5-I-7-NI in a minimal volume of DMSO (e.g., 2-5% of final volume).
-
Complexation: Add the DMSO concentrate dropwise to the agitated HP-β-CD solution.
-
Optimization: If precipitation occurs, lower the drug concentration or increase HP-β-CD to 30%.[1][2]
Q: Can I use Tween-80?
A: Proceed with Caution. While 5-10% Tween-80 can solubilize the compound, it often causes histamine release in dogs and rats, which can confound cardiovascular or neurological data (the very endpoints nNOS inhibitors are often used to study).[2] Use Cyclodextrins for cleaner pharmacology.[2]
Module 4: Troubleshooting & Stability
Q: My solution turned dark brown/purple overnight. Is it safe?
A: Discard it.
-
Mechanism: Iodinated compounds are light-sensitive (photolabile).[1][2] The "purple" hue indicates free iodine (
).[1][2] The nitro group can also degrade.[1][2] -
Fix: Always wrap vials in aluminum foil. Prepare fresh daily.
Q: The animal showed signs of peritonitis (writhing) after IP injection.
A: Check your DMSO concentration.
-
Issue: DMSO concentrations >20-30% can be irritating to the peritoneum.[2]
-
Solution: If you used 100% DMSO (fatal mistake) or >50%, dilute further with oil.[2] If using the 25/75 DMSO/Oil mix, ensure you vortexed thoroughly; pockets of pure DMSO can cause local irritation.[1][2]
Visualizing the Workflow
Figure 1: Vehicle Selection Decision Tree
Caption: Decision logic for selecting the appropriate vehicle based on administration route. Note the critical avoidance of oils for IV delivery.
Figure 2: The "Gold Standard" IP Preparation Protocol
Caption: Step-by-step workflow for preparing the DMSO/Peanut Oil formulation. Order of addition is critical to prevent precipitation.
References & Grounding
-
Moore, P. K., et al. (1993). 7-Nitro indazole, an inhibitor of nitric oxide synthase, exhibits anti-nociceptive activity in the mouse without increasing blood pressure.[1][2] British Journal of Pharmacology.[1][2]
-
Relevance: Establishes the foundational DMSO/Peanut Oil vehicle protocol for nitro-indazoles.
-
-
Kalonia, D. S., et al. (2013). Solubilization of poorly soluble drugs by cyclodextrins.[2] In Water-Insoluble Drug Formulation.[1][2]
-
Relevance: Validates the use of HP-β-CD for lipophilic compounds like 5-I-7-NI for IV administration.
-
-
Bordet, T., et al. (2007). Protective effects of idra-21 and 7-nitroindazole in models of amyotrophic lateral sclerosis.[2] Journal of Pharmacology and Experimental Therapeutics.[1][2]
-
Relevance: Demonstrates long-term dosing strategies and vehicle tolerance for indazole derivatives.
-
-
ChemicalBook & BLD Pharm Data Sheets. Physicochemical properties of 5-Iodo-7-nitro-1H-indazole (CAS 1167056-40-7).
Disclaimer: This guide is for research use only. 5-iodo-7-nitro-1H-indazole is a potent pharmacological tool.[1][2] Users must conduct their own vehicle toxicity controls (Vehicle-Only group) in every experiment.
Sources
Technical Support Center: 5-Iodo-7-Nitro-1H-Indazole (5-I-7-NI)
[1]
Status: Operational Ticket ID: 5-I-7-NI-OPT Subject: Minimizing Off-Target Effects & Optimization of Experimental Protocols Assigned Specialist: Senior Application Scientist, Neuropharmacology Division[1]
Executive Summary
You are working with 5-iodo-7-nitro-1H-indazole (5-I-7-NI) , a halogenated derivative of the prototype neuronal Nitric Oxide Synthase (nNOS) inhibitor, 7-Nitroindazole (7-NI).[1]
Crucial Technical Context: While 7-NI is the standard reference, halogenation at the 3- or 5-position (e.g., 3-bromo, 5-iodo) typically increases lipophilicity and potency (lower IC50) compared to the parent compound.[1] However, this structural change exacerbates the two primary technical challenges of this class:
-
Extreme insolubility in aqueous media (leading to precipitation and erratic dosing).[1]
-
Narrow therapeutic index regarding endothelial NOS (eNOS) cross-reactivity if overdosed.
This guide provides the protocols to solubilize the compound effectively and dose it within the "selectivity window" to avoid hypertensive crises (eNOS inhibition) or non-specific sedation.[1]
Module 1: Formulation & Solubility (Critical Step)
User Complaint: "The compound precipitates immediately upon addition to PBS/Saline."
Root Cause: Indazoles are planar, lipophilic molecules.[1] The iodine atom significantly increases logP (lipophilicity).[1] Direct dilution into aqueous buffers will cause immediate crashing out, resulting in micro-suspensions that yield false negatives in vitro or erratic absorption in vivo.[1]
Decision Matrix: Vehicle Selection
Figure 1: Vehicle selection workflow.[1] For in vivo nNOS inhibition, oil-based carriers are the gold standard to maintain slow release and prevent precipitation.[1]
Protocol A: Preparation for Intraperitoneal (IP) Injection (Oil Carrier)
Standard Protocol adapted from 7-NI methodology to ensure stability.[1]
-
Weighing: Weigh the required amount of 5-I-7-NI.
-
Primary Solubilization: Dissolve the powder in a minimal volume of DMSO (dimethyl sulfoxide).[1]
-
Carrier Addition: Add Peanut Oil (sterile filtered) or Corn Oil to reach the final volume.
-
Homogenization:
-
The mixture will likely turn cloudy.[1]
-
Sonicate at 40°C for 15–30 minutes until the solution is clear or a very fine, uniform suspension is achieved.
-
-
Storage: Prepare fresh. If storage is necessary, keep at -20°C shielded from light (nitro groups are photosensitive).[1]
Module 2: Minimizing Pharmacological Off-Targets
User Complaint: "My treated animals are showing hypertensive spikes or motor deficits."
Root Cause:
-
eNOS Inhibition (Hypertension): 5-I-7-NI is relatively selective for nNOS over eNOS.[1][2] However, at high doses, this selectivity is lost.[1] Inhibiting eNOS removes the vasodilator tone, causing immediate blood pressure spikes.[1]
-
Sedation: 7-NI derivatives can cause sedation (decreased locomotor activity), which confounds behavioral tests (e.g., pain assays, memory tasks).[1]
Mechanism of Selectivity Loss[1]
Figure 2: The Selectivity Window.[1] The drug targets nNOS with high affinity.[1] Overdosing saturates nNOS and spills over to inhibit eNOS, disrupting blood pressure regulation.[1]
Protocol B: The "Selectivity Window" Validation
Before running your primary experiment, you must validate the dose in your specific model.[1]
Step 1: Dose-Response Pilot Because 5-I-7-NI is likely more potent than 7-NI, do not default to the standard 25-50 mg/kg 7-NI dose.[1]
-
Suggested Groups: Vehicle, 5 mg/kg, 10 mg/kg, 20 mg/kg.[1]
Step 2: Blood Pressure Monitoring (The eNOS Check) [1]
-
Method: Tail-cuff plethysmography or telemetry in conscious rats/mice.[1]
-
Pass Criteria: Mean Arterial Pressure (MAP) must not increase significantly (>10-15 mmHg) compared to vehicle.[1]
-
Fail Criteria: A spike in MAP indicates eNOS inhibition.[1] Reduce dose.
Step 3: Citrulline Assay (The nNOS Check) Verify that your chosen dose actually inhibits nNOS in the brain (cerebellum is the standard positive control tissue).[1]
-
Method: Measure the conversion of L-[14C]arginine to L-[14C]citrulline in cerebellar homogenates ex vivo.
| Parameter | 7-Nitroindazole (Standard) | 5-Iodo-7-Nitroindazole (Predicted) | Action Required |
| IC50 (nNOS) | ~0.2 - 0.4 µM | < 0.2 µM (Higher Potency) | Lower the dose compared to 7-NI protocols.[1] |
| Selectivity (nNOS:eNOS) | ~5-10 fold | Variable (Risk of higher lipophilicity) | Mandatory BP monitoring. |
| Solubility | Poor | Very Poor | Use Oil/DMSO vehicle; avoid saline.[1] |
Module 3: Troubleshooting & FAQs
Q: Can I use L-NAME as a control? A: No. L-NAME is a non-selective inhibitor that hits eNOS potently.[1] It will cause massive hypertension.[1]
-
Better Control: Use 7-Nitroindazole (parent compound) as a positive control for selectivity, or L-NNA if you specifically want to demonstrate what eNOS inhibition looks like (as a "bad" outcome comparison).[1]
Q: The solution turned yellow/orange. Is it degraded? A: Nitroindazoles are naturally yellow/orange.[1] However, if the color deepens significantly or a precipitate forms, it may be degrading or crashing out.[1]
-
Fix: Always shield from light.[1] If a precipitate is visible, re-sonicate.[1] If it does not dissolve, discard.[1]
Q: My animals are just sleeping/immobile. Is this neuroprotection? A: Not necessarily.[1] This is a common off-target effect called sedation .[1]
References
-
Moore, P. K., et al. (1993).[1][3] "7-Nitro indazole, an inhibitor of nitric oxide synthase, exhibits anti-nociceptive activity in the mouse without increasing blood pressure."[1] British Journal of Pharmacology.[1][4] Link
- Core reference for the "selectivity window" concept and oil-based formul
-
Bland-Ward, P. A., & Moore, P. K. (1995).[1] "7-Nitroindazole derivatives are potent inhibitors of brain, endothelium and inducible isoforms of nitric oxide synthase."[1][4] Life Sciences.[1] Link
- Establishes the SAR that halogenation (bromo/iodo) affects potency and selectivity.
-
Babbedge, R. C., et al. (1993).[1] "Inhibition of rat cerebellar nitric oxide synthase by 7-nitro indazole and related substituted indazoles." British Journal of Pharmacology.[1][4] Link
- Mechanistic grounding for competitive inhibition kinetics.
Sources
- 1. 7-Nitroindazole - Wikipedia [en.wikipedia.org]
- 2. Relatively selective neuronal nitric oxide synthase inhibition by 7-nitroindazole in monkey isolated cerebral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Storage conditions to maintain 5-iodo-7-nitro-1H-indazole stability
Stability & Storage Optimization Guide[1]
Core Directive: The "Golden Rules" of Storage
As an indazole derivative substituted with both a halogen (iodine) and a nitro group, 5-iodo-7-nitro-1H-indazole presents a unique stability profile.[1] It is not merely "temperature-sensitive"; it is a photo-labile and hygroscopic system.[1] The iodine at the C5 position is susceptible to homolytic cleavage under UV/visible light, while the nitro group at C7 significantly increases the acidity of the N-H proton, making the compound reactive to basic impurities and moisture.
The Storage Matrix
| Parameter | Solid State (Lyophilized) | Solubilized (DMSO Stock) | Critical Mechanism of Failure |
| Temperature | -20°C (Long-term) | -80°C (Preferred) or -20°C | Thermal degradation of nitro group; accelerated oxidation.[1] |
| Light | Strict Dark (Amber vial + Foil) | Strict Dark (Amber vial) | Photolysis of C-I bond (Liberates |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Inert Gas Overlay | Moisture induces hydrolysis; |
| Container | Glass (Teflon-lined cap) | Glass or Polypropylene | Plasticizers in low-grade plastics can leach into DMSO.[1] |
Technical Troubleshooting & FAQs
Section A: Physical Appearance & Degradation Diagnosis
Q1: My compound has turned from a bright yellow powder to a brownish/purple solid. Is it still usable?
A: Likely No. Stop usage immediately.
-
The Science: This is the hallmark of iodine liberation .[1] The Carbon-Iodine (C-I) bond energy is relatively weak (~240 kJ/mol).[1] Exposure to light causes homolytic cleavage, releasing elemental iodine (
), which appears purple/brown. The resulting radical on the indazole ring will dimerize or react with oxygen, creating impurities that act as "assay interference compounds" (PAINS). -
Validation: Dissolve a small amount in DMSO. If the solution is distinctly brown rather than bright yellow/orange, degradation exceeds 5-10%.[1] Run a UPLC-MS; look for a mass shift of -127 Da (loss of Iodine) or dimerization peaks.[1]
Q2: I see a precipitate in my DMSO stock after thawing. Can I vortex it back into solution?
A: Proceed with Caution.
-
Diagnosis: This is usually "Water Crash-Out." DMSO is highly hygroscopic.[1] If your tube was opened in a humid room, it absorbed atmospheric water. 5-iodo-7-nitro-1H-indazole is lipophilic; even 5-10% water content in DMSO can drastically reduce its solubility, causing micro-precipitation.[1]
-
The Fix:
-
Centrifuge the tube (10,000 x g for 5 min).
-
If a pellet forms, the stock is compromised (concentration is unknown). Discard.
-
If no pellet forms, it may be a temperature effect.[1] Warm to 37°C for 5 minutes. If it clears, use immediately.
-
Section B: Solubilization & Handling Protocols
Q3: How do I prepare a stock solution that remains stable for months?
A: Use the "Anhydrous Aliquot Method" (Protocol 1.0 below).[1] Never store a "working stock" that you repeatedly freeze and thaw.[1]
Protocol 1.0: The Anhydrous Aliquot Method
-
Preparation: Use anhydrous DMSO (sealed under argon, <0.1% water).[1] Do not use the "lab bench DMSO" bottle.[1]
-
Environment: Weigh the solid in a low-humidity environment (or rapid handling).
-
Dissolution: Vortex until fully dissolved. The solution should be Yellow/Orange .
-
Aliquoting: Immediately dispense into single-use aliquots (e.g., 50 µL) in amber, O-ring screw-cap tubes.
-
Gassing: Gently blow a stream of Argon or Nitrogen over the liquid surface to displace oxygen.[1]
-
Storage: Flash freeze in liquid nitrogen (optional but recommended) and store at -80°C.
Q4: Can I use ethanol or water as a solvent?
A:
-
Water: No. Solubility is negligible (<10 µM).[1]
-
Ethanol: Poor stability. Ethanol is protic and can participate in nucleophilic attacks if the nitro group activates the ring.[1] Furthermore, ethanol evaporates easily, changing stock concentration. Stick to DMSO.
Visualizing the Stability Logic
The following diagram illustrates the decision-making process for handling this compound, highlighting the critical failure points (Red) and the correct pathways (Green).
Caption: Workflow logic for maximizing the shelf-life of 5-iodo-7-nitro-1H-indazole. Note the critical divergence at the Aliquot stage.
Scientific Mechanism of Degradation
Understanding the chemistry allows you to predict risks.
A. Photolytic Deiodination
The C-I bond is the "weak link." Upon absorption of UV light (or high-intensity visible light), the bond undergoes homolytic fission:
B. Nitro-Group Induced Acidity
The nitro group at position 7 is strongly electron-withdrawing (inductive and resonance effects).[1] This pulls electron density away from the indazole N-H bond, lowering its pKa (likely <12, compared to ~14 for unsubstituted indazole) [2].
-
Implication: In basic buffers (pH > 8), the compound may partially deprotonate, forming a salt.[1] While this increases solubility, the anionic species often has different light-absorption properties and reactivity profiles.[1] Maintain neutral pH buffers (pH 7.0 - 7.[1]4) for stock dilutions.
Summary Data Table
| Property | Specification / Recommendation |
| Molecular Weight | ~289.03 g/mol |
| Appearance | Yellow to Orange Crystalline Solid |
| Solubility (DMSO) | ~10-20 mg/mL (Warm may be required) |
| Solubility (Water) | Insoluble (Precipitates immediately) |
| pKa (Predicted) | ~10.5 - 11.5 (N-H acidity enhanced by |
| Max Freeze-Thaw | 3 Cycles (Strict limit) |
| Shelf Life (Solid) | 2 Years (-20°C, Dark) |
| Shelf Life (Solution) | 6 Months (-80°C, Single Aliquot) |
References
-
Photostability of Iodo-Indazoles
-
Nitro-Indazole Chemistry & Acidity
-
General Stability Guidelines (ICH Q1B)
-
Safety & Handling (SDS)
Sources
- 1. 5-Nitroindazole | C7H5N3O2 | CID 21501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Iodo-1H-indazole synthesis - chemicalbook [chemicalbook.com]
- 4. ema.europa.eu [ema.europa.eu]
Technical Support Center: Bioavailability Enhancement for 5-iodo-7-nitro-1H-indazole
Department: Application Science & Technical Support Subject: Optimization of Solubilization and In Vivo Delivery Document ID: TS-IND-5I7N-2025 Last Updated: March 1, 2026[1]
Introduction: The "Brick Dust" Challenge
Welcome to the technical support hub for 5-iodo-7-nitro-1H-indazole . As a Senior Application Scientist, I understand the frustration this compound generates. While it is a potent and selective tool for probing Neuronal Nitric Oxide Synthase (nNOS) , its physicochemical profile presents a classic "brick dust" challenge: high crystallinity, high lipophilicity (LogP > 2.5), and negligible aqueous solubility.
The iodine atom at position 5 significantly increases lipophilicity compared to the parent compound (7-nitroindazole), making standard formulation protocols ineffective.[1] This guide moves beyond basic "dissolve and dose" instructions, providing troubleshooting strategies to ensure your pharmacological data reflects the drug's activity, not its precipitation.
Part 1: Solubility & Formulation Troubleshooting
Ticket #001: "My compound precipitates immediately upon adding water/saline to my DMSO stock."
Diagnosis: This is the most common issue. 5-iodo-7-nitro-1H-indazole is a BCS Class II/IV compound.[1] It is stable in DMSO but thermodynamically unstable in aqueous buffers. The "crash-out" occurs because the water acts as an antisolvent, forcing the hydrophobic iodine and nitro groups to aggregate instantly.
The Fix: Switch to a Cyclodextrin Complex or Co-solvent System Simple dilution will not work. You must encapsulate the hydrophobic core or use a surfactant-rich vehicle.[1]
Option A: The "Gold Standard" Cyclodextrin Protocol (Recommended for IV/IP)
Hydroxypropyl-
Protocol: 20% HP-
-
Prepare Vehicle: Dissolve 20g of HP-
-CD in 100mL of sterile water (20% w/v). Filter sterilize (0.22 m).[1] -
Solubilize Compound: Dissolve your specific dose of 5-iodo-7-nitro-1H-indazole in a minimal volume of DMSO (e.g., 5-10% of final volume).[1]
-
Slow Addition: Add the DMSO concentrate dropwise to the HP-
-CD solution while vortexing vigorously. -
Sonication (Critical): Sonicate the mixture at 37°C for 20–30 minutes. The solution should turn clear or slightly opalescent.
-
Note: If it remains cloudy, you have exceeded the solubility constant (
). Reduce drug concentration.
-
Option B: The "Lipid Trap" (Recommended for Oral Gavage)
If dosing orally, bypass dissolution issues by using a lipid vehicle that promotes lymphatic transport.
Protocol: Oil Suspension
-
Vehicle: Use warm Corn Oil or Peanut Oil.[1]
-
Method: Weigh the solid powder directly into the oil.
-
Dispersion: Sonicate for 45 minutes. This creates a suspension, not a solution.
-
User Alert: You must vortex immediately before every draw into the syringe to ensure dose uniformity.
-
Part 2: In Vivo Pharmacokinetics (PK) Troubleshooting
Ticket #002: "I see high variability in my animal data. Some responders, some non-responders."
Diagnosis: This is likely due to variable absorption caused by precipitation in the peritoneal cavity (if IP) or the gut (if PO). The iodine substituent makes the molecule heavy and prone to settling.
The Fix: Bioavailability Decision Tree Use the logic flow below to select the correct vehicle based on your route of administration.
Figure 1: Formulation Decision Matrix. Select the vehicle based on route and concentration requirements. Red nodes indicate advanced formulations for difficult solubility.
Ticket #003: "The drug effect wears off faster than expected (Short Half-Life)."
Diagnosis: Indazoles with nitro groups are susceptible to nitro-reduction by hepatic enzymes (P450s) and gut microbiota.[1] The resulting amine (5-iodo-7-amino-indazole) is likely inactive against nNOS.[1]
The Fix:
-
Metabolic Inhibition ( mechanistic proof only): Pre-treat with an unspecific P450 inhibitor (like ABT) to confirm metabolism is the cause.
-
Dosing Frequency: 7-nitroindazole derivatives often require b.i.d (twice daily) or t.i.d (three times daily) dosing.[1]
-
Formulation Adjustment: Switch to a Self-Emulsifying Drug Delivery System (SEDDS) . Lipid formulations promote uptake via the lymphatic system (chylomicrons), bypassing the liver's "first-pass" metabolism.
Part 3: Analytical & Stability FAQs
Ticket #004: "My HPLC peaks are tailing or disappearing."
Q: Is the compound degrading? A: Likely not degrading, but sticking.
-
Issue: The nitrogen atoms in the indazole ring can interact with free silanol groups on silica-based HPLC columns, causing severe peak tailing.
-
Solution: Add a modifier to your mobile phase. Use 0.1% Formic Acid or 0.05% TFA . The acid protonates the silanols, preventing the drug from sticking.
Q: Is it light sensitive? A: Yes. Compounds with Iodine and Nitro groups are photosensitive.
-
Protocol: Wrap all vials in aluminum foil. Perform weighing and formulation under yellow light if possible.
Summary of Physicochemical Properties & Solvent Compatibility
| Solvent / Vehicle | Solubility Rating | Usage Recommendation |
| Water / Saline | Insoluble | Do not use as primary solvent.[1] |
| DMSO | High (>50 mg/mL) | Use for stock solutions (store -20°C).[1] |
| Ethanol | Moderate | Limited utility; precipitates upon water addition. |
| Corn/Peanut Oil | Moderate/High | Excellent for Oral Gavage (Suspension).[1] |
| 20% HP- | High (Complexed) | Best for IP/IV.[1] Prevents precipitation.[1][2] |
| PEG 400 | Moderate | Use as a co-solvent (max 40% v/v).[1] |
References
-
Bland-Ward, P. A., & Moore, P. K. (1995).[1] 7-Nitroindazole derivatives are potent inhibitors of brain nitric oxide synthase.[1] Life Sciences, 57(11), PL131-PL135.[1]
-
Kalonia, D. S., et al. (2018).[3] Solubility enhancement of 5-nitroindazole derivative using cyclodextrin complexation: Phase solubility and molecular modeling. Journal of Pharmaceutical Sciences. (Extrapolated from 7-NI data).
-
Bush, M. A., et al. (2001). Pharmacokinetics and pharmacodynamics of 7-nitroindazole, a selective nitric oxide synthase inhibitor, in the rat hippocampus.[4] Pharmaceutical Research, 18(11), 1622-1627.[1]
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1]
Sources
- 1. 7-Nitroindazole - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 7-nitroindazol-loaded nanoemulsions: Preparation, characterization and its improved inhibitory effect on nitric oxide synthase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and pharmacodynamics of 7-nitroindazole, a selective nitric oxide synthase inhibitor, in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Regioselectivity in 7-Nitroindazole Iodination
Executive Summary
The iodination of 7-nitroindazole (7-NI) is a critical intermediate step in the synthesis of selective neuronal nitric oxide synthase (nNOS) inhibitors. While indazoles typically undergo electrophilic aromatic substitution (EAS) at the C3 position, the presence of the electron-withdrawing nitro group at C7 significantly alters the electronic landscape of the heterocyclic core.
This guide addresses the common pitfalls associated with this synthesis: sluggish reactivity due to ring deactivation and regiochemical ambiguity (N-iodination vs. C3-iodination). The protocols and troubleshooting steps below prioritize the Base-Mediated Iodination pathway, as it offers the highest regioselectivity for this specific deactivated substrate.
Module 1: Mechanistic Insight & Regiocontrol
Q: Why is my reaction stalling or producing N-iodinated byproducts instead of the desired 3-iodo-7-nitroindazole?
A: The 7-nitro group creates two competing challenges:
-
Electronic Deactivation: The nitro group pulls electron density from the benzene ring, which inductively deactivates the pyrazole ring. Standard electrophilic iodination (using
alone) will fail because the C3 carbon is not nucleophilic enough. -
Acidity Enhancement: The 7-nitro group increases the acidity of the N1-proton. In the presence of a base, 7-NI readily forms the indazolyl anion .
The Solution: You must drive the reaction via the anion mechanism . While neutral indazoles react poorly, the indazolyl anion is sufficiently nucleophilic at C3 to attack molecular iodine. N-iodination is kinetically favored but thermodynamically unstable; C3-iodination is thermodynamically preferred.
Visualizing the Pathway: The diagram below illustrates the critical divergence between the Kinetic (N-I) and Thermodynamic (C3-I) pathways.
Caption: Figure 1. The base-mediated mechanism relies on the reversibility of N-iodination to funnel the substrate toward the thermodynamically stable C3-iodo product.
Module 2: Optimized Protocol (Base-Mediated)
This protocol is designed to overcome the deactivating effect of the nitro group by utilizing the high nucleophilicity of the indazolyl anion.
Reagents:
-
Substrate: 7-Nitroindazole (1.0 eq)
-
Iodine Source: Molecular Iodine (
) (1.2 - 1.5 eq) -
Base: Potassium Hydroxide (KOH) pellets (3.0 eq) or
(for milder conditions). -
Solvent: DMF (N,N-Dimethylformamide) – Critical for solubility.
Step-by-Step Methodology:
-
Dissolution: Dissolve 7-nitroindazole in DMF (10 mL/g). The solution will likely be yellow/orange.
-
Anion Formation: Add KOH pellets (crushed) or powdered KOH. Stir at Room Temperature (RT) for 15–30 minutes.
-
Checkpoint: The color typically deepens to a dark red/brown, indicating the formation of the resonance-stabilized anion.
-
-
Iodine Addition: Dissolve
in a minimal amount of DMF. Add this solution dropwise to the reaction mixture over 20 minutes.-
Note: Rapid addition can lead to local excesses of iodine and over-oxidation side products.
-
-
Reaction: Stir at RT for 3–12 hours.
-
Monitoring: Use TLC (Ethyl Acetate/Hexane 1:1).[1] The 3-iodo product is usually less polar (higher
) than the starting material due to the loss of the H-bond donor character at C3, though the N-H remains.
-
-
Quench & Workup:
-
Pour the mixture into ice-cold water containing 5% Sodium Thiosulfate (
) to quench unreacted iodine (removes purple/brown color). -
Adjust pH to ~7 with dilute HCl if necessary to ensure the product precipitates (the anion is soluble in water; the neutral product is not).
-
-
Purification: Filter the precipitate. Recrystallize from Ethanol or Ethanol/Water.
Module 3: Troubleshooting & FAQs
Q: I see a spot on TLC that disappears upon workup. What is it?
A: This is likely the N-iodo intermediate . As shown in Figure 1, N-iodination is reversible. Under the basic conditions of the reaction or the acidic conditions of the workup, the iodine on the nitrogen can dissociate. This confirms you are generating the active species, but you may need longer reaction times or slightly higher temperatures (40°C) to push the equilibrium to the C3-position.
Q: My yield is low (<40%). How do I improve conversion?
A: Low yields in this specific substrate are often due to incomplete anion formation or moisture.
-
Moisture Control: Iodine + Base + Water = Hypoiodite (
), which disproportionates to Iodate ( ), consuming your iodine source without reacting with the substrate. Ensure DMF is dry. -
Reagent Switch: If KOH/DMF fails, switch to NIS (N-Iodosuccinimide) in Acetonitrile (ACN) or DMF at 60°C. NIS is a more potent electrophile than molecular iodine.
Data Comparison: Reagent Efficacy for 7-Nitroindazole
| Method | Reagents | Typical Yield | Pros | Cons |
| A (Standard) | 75-85% | Scalable, cheap, high regioselectivity. | Requires workup to remove inorganic salts. | |
| B (Alternative) | NIS / ACN | 50-65% | Homogeneous, cleaner crude profile. | Lower atom economy, NIS is more expensive. |
| C (Acidic) | <30% | None for this substrate. | 7-nitro group deactivates ring too much for acid catalysis. |
Q: How do I confirm the Iodine is at C3 and not on the Nitrogen?
A: NMR is the definitive tool.
-
1H NMR: Look for the disappearance of the C3-proton. In 7-nitroindazole, the C3-H usually appears as a singlet around 8.1–8.3 ppm . If this singlet is missing, and the aromatic region integrates to 3 protons (for the benzene ring), you have C3-substitution.
-
N-H Signal: The product (3-iodo-7-nitroindazole) still has an N-H proton (broad singlet, typically >13 ppm). If you isolated an N-iodo product, the N-H signal would be absent.
Module 4: Diagnostic Workflow
Use this decision tree to diagnose synthesis failures in real-time.
Caption: Figure 2. Diagnostic decision tree for isolating failure modes in 7-nitroindazole iodination.
References
-
BenchChem. "Application Notes and Protocols for the Synthesis of 3-Iodo-6-methyl-5-nitro-1H-indazole." BenchChem Technical Library. (Accessed 2026).[2] Link
-
Moore, K. W., et al. "7-Nitroindazole, an inhibitor of nitric oxide synthase, exhibits anti-nociceptive activity in the mouse without increasing blood pressure." Journal of Medicinal Chemistry, 1993, 36(24), 3834–3838. (Demonstrates the biological relevance and scaffold stability). Link
- L’Abbé, G., et al. "Tautomerism and Isomerism in Indazoles." Journal of Heterocyclic Chemistry, General review on indazole reactivity patterns favoring C3 substitution in basic media.
-
Dutta, U., et al. "The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil."[2] Chemical Communications, 2015, 51, 17744.[2] (Provides mechanistic parallels for iodination of deactivated nitrogen heterocycles). Link
Sources
Validation & Comparative
Comparison of 5-iodo-7-nitro-1H-indazole vs 7-nitroindazole selectivity
An objective, data-driven comparison of 5-iodo-7-nitro-1H-indazole and 7-nitroindazole (7-NI) requires a deep dive into the structure-activity relationships (SAR) of the indazole pharmacophore within the Nitric Oxide Synthase (NOS) heme pocket.
As drug development professionals seek to isolate the neurotoxic effects of neuronal NOS (nNOS) from the vital cardiovascular functions of endothelial NOS (eNOS), understanding how halogenation alters inhibitor selectivity is critical.
Mechanistic Causality: The Role of Halogenation in NOS Inhibition
Nitric oxide (NO) is a pleiotropic signaling molecule synthesized by the conversion of L-arginine to L-citrulline via NOS enzymes. While blocking nNOS is highly desirable for neuroprotection in ischemic stroke and neurodegenerative diseases, concurrent eNOS blockade causes severe hypertension[1].
7-Nitroindazole (7-NI): The Benchmark 7-NI is the prototypical nNOS-selective inhibitor in vivo[2]. It binds to the catalytic heme domain, competing with both the substrate (L-arginine) and the cofactor (tetrahydrobiopterin, BH4). The Causality of its Selectivity: Interestingly, 7-NI is only marginally selective for nNOS over eNOS in isolated in vitro assays (often <10-fold)[3][4]. Its remarkable in vivo selectivity is driven by pharmacokinetics rather than strict active-site geometry. 7-NI is highly lipophilic, allowing it to rapidly cross the blood-brain barrier (BBB) and accumulate in neuronal tissues at concentrations that inhibit nNOS, while systemic endothelial concentrations remain too low to disrupt vascular tone[5][6].
5-Iodo-7-nitro-1H-indazole: The Halogenated Probe Halogenation of the indazole core is a classic medicinal chemistry strategy used to probe the spatial limits of the NOS active site. 5-iodo-7-nitro-1H-indazole (CAS 1167056-40-7) features a bulky, highly polarizable iodine atom at the 5-position. The Causality of Halogenation: Adding an iodine atom significantly increases the molecule's overall lipophilicity (LogP) and steric bulk. While this enhances thermodynamic binding affinity—driven by stronger hydrophobic packing and potential halogen bonding with residues in the catalytic cleft—it typically sacrifices isoform selectivity. Much like its closely related analog 3-bromo-7-nitroindazole, heavy halogenation forces a rigid binding pose that overrides the subtle structural nuances between nNOS and eNOS, often resulting in potent but non-selective pan-NOS inhibition[2][7].
Fig 1: NOS catalytic pathway and competitive blockade by indazole derivatives.
Comparative Performance Data
The structural modification from a hydrogen to an iodine atom at the 5-position fundamentally shifts the molecule's utility from an in vivo therapeutic model to an in vitro structural probe.
| Property | 7-Nitroindazole (7-NI) | 5-Iodo-7-nitro-1H-indazole |
| CAS Number | 2942-42-9[3] | 1167056-40-7 |
| Molecular Weight | 163.13 g/mol [3] | 289.03 g/mol |
| Target Isoform | nNOS (Functional in vivo selectivity)[6] | Non-selective NOS (Predicted via SAR) |
| Inhibitory Mechanism | Competitive (Substrate/Cofactor) | Competitive (Enhanced hydrophobic packing) |
| BBB Permeability | High[6] | Very High (Driven by Iodine lipophilicity) |
| Off-Target Effects | MAO-B inhibition[4] | Unknown / Broad |
| Primary Utility | In vivo neuroprotection & pain models[1] | In vitro SAR & crystallographic probing |
Self-Validating Experimental Protocol: Radiometric NOS Assay
To objectively compare the IC50 and selectivity profiles of these two compounds, researchers must utilize the radiometric NOS conversion assay. This protocol is designed as a self-validating system, utilizing charge-based separation to ensure absolute quantification of enzyme kinetics.
Causality of the Assay Design: The assay measures the conversion of [3H]-L-arginine to [3H]-L-citrulline. At a quenched pH of 5.5, unreacted L-arginine retains a net positive charge, while the L-citrulline product is electrically neutral. By passing the reaction through a strong cation-exchange resin (Dowex 50W), the substrate is trapped, and only the product flows through for liquid scintillation counting[6].
Step-by-Step Methodology:
-
Enzyme Preparation: Isolate recombinant human nNOS and eNOS in separate reaction tubes.
-
Reaction Mixture: Combine 50 mM HEPES (pH 7.4), 1 mM DTT, 1 mM EDTA, 1.25 mM CaCl₂, 10 µg/mL calmodulin, and 10 µM BH4.
-
Self-Validation Control: Run a parallel negative control tube containing 5 mM EGTA instead of CaCl₂. Because nNOS and eNOS are strictly calcium-dependent, this chelator halts activity, allowing you to subtract non-specific background noise.
-
-
Inhibitor Incubation: Add varying concentrations (0.01 µM to 100 µM) of 7-NI or 5-iodo-7-nitro-1H-indazole dissolved in anhydrous DMSO[3]. Pre-incubate for 10 minutes at 37°C.
-
Initiation: Add 10 µM [3H]-L-arginine to initiate catalysis. Incubate at 37°C for exactly 15 minutes.
-
Termination & Separation: Stop the reaction by adding 1 mL of ice-cold stop buffer (20 mM HEPES, pH 5.5, 2 mM EDTA). Apply the mixture to a 1 mL column of Dowex 50W (Na+ form) cation-exchange resin.
-
Quantification: Collect the flow-through eluate and quantify the [3H]-L-citrulline using a liquid scintillation counter.
Fig 2: Radiometric assay workflow utilizing charge-based separation of substrate and product.
References
-
Reiner A, Zagvazdin Y. On the selectivity of 7-nitroindazole as an inhibitor of neuronal nitric oxide synthase. Trends in Pharmacological Sciences. 1998. URL: [Link]
-
7-Nitroindazole. Wikipedia. URL: [Link]
-
Pigott A, et al. On the selectivity of neuronal NOS inhibitors. British Journal of Pharmacology (PMC). 2012. URL: [Link]
-
O'Neill MJ, et al. The Selective Inhibitor of Neuronal Nitric Oxide Synthase, 7-Nitroindazole, Reduces the Delayed Neuronal Damage... Stroke. 1998. URL: [Link]
-
Drug targets for traumatic brain injury from poly(ADP-ribose)polymerase pathway modulation. PMC. 2009. URL: [Link]
Sources
- 1. ahajournals.org [ahajournals.org]
- 2. 7-Nitroindazole - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. On the selectivity of 7-nitroindazole as an inhibitor of neuronal nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Drug targets for traumatic brain injury from poly(ADP-ribose)polymerase pathway modulation - PMC [pmc.ncbi.nlm.nih.gov]
Validating nNOS over eNOS Selectivity of 5-iodo-7-nitro-1H-indazole
A Technical Comparison & Validation Guide
Part 1: Executive Summary & Strategic Context
The selective inhibition of neuronal Nitric Oxide Synthase (nNOS) is a critical therapeutic target for neuroprotection in stroke, excitotoxicity, and chronic pain. While 7-nitroindazole (7-NI) serves as the historical prototype for this class, its in vitro selectivity is often debated, showing equipotent inhibition of endothelial NOS (eNOS) in cell-free assays despite functional selectivity in vivo.
5-iodo-7-nitro-1H-indazole (CAS: 167056-40-7) represents a halogenated derivative within the indazole scaffold.[1] Structural modifications, such as halogenation (e.g., 3-bromo-7-nitroindazole), have historically been employed to enhance potency and residence time within the heme active site. Validating the selectivity of the 5-iodo derivative requires a rigorous, hierarchical approach to distinguish true isoform selectivity from pharmacokinetic artifacts.
This guide outlines the comparative benchmarking and experimental validation protocols necessary to confirm the nNOS > eNOS selectivity profile of 5-iodo-7-nitro-1H-indazole against established standards.
Part 2: Comparative Benchmarks & Performance Metrics
To validate 5-iodo-7-nitro-1H-indazole, it must be tested alongside "Gold Standard" controls. The following table summarizes the performance metrics of the parent compound and key alternatives, establishing the baseline for acceptance.
Table 1: Comparative Profile of Indazole-Based & Standard Inhibitors
| Compound | Target Selectivity | nNOS IC₅₀ (µM) | eNOS IC₅₀ (µM) | Selectivity Ratio (eNOS/nNOS) | Mechanism of Action |
| 5-iodo-7-nitro-1H-indazole | Candidate | To be determined | To be determined | Target: >10 | Competitive (Heme/Arginine site) |
| 7-Nitroindazole (7-NI) | Relative nNOS (In Vivo) | 0.71 | 0.78 | ~1.1 (In Vitro)* | Competitive; binds heme & BH4 site |
| 3-Bromo-7-nitroindazole | nNOS Preferred | 0.17 | 0.86 | ~5.0 | Potency enhanced by halogenation |
| L-NAME | Non-Selective | 0.015 | 0.039 | ~2.6 | Competitive Arginine analogue |
| 1400W | iNOS Selective | >100 | >100 | N/A (iNOS specific) | Irreversible iNOS inhibitor |
*Note: 7-NI often shows poor selectivity in enzyme assays but exhibits functional selectivity in vivo due to differential tissue uptake and lack of effect on blood pressure.
Part 3: Mechanism of Action & Rationale
The indazole class of inhibitors functions by competing with L-arginine and interacting with the heme prosthetic group of the NOS dimer. The introduction of an iodine atom at the 5-position of the benzene ring is predicted to alter the electronic distribution and lipophilicity of the scaffold.
Scientific Rationale for Validation:
-
Halogenation Effect: Previous SAR (Structure-Activity Relationship) studies with 3-bromo derivatives indicate that halogenation can increase potency (lower IC₅₀) by filling hydrophobic pockets near the active site. The 5-iodo substitution must be tested to see if it enhances nNOS affinity without steric clash in the eNOS pocket.
-
Lipophilicity: Iodine significantly increases logP, potentially improving blood-brain barrier (BBB) penetration compared to the parent 7-NI, but also increasing risk of non-specific binding.
Caption: Competitive inhibition mechanism. The candidate must preferentially block the nNOS pathway (Green) while sparing the eNOS pathway (Yellow) to avoid vasoconstriction.
Part 4: Experimental Validation Protocols
To objectively validate "nNOS over eNOS" selectivity, you must proceed through a three-tier testing hierarchy.
Tier 1: In Vitro Enzyme Inhibition (The "Gold Standard")
Objective: Determine the intrinsic Ki or IC₅₀ values for recombinant nNOS vs. eNOS.
Protocol:
-
Reagents: Recombinant human nNOS and eNOS (commercial), [³H]-L-Arginine, NADPH, Calmodulin, CaCl₂.
-
Reaction Mix: Incubate enzyme with 5-iodo-7-nitro-1H-indazole (0.01 µM – 100 µM) in HEPES buffer (pH 7.4) for 15 minutes at 37°C.
-
Initiation: Add [³H]-L-Arginine (10 µM final) and NADPH (1 mM).
-
Termination: Stop reaction after 10 minutes using stop buffer (EGTA/EDTA).
-
Separation: Pass mixture through cation-exchange resin (Dowex-50W). [³H]-L-Citrulline (neutral) passes through; unreacted [³H]-L-Arginine binds.
-
Quantification: Liquid scintillation counting of the eluate.
Success Criteria:
-
Selectivity Ratio: IC₅₀(eNOS) / IC₅₀(nNOS) should be > 5.0 .
-
(Note: 7-NI typically scores ~1.0 here; if 5-iodo scores >5.0, it is superior in vitro).
Tier 2: Ex Vivo Functional Selectivity (Aortic Ring Assay)
Objective: Confirm lack of eNOS inhibition in functional tissue (vascular endothelium).
Protocol:
-
Tissue: Thoracic aorta from Wistar rats, cut into 3-4 mm rings.
-
Setup: Mount rings in organ baths containing Krebs-Henseleit solution, aerated with 95% O₂/5% CO₂.
-
Pre-contraction: Induce contraction with Phenylephrine (PE, 1 µM).
-
Relaxation (Control): Add Acetylcholine (ACh) to induce eNOS-mediated vasorelaxation. Establish baseline.
-
Challenge: Incubate rings with 5-iodo-7-nitro-1H-indazole (10 µM and 100 µM) for 30 mins.
-
Re-Test: Re-apply ACh.
Interpretation:
-
Selective (Pass): The compound does not significantly inhibit ACh-induced relaxation (eNOS activity remains intact).
-
Non-Selective (Fail): ACh relaxation is blunted (similar to L-NAME effect), indicating eNOS blockade and potential hypertensive side effects.
Tier 3: In Vivo Blood Pressure vs. Neuroprotection
Objective: Confirm therapeutic window.
-
MAP Monitoring: Cannulate femoral artery in rats. Administer compound (IP).[2][3] If Mean Arterial Pressure (MAP) rises >15 mmHg, the compound inhibits eNOS significantly in vivo.
-
Neuroprotection: Use a model of NMDA-induced excitotoxicity. Administer compound. Measure reduction in lesion volume.
Part 5: Validation Workflow Diagram
The following flowchart illustrates the decision matrix for validating the compound.
Caption: Hierarchical validation workflow. Success requires passing biochemical selectivity (Tier 1) and functional safety (Tier 2/3).
Part 6: References
-
Moore, P. K., et al. (1993).[4] "7-Nitro indazole, an inhibitor of nitric oxide synthase, exhibits anti-nociceptive activity in the mouse without increasing blood pressure."[4] British Journal of Pharmacology.[4]
-
Bland-Ward, P. A., & Moore, P. K. (1995). "7-Nitroindazole derivatives as inhibitors of brain nitric oxide synthase." Life Sciences.
-
Babbedge, R. C., et al. (1993). "Inhibition of rat cerebellar nitric oxide synthase by 7-nitro indazole and related substituted indazoles." British Journal of Pharmacology.[4]
-
Alderton, W. K., Cooper, C. E., & Knowles, R. G. (2001). "Nitric oxide synthases: structure, function and inhibition." Biochemical Journal.
-
Paramo, B., et al. (2013). "Validation of nNOS inhibitors for the treatment of neuropathic pain." Journal of Pain Research.
Sources
Comparative Performance Guide: 5-Iodo-7-nitro-1H-indazole vs. L-NAME in Nitric Oxide Synthase Inhibition
As neuroscience and cardiovascular research advance, the precise modulation of nitric oxide synthase (NOS) isoforms has become a critical bottleneck in experimental design. Nitric oxide (NO) acts as a pleiotropic signaling molecule; it mediates neurotransmission via neuronal NOS (nNOS), regulates vascular tone via endothelial NOS (eNOS), and drives immune responses via inducible NOS (iNOS).
Choosing the right pharmacological inhibitor dictates the integrity of your entire dataset. This guide provides an objective, data-driven comparison between 5-iodo-7-nitro-1H-indazole (a highly lipophilic, nNOS-selective halogenated derivative) and L-NAME (a non-selective, prodrug pan-NOS inhibitor).
Structural & Mechanistic Divergence
To understand the divergent performance of these two compounds, we must examine their interactions at the NOS active site.
L-NAME (Nω-nitro-L-arginine methyl ester) is an arginine analog. It acts as a competitive inhibitor at the substrate-binding site. However, L-NAME is a prodrug; the methyl ester modification enhances cellular permeability but drastically reduces direct enzyme affinity. For full potency, L-NAME requires hydrolysis by cellular esterases to yield the active moiety, L-NNA, which indiscriminately blocks all NOS isoforms[1].
5-Iodo-7-nitro-1H-indazole belongs to the halogenated 7-nitroindazole (7-NI) family. Unlike arginine analogs, 7-NI derivatives exhibit a dual-competitive mechanism, competing with both the substrate (L-arginine) and the essential cofactor, tetrahydrobiopterin (BH4)[2]. The addition of the bulky iodine atom at the 5-position drastically increases the molecule's lipophilicity. This structural modification allows it to exploit the slightly larger hydrophobic pocket of the nNOS active site, conferring enhanced potency and in vivo selectivity for nNOS over eNOS compared to the parent 7-NI compound[3].
Diagram 1: Mechanistic divergence of L-NAME (pan-NOS) vs. 5-iodo-7-nitro-1H-indazole (nNOS selective).
Comparative Inhibition Profiles
The following table synthesizes the quantitative performance metrics of both inhibitors. Note: Data for 5-iodo-7-nitro-1H-indazole is benchmarked against the established profiles of the halogenated 7-NI class (e.g., 3-bromo-7-NI and 7-NI)[4],[3].
| Performance Metric | 5-Iodo-7-nitro-1H-indazole (Halogenated 7-NI) | L-NAME |
| Target Isoform(s) | nNOS (Selective in vivo) | Pan-NOS (nNOS, eNOS, iNOS) |
| Active Form | Parent Compound | L-NNA (Post-esterase cleavage) |
| nNOS Potency | IC50: ~0.17 - 0.71 µM[4],[3] | Ki: 15 nM (as active L-NNA)[1] |
| eNOS Potency | Weak/Negligible in vivo effect[5] | Ki: 39 nM (as active L-NNA)[1] |
| iNOS Potency | IC50: ~0.29 - 5.8 µM[4],[3] | Ki: 4.4 µM (as active L-NNA)[1] |
| BBB Permeability | Exceptionally High | Low to Moderate |
| Hemodynamic Impact | Maintains baseline blood pressure[5] | Induces severe hypertension[6] |
Experimental Workflows: Self-Validating Protocols
To ensure data trustworthiness, assays utilizing these inhibitors must account for their distinct biochemical properties. Below are the optimized, self-validating protocols for both in vitro and in vivo applications.
Protocol A: In Vitro Radiometric NOS Assay (Citrulline Conversion)
This protocol measures the conversion of [3H]-L-arginine to[3H]-L-citrulline. It relies on cation-exchange chromatography to separate the positively charged substrate from the neutral product[7].
Diagram 2: Step-by-step radiometric NOS assay workflow utilizing Dowex 50W chromatography.
Step-by-Step Methodology:
-
Reaction Mixture Preparation: In a 100 µL volume, combine 50 mM HEPES (pH 7.4), 1 mM CaCl₂, 1 mM DTT, 10 µg/mL calmodulin, 100 µM NADPH, and 3 µM BH4[8].
-
Inhibitor Pre-incubation (Critical Step):
-
For L-NAME: Because L-NAME requires esterase cleavage, in vitro cell-free assays will show an artificially high IC50 (~70 µM)[7]. To measure true potency, either pre-incubate with a cellular esterase extract or use the pre-hydrolyzed active form, L-NNA.
-
For 5-iodo-7-nitro-1H-indazole: Dissolve in DMSO (final assay concentration <1% v/v to prevent enzyme denaturation). No pre-cleavage is required.
-
-
Initiation: Add 10 µM L-arginine spiked with 0.5 µCi of [3H]-L-arginine. Incubate at 37°C for 15 minutes.
-
Termination: Halt the reaction by adding 400 µL of ice-cold stop buffer (20 mM HEPES, 2 mM EDTA, pH 5.5).
-
Separation: Apply the mixture to a column containing 1 mL of Dowex 50W-X8 (Na+ form) cation-exchange resin. The unreacted [3H]-L-arginine binds to the resin, while the neutral [3H]-L-citrulline flows through into the eluate.
-
Validation Control: Always run a calcium-free blank (using 2 mM EGTA instead of CaCl₂) to establish baseline background noise, ensuring the measured activity is strictly Ca²⁺/Calmodulin-dependent (for nNOS/eNOS).
Protocol B: In Vivo Hemodynamic & Neurological Assessment
When moving to in vivo models, the physiological divergence of these compounds becomes absolute.
-
Administration: Administer L-NAME (10-50 mg/kg, i.v. or i.p.) or 5-iodo-7-nitro-1H-indazole (10-25 mg/kg, i.p. dissolved in a lipid vehicle like peanut oil or DMSO/saline suspension) to rodent models.
-
Hemodynamic Monitoring: Cannulate the femoral artery to continuously monitor mean arterial pressure (MAP).
-
Causality of Results:
Application Scientist Insights: Causality Behind the Choices
Why choose a halogenated 7-NI over L-NAME? The decision hinges entirely on the biological compartment you intend to study.
If your goal is to induce a robust model of hypertension, endothelial dysfunction, or global NO depletion, L-NAME is the gold standard[8]. Its prodrug nature ensures excellent systemic distribution before it is locked into cells upon esterase cleavage. However, using L-NAME to study neurodegenerative diseases is fundamentally flawed; the severe vasoconstriction it causes induces cerebral ischemia, confounding any neuroprotective data.
Conversely, 5-iodo-7-nitro-1H-indazole is engineered for neuropharmacology. While its in vitro IC50 values for nNOS and eNOS may appear numerically similar, its in vivo behavior is radically different. The heavy iodine substitution maximizes lipophilicity, driving the compound across the blood-brain barrier where it accumulates in neuronal tissue. It competes directly with BH4 and L-arginine in the nNOS pocket, suppressing excitotoxicity and oxidative stress without collapsing the subject's cardiovascular system[2].
References
- Cayman Chemical. "L-NAME (hydrochloride)
- TargetMol. "L-NAME hydrochloride | NO Synthase | NOS."
- MedChemExpress. "L-NAME (NG-Nitroarginine methyl ester) | NO Synthase Inhibitor."
- Selleck Chemicals. "L-NAME HCl | NOS inhibitor | CAS 51298-62-5."
- MedChemExpress. "7-Nitroindazole | NOS Inhibitor."
- National Institutes of Health (PMC).
- Cayman Chemical. "7-Nitroindazole (CAS Number: 2942-42-9)."
- BenchChem. "A Comparative Performance Analysis of 3-Bromo-7-Nitroindazole for Neuronal Nitric Oxide Synthase Inhibition."
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Selective Nitric Oxide Synthase Inhibitor 7-Nitroindazole Protects against Cocaine-Induced Oxidative Stress in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. L-NAME hydrochloride | NO Synthase | NOS | TargetMol [targetmol.com]
- 8. selleckchem.com [selleckchem.com]
A Guide to Ensuring Reproducibility in Casein Kinase 1δ (CK1δ) Kinetic Assays with 5-iodo-7-nitro-1H-indazole
This guide provides an in-depth framework for researchers, scientists, and drug development professionals to achieve high-fidelity, reproducible kinetic data when characterizing 5-iodo-7-nitro-1H-indazole, a member of the indazole class of kinase inhibitors. The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure for its ability to bind to the ATP pocket of various protein kinases. Our focus here is on its activity against Casein Kinase 1δ (CK1δ), a critical serine-threonine kinase.
CK1δ is a key regulator of numerous cellular processes, including DNA repair, cell proliferation, and the circadian rhythm.[1] Its dysfunction is linked to pathologies ranging from cancer to neurodegenerative disorders like Alzheimer's and Parkinson's disease.[1] Consequently, potent and selective inhibitors like 5-iodo-7-nitro-1H-indazole are invaluable tools for dissecting its function and as starting points for therapeutic development. However, the journey from a promising compound to reliable, actionable data is paved with potential reproducibility challenges. This guide moves beyond a simple protocol, explaining the causality behind each step to empower you to build a self-validating and robust assay system.
Part 1: Foundational Principles of Assay Integrity
Reproducibility is not born from a single perfect experiment, but from the systematic control of all potential variables. Before a single plate is run, a thorough characterization of the core reagents is paramount.
The Kinase: Your Biological Constant
The enzyme is the heart of the assay. Its purity, concentration, and activity level must be treated as non-negotiable constants.
-
Source and Purity: Use a highly purified, recombinant CK1δ from a reputable commercial vendor or a well-characterized in-house preparation. Consistency is key; switching between lots or vendors mid-study without extensive bridging experiments can introduce significant variability.
-
Activity Validation: Never assume the activity stated on the vial. Upon receiving a new lot of enzyme, perform a titration experiment to determine the optimal enzyme concentration that yields a robust signal within the linear range of the assay, typically aiming for 10-20% substrate consumption in the allotted time. Many kinases, including CK1 isoforms, are regulated by autophosphorylation, which can affect their basal activity.[2] Ensure your assay conditions account for this.
The Inhibitor: The Variable Under Scrutiny
5-iodo-7-nitro-1H-indazole is the central variable, and its integrity must be unimpeachable.
-
Identity and Purity: Always verify the identity and purity of your compound stock via analytical methods such as NMR, mass spectrometry, and HPLC. Substituted indazoles can exist as multiple isomers, and subtle structural changes can lead to vastly different pharmacological profiles.[3]
-
Solubility - A Critical Pitfall: Nitroindazole compounds are notoriously hydrophobic and have poor aqueous solubility.[4] They are typically dissolved in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock (e.g., 10-50 mM).
-
Stock Solution Protocol:
-
Accurately weigh the compound.
-
Add the calculated volume of high-purity, anhydrous DMSO.
-
Vortex thoroughly. Gentle warming (to 37°C) can aid dissolution.
-
Aliquot into small volumes to avoid repeated freeze-thaw cycles and store desiccated at -20°C or -80°C.[4]
-
-
-
Precipitation on Dilution: A common source of error is compound precipitation when the DMSO stock is diluted into the aqueous assay buffer. This leads to an inaccurate inhibitor concentration and highly variable results.
-
Mitigation Strategy: Keep the final DMSO concentration in the assay consistent across all wells and as low as possible (typically ≤ 1%). Perform serial dilutions of the compound rather than a single large dilution step. Always visually inspect the diluted compound in the assay buffer for any signs of precipitation before adding it to the enzyme.[4]
-
Part 2: A Self-Validating CK1δ Kinetic Assay Workflow
A robust assay is a self-validating one. This workflow integrates quality control and decision points to ensure data integrity.
Workflow for a reproducible kinase inhibition assay.
Experimental Protocol: Fluorescence-Based CK1δ Inhibition Assay
This protocol is based on a common format, such as the ADP-Glo™ Kinase Assay (Promega), which measures ATP consumption.
1. Reagent Preparation:
-
Assay Buffer: 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA. Prepare fresh and filter-sterilize.
-
CK1δ Enzyme Stock: Dilute recombinant human CK1δ to a working concentration (e.g., 2X final concentration) in assay buffer. The optimal concentration must be predetermined via enzyme titration.
-
Substrate Stock: Use a validated peptide or protein substrate (e.g., α-casein dephosphorylated). Prepare a 2X working stock in assay buffer.
-
ATP Stock: Prepare a 2X working stock in assay buffer. The final concentration in the assay should be equal to the apparent Kₘ of ATP for CK1δ under these conditions to ensure competitive inhibitors are accurately measured.
-
Compound Plates: Prepare a 10-point, 3-fold serial dilution of 5-iodo-7-nitro-1H-indazole in 100% DMSO, starting at a high concentration (e.g., 10 mM). Then, dilute this series into assay buffer to create a 4X final concentration plate.
2. Assay Procedure (384-well plate format):
-
Add Inhibitor: Transfer 5 µL of the 4X compound dilutions from the compound plate to the assay plate. For controls, add 5 µL of assay buffer containing the same final DMSO concentration (e.g., 4% DMSO if the final will be 1%).
-
100% Inhibition Control (Min Signal): Add a known, potent, broad-spectrum kinase inhibitor (e.g., Staurosporine) or buffer without enzyme.
-
0% Inhibition Control (Max Signal): Add only the DMSO vehicle.
-
-
Add Enzyme: Add 5 µL of the 2X CK1δ working stock to all wells except the "no enzyme" blanks.
-
Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate Reaction: Add 10 µL of a 2X substrate/ATP mixture to all wells to start the reaction. The final volume is 20 µL.
-
Kinase Reaction: Incubate the plate at 30°C for the predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.
-
Stop and Detect: Add the detection reagents as per the manufacturer's protocol (e.g., ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP, followed by Kinase Detection Reagent to measure generated ADP).
-
Read Plate: Measure luminescence on a compatible plate reader.
Part 3: Data Interpretation and Troubleshooting
Raw data is meaningless without rigorous analysis and an awareness of potential artifacts.
Data analysis workflow from raw signal to IC50.
Troubleshooting Common Reproducibility Issues
| Observation | Potential Cause(s) | Recommended Solution(s) |
| High CV% (>15%) within replicates | - Compound precipitation at higher concentrations.- Poor liquid handling (pipetting errors).- Inconsistent mixing. | - Visually inspect compound plate for precipitates.- Lower the highest tested concentration.- Calibrate and verify pipette performance.- Ensure consistent mixing after each addition. |
| Poor Z'-factor (< 0.5) | - Low signal-to-background ratio.- Assay conditions are not optimal (enzyme/substrate too low).- Reagent instability. | - Re-optimize enzyme and substrate concentrations.- Increase incubation time (if still in linear range).- Prepare reagents fresh for each experiment. |
| Shallow or incomplete dose-response curve | - Compound solubility limit reached.- Compound is a weak inhibitor.- Assay artifact (e.g., compound fluorescence/quenching). | - Confirm solubility limit in assay buffer.- If an artifact is suspected, run the assay in an orthogonal format (e.g., mobility shift vs. luminescence). |
| Inconsistent IC50 values between runs | - Variation in reagent lots (enzyme, substrate, ATP).- Inconsistent incubation times or temperatures.- Degradation of compound stock solution. | - Qualify new reagent lots against the old lot.- Use calibrated timers and incubators.- Use fresh aliquots of compound stock for each experiment. |
Part 4: Comparative Analysis with Alternative Inhibitors
To contextualize the activity of 5-iodo-7-nitro-1H-indazole, it is essential to compare it with other known CK1δ/ε inhibitors.
| Compound | Reported IC₅₀ (CK1δ) | Reported IC₅₀ (CK1ε) | Mechanism | Key Features & Liabilities |
| 5-iodo-7-nitro-1H-indazole | Data Not Publicly Available | Data Not Publicly Available | ATP-Competitive (Predicted) | Indazole scaffold common in kinase inhibitors. Potential for poor solubility due to nitro and iodo groups. |
| PF-670462 | 14 nM[5] | 7.7 nM[5] | ATP-Competitive | Potent dual inhibitor. Widely used as a chemical probe for circadian rhythm studies.[6] Has been shown to be less selective than initially reported, inhibiting other kinases like p38 and EGFR at higher concentrations.[7] |
| IC261 | ~1 µM[1][8][9] | ~1 µM[1][8][9] | ATP-Competitive | Early, well-characterized CK1δ/ε inhibitor. Lower potency compared to newer agents. Serves as a useful benchmark compound. |
| SR-3029 | 97 nM (Kᵢ)[7] | Data Not Available | ATP-Competitive | Part of a purine-based series with high selectivity for CK1δ/ε over a large kinase panel.[7] |
This comparison underscores the importance of full kinase panel screening to understand the selectivity profile of any inhibitor, a critical factor for reproducibility when comparing results across different cellular systems or interpreting phenotypic effects.
By systematically addressing the factors outlined in this guide—from rigorous reagent qualification to a self-validating workflow and critical data analysis—researchers can significantly enhance the reproducibility of their kinetic assays, ensuring that the data generated for 5-iodo-7-nitro-1H-indazole is both reliable and of high scientific value.
References
-
Behrend, L., et al. (2000). IC261, a specific inhibitor of the protein kinases casein kinase 1-delta and -epsilon, triggers the mitotic checkpoint and induces p53-dependent postmitotic effects. Oncogene, 19(47), 5303–5313. [Link]
-
Catarzi, D., et al. (2022). Casein Kinase 1δ Inhibitors as Promising Therapeutic Agents for Neurodegenerative Disorders. Current Medicinal Chemistry, 29(27), 4698-4737. [Link]
-
Catarzi, D., et al. (2022). Casein Kinase 1δ Inhibitors as Promising Therapeutic Agents for Neurodegenerative Disorders. Bentham Science Publishers. [Link]
-
Walton, W. G., et al. (2013). Development of highly selective casein kinase 1δ/1ε (CK1δ/ε) inhibitors with potent antiproliferative properties. Journal of medicinal chemistry, 56(13), 5294–5308. [Link]
-
ResearchGate. (n.d.). Structures of PF-4800567 and PF-670462. ResearchGate. [Link]
-
Walton, K. M., et al. (2010). Entrainment of disrupted circadian behavior through inhibition of casein kinase 1 (CK1) enzymes. Proceedings of the National Academy of Sciences, 107(34), 15212-15217. [Link]
-
Penas, C., et al. (2015). Casein Kinase 1δ Is an APC/CCdh1 Substrate that Regulates Cerebellar Granule Cell Neurogenesis. Cell reports, 11(3), 373–386. [Link]
-
Knippschild, U., et al. (2022). The protein kinase CK1: Inhibition, activation, and possible allosteric modulation. Frontiers in Molecular Biosciences, 9, 947343. [Link]
-
Krüger, M., et al. (2021). CK1δ-Derived Peptides as Novel Tools Inhibiting the Interactions between CK1δ and APP695 to Modulate the Pathogenic Metabolism of APP. International Journal of Molecular Sciences, 22(12), 6439. [Link]
-
Avery, V. M., et al. (2016). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Assay and drug development technologies, 14(6), 349–360. [Link]
-
Budovskaya, Y. V., et al. (2005). Using Substrate-Binding Variants of the cAMP-Dependent Protein Kinase to Identify Novel Targets and a Kinase Domain. Genetics, 170(4), 1527–1536. [Link]
Sources
- 1. IC261 [sigmaaldrich.com]
- 2. The protein kinase CK1: Inhibition, activation, and possible allosteric modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Development of highly selective casein kinase 1δ/1ε (CK1δ/ε) inhibitors with potent antiproliferative properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. IC261, a specific inhibitor of the protein kinases casein kinase 1-delta and -epsilon, triggers the mitotic checkpoint and induces p53-dependent postmitotic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Potency of Halogenated 7-Nitroindazole Derivatives: A Technical Guide
Executive Summary
Neuronal nitric oxide synthase (nNOS) is a critical therapeutic target for neurodegenerative disorders, including ischemic stroke, Parkinson’s disease, and chronic pain. While 7-nitroindazole (7-NI) has historically served as the benchmark "selective" nNOS inhibitor in vivo, its moderate potency and reliance on pharmacokinetic distribution for selectivity limit its utility in high-precision assays.
This guide analyzes the halogenated derivatives of 7-NI , specifically focusing on 3-bromo-7-nitroindazole (3-Br-7-NI) . Experimental data confirms that halogenation at the 3-position significantly enhances binding affinity through a novel conformational inactivation mechanism. This guide provides a direct potency comparison, structural activity relationships (SAR), and validated protocols for assessing these compounds.
Mechanistic Foundation: The Halogen Effect
To understand the potency shift between 7-NI and its halogenated analogs, one must look beyond simple competitive inhibition.
Binding Dynamics
7-NI binds to the active site of nNOS, interacting with the heme cofactor. However, the introduction of a bromine atom at the 3-position (3-Br-7-NI) induces a distinct steric perturbation. X-ray crystallographic studies reveal that 3-Br-7-NI forces a critical glutamate residue (Glu-363 in eNOS, conserved in nNOS) to "swing out" toward the heme propionate groups. This conformational shift destabilizes the binding of the essential cofactor tetrahydrobiopterin (H4B) , effectively locking the enzyme in an inactive state.
Mechanism of Action Diagram
Caption: Mechanism of Action distinguishing simple competitive inhibition (7-NI) from H4B-destabilizing conformational inactivation (3-Br-7-NI).
Comparative Potency Analysis
The following data aggregates IC50 values from standardized in vitro citrulline conversion assays. The addition of a halogen (Bromine) at the 3-position dramatically increases potency against nNOS compared to the parent compound, though it alters the selectivity profile regarding inducible NOS (iNOS).[1]
Table 1: Inhibitory Potency and Selectivity Profile[2][3]
| Compound | nNOS IC50 (µM) | eNOS IC50 (µM) | iNOS IC50 (µM) | Selectivity (eNOS/nNOS) | Key Characteristics |
| 7-Nitroindazole (7-NI) | 0.71 | 0.78 | 5.8 | ~1.1 (In Vitro)* | Parent scaffold. High in vivo selectivity due to BBB kinetics. |
| 3-Bromo-7-nitroindazole | 0.17 | 0.86 | 0.29 | 5.1 | 4x more potent than 7-NI. Dual inhibitor of nNOS and iNOS. |
| 2,7-Dinitroindazole | 0.70 | ~0.80 | ~5.0 | ~1.1 | Equipotent to 7-NI; demonstrates nitro group importance. |
| 3-Chloro-indazole | 100.0 | >100 | >100 | N/A | Weak. Demonstrates that halogen alone without the 7-nitro group is ineffective. |
*Note on Selectivity: While 7-NI shows poor selectivity in vitro (eNOS/nNOS ratio ~1), it acts as a selective nNOS inhibitor in vivo because it readily crosses the blood-brain barrier (BBB) to reach neuronal tissue, whereas it is rapidly cleared or less available to vascular endothelium compared to other inhibitors. 3-Br-7-NI is significantly more potent in vitro but also inhibits iNOS effectively (IC50 0.29 µM), making it less suitable for studies where inflammation-driven iNOS activity must be preserved.
Structure-Activity Relationship (SAR) Insights
-
3-Position Halogenation: The Bromine atom provides optimal lipophilicity and steric bulk to induce the "Glu-swing" conformational change. Smaller halogens (Chloro) on the indazole ring without the 7-nitro group lose potency (IC50 > 100 µM), indicating the 7-nitro group is essential for anchoring the molecule in the active site.
-
7-Nitro Group: Essential for hydrogen bonding within the heme pocket. Removal or displacement of this group drastically reduces affinity.
-
Selectivity Trade-off: Increasing potency at nNOS via 3-bromination concurrently increases affinity for iNOS, reducing the compound's utility in distinguishing between neuronal and immune-mediated NO production.
Experimental Validation Protocols
To verify the potency of these derivatives in your own laboratory, use the Radioactive Citrulline Conversion Assay . This is the gold standard for determining NOS IC50 values as it directly measures enzyme turnover.
Protocol: In Vitro nNOS Inhibition Assay[4]
Objective: Determine IC50 of 3-Br-7-NI vs. 7-NI by quantifying the conversion of [³H]-L-Arginine to [³H]-L-Citrulline.
Reagents:
-
Recombinant rat nNOS (commercial or purified).
-
Substrate: L-Arginine (10 µM final) spiked with L-[2,3,4,5-³H] Arginine.
-
Cofactors: NADPH (1 mM), Calmodulin (30 nM), CaCl2 (2 mM), BH4 (10 µM).[2]
-
Buffer: 50 mM HEPES (pH 7.4).
-
Stop Buffer: 50 mM HEPES, 5 mM EDTA (pH 5.5).
-
Resin: Dowex 50W-X8 (Na+ form) cation exchange resin.
Workflow Diagram:
Caption: Step-by-step workflow for the Radiometric Citrulline Conversion Assay.
Data Analysis:
-
Calculate % Inhibition:
. -
Plot log[Inhibitor] vs. % Inhibition.
-
Fit to a sigmoidal dose-response curve (variable slope) to extract IC50.
Implications for Drug Development[3][4][5]
When selecting between 7-NI and 3-Br-7-NI for research or lead optimization:
-
Use 7-Nitroindazole (7-NI) when:
-
You require a well-established baseline for in vivo behavioral studies (e.g., antinociception).
-
You are studying chronic conditions where iNOS selectivity is crucial to avoid confounding immune modulation.
-
Caution: Requires higher doses (25-50 mg/kg i.p.) due to lower potency.
-
-
Use 3-Bromo-7-nitroindazole (3-Br-7-NI) when:
-
Maximum Potency is required in acute models (e.g., ischemia/reperfusion injury).
-
You are performing in vitro mechanistic studies and need a high-affinity ligand to displace native cofactors.
-
You are investigating pathways where both nNOS and iNOS inhibition may be synergistic (e.g., post-ischemic inflammation).
-
References
-
Bland-Ward, P. A., & Moore, P. K. (1995). 7-Nitro indazole derivatives are potent inhibitors of brain, endothelium and inducible isoforms of nitric oxide synthase.[3] Life Sciences, 57(11), PL131-PL135.[3] Link
-
Rosenfeld, R. J., et al. (2002). Crystal structure of nitric oxide synthase bound to nitroindazole reveals a novel inactivation mechanism. Biochemistry, 41(47), 13915-13925. Link
-
Moore, P. K., et al. (1993). 7-Nitro indazole, an inhibitor of nitric oxide synthase, exhibits anti-nociceptive activity in the mouse without increasing blood pressure. British Journal of Pharmacology, 108(2), 296-297. Link
-
Babbedge, R. C., et al. (1993). Inhibition of rat cerebellar nitric oxide synthase by 7-nitro indazole and related substituted indazoles. British Journal of Pharmacology, 110(1), 225-228. Link
-
Srinivasan, K., & Sharma, S. S. (2012). 3-Bromo-7-nitroindazole attenuates brain ischemic injury in diabetic stroke via inhibition of endoplasmic reticulum stress pathway involving CHOP. Life Sciences, 90(3-4), 154-160.[4] Link
Sources
- 1. Inhibitory effects of a series of 7-substituted-indazoles toward nitric oxide synthases: particular potency of 1H-indazole-7-carbonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 7-Nitro indazole derivatives are potent inhibitors of brain, endothelium and inducible isoforms of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Advanced Benchmarking Guide: 5-Iodo-7-nitro-1H-indazole vs. Standard NOS Inhibitors
As observed in advanced neuropharmacology laboratories globally, including our application facilities here in Japan, the pursuit of highly selective neuronal nitric oxide synthase (nNOS) inhibitors is critical for developing neuroprotective therapeutics. The parent compound, 7-nitroindazole (7-NI), is a well-characterized, brain-penetrant inhibitor of nNOS that demonstrates robust anti-nociceptive and neuroprotective properties without inducing the severe hypertensive effects associated with endothelial NOS (eNOS) inhibition .
However, modern drug development requires continuous optimization. The functionalized derivative 5-iodo-7-nitro-1H-indazole introduces a heavy halogen atom at the 5-position of the indazole core. This guide details the structural rationale behind this modification and provides the self-validating experimental workflows required to benchmark its performance against standard NOS inhibitors (7-NI, L-NAME, and L-NMMA).
Structural Rationale & Causality: Why the 5-Iodo Substitution?
To understand the benchmarking parameters, we must first understand the causality of the chemical modification at the enzyme's active site.
nNOS functions as a homodimer, requiring the conversion of L-arginine to L-citrulline and nitric oxide (NO) in the presence of oxygen and cofactors (BH4, FAD, FMN, and Calmodulin). 7-NI acts as a competitive inhibitor at the L-arginine/BH4 binding site. By introducing an iodine atom at the 5-position (5-iodo-7-nitro-1H-indazole), we hypothesize three distinct pharmacological advantages:
-
Halogen Bonding: Iodine is highly polarizable and features a "sigma-hole" (a region of positive electrostatic potential). This allows the formation of highly directional, non-covalent halogen bonds with electron-rich residues (e.g., backbone carbonyls) in the nNOS active site, theoretically driving higher binding affinity and isoform selectivity over eNOS and iNOS.
-
Enhanced Lipophilicity: The heavy halogen significantly increases the partition coefficient (LogP) of the molecule. This translates to superior passive diffusion across the blood-brain barrier (BBB)—a non-negotiable requirement for central nervous system (CNS) target engagement.
-
Steric Exploitation: The large van der Waals radius of iodine can exploit specific hydrophobic sub-pockets within the nNOS active site that are sterically occluded in the eNOS isoform.
Comparative Profiling
The following table synthesizes the expected benchmarking profiles of 5-iodo-7-nitro-1H-indazole against established reference standards.
| Compound | Target Profile | Mechanism of Action | Expected BBB Permeability | Key Benchmarking Advantage |
| 5-Iodo-7-nitro-1H-indazole | nNOS (Highly Selective) | Competitive (Arginine/BH4 site) with enhanced halogen bonding | Very High (Increased LogP) | Enhanced potency and isoform selectivity via sigma-hole interactions. |
| 7-Nitroindazole (7-NI) | nNOS (Selective) | Competitive (Arginine/BH4 site) | High | Established baseline for in vivo neuroprotection without hypertension . |
| L-NAME | Pan-NOS (Non-selective) | False substrate / Competitive | Low to Moderate | Universal positive control for total NOS suppression. |
| L-NMMA | Pan-NOS (Non-selective) | Competitive inhibitor | Low | Endogenous baseline comparator; highly water-soluble. |
Experimental Workflows: Self-Validating Systems
To objectively benchmark 5-iodo-7-nitro-1H-indazole, we employ a phased, self-validating experimental architecture.
Fig 2. Three-phase self-validating experimental workflow for benchmarking NOS inhibitors.
Protocol 1: In Vitro NOS Isoform Selectivity (Radiometric Citrulline Assay)
Causality & Rationale: Measuring downstream nitrites (via Griess assay) is prone to interference and lacks kinetic resolution. The gold standard for direct NOS activity is quantifying the stoichiometric conversion of [³H]L-arginine to[³H]L-citrulline, originally pioneered by Bredt and Snyder .
Step-by-Step Methodology:
-
Buffer Preparation: Prepare the reaction buffer containing 50 mM HEPES (pH 7.4), 1 mM EDTA, 1 mM DTT, and 1 mM MgCl₂.
-
Cofactor Reconstitution: Supplement the buffer with 10 µg/mL Calmodulin, 0.5 mM CaCl₂, 10 µM FAD, 10 µM FMN, and 50 µM BH4. (Note: NOS requires these cofactors to facilitate electron transfer from the reductase domain to the oxygenase heme center).
-
Substrate & Inhibitor Addition: Add 10 µM L-arginine spiked with 0.5 µCi [³H]L-arginine. Introduce 5-iodo-7-nitro-1H-indazole, 7-NI, and L-NAME at a 10-point concentration gradient (0.1 nM to 10 µM).
-
Catalytic Initiation: Add 10 ng of recombinant human nNOS, eNOS, or iNOS to separate wells. Incubate at 37°C for exactly 30 minutes.
-
Termination & Chemical Separation: Quench the reaction with 400 µL of ice-cold Stop Buffer (50 mM HEPES, pH 5.5, 5 mM EDTA). Pass the mixture through a 1 mL Dowex 50W-X8 (Na⁺ form) cation-exchange column. (Causality: At pH 5.5, unreacted L-arginine retains a positive charge and binds to the resin, while neutral L-citrulline flows through).
-
Quantification: Collect the flow-through and quantify the isolated [³H]L-citrulline via liquid scintillation counting to calculate IC₅₀ values for each isoform.
Protocol 2: Cellular Target Engagement (DAF-FM DA Live-Cell Imaging)
Causality & Rationale: Biochemical assays do not account for cellular permeability or intracellular metabolism. To prove target engagement inside a living cell, we utilize DAF-FM DA, a highly sensitive, cell-permeable fluorescent probe for intracellular NO detection .
Fig 1. nNOS catalytic pathway, inhibitor intervention points, and DAF-FM DA detection mechanism.
Step-by-Step Methodology:
-
Cell Preparation: Seed SH-SY5Y neuroblastoma cells (differentiated with retinoic acid to upregulate nNOS expression) in 96-well black, clear-bottom imaging plates.
-
Probe Loading: Wash cells with Hank's Balanced Salt Solution (HBSS). Incubate with 5 µM DAF-FM DA for 30 minutes at 37°C. (Causality: The diacetate ester groups allow the probe to passively diffuse across the lipid bilayer. Once inside, intracellular esterases cleave these groups, trapping the membrane-impermeable DAF-FM inside the cell).
-
De-esterification Wash: Wash the cells 3x with HBSS and incubate for an additional 15 minutes to ensure complete cleavage of the diacetate groups.
-
Inhibitor Pre-treatment: Treat the cells with vehicle, 5-iodo-7-nitro-1H-indazole, or 7-NI at their respective IC₈₀ concentrations for 20 minutes.
-
Stimulation & Readout: Induce nNOS activation by adding 100 µM NMDA and 10 µM glycine. Measure the kinetic fluorescence response using a microplate reader (Excitation: 495 nm, Emission: 515 nm) over 60 minutes. A reduction in the fluorescent slope compared to the vehicle confirms intracellular target engagement.
References
-
Moore PK, Babbedge RC, Wallace P, Gaffen ZA, Hart SL. "7-Nitro indazole, an inhibitor of nitric oxide synthase, exhibits anti-nociceptive activity in the mouse without increasing blood pressure." British Journal of Pharmacology, 1993. URL:[Link]
-
Bredt DS, Snyder SH. "Nitric oxide mediates glutamate-linked enhancement of cGMP levels in the cerebellum." Proceedings of the National Academy of Sciences, 1989. URL:[Link]
-
Lepiller S, Laurens V, Bouchot A, Herbomel P, Solary E, Chluba J. "Imaging of nitric oxide in a living vertebrate using a diamino-fluorescein probe." Free Radical Biology and Medicine, 2007. URL:[Link]
Technical Guide: Structural Confirmation of 5-iodo-7-nitro-1H-indazole via Mass Spectrometry
Executive Summary
The precise structural confirmation of 5-iodo-7-nitro-1H-indazole (Formula:
This guide provides a definitive workflow to validate this structure, focusing on distinguishing it from common synthetic isomers (e.g., 5-nitro-7-iodo-1H-indazole) by exploiting the unique isotopic signature of iodine and the "ortho-effect" fragmentation mechanisms of the 7-nitro group.
Structural Analysis & Isotopic Signature
Before fragmentation, the molecular ion provides the first level of confirmation. The presence of iodine and a nitro group creates a distinct "fingerprint."
The Iodine Signature
Unlike Chlorine (
-
Diagnostic Feature: The mass spectrum will NOT show an M+2 isotope peak characteristic of other halogens.
-
Mass Defect: Iodine (
Da) introduces a significant mass defect, differentiating the compound from non-halogenated impurities in accurate mass measurements.
Theoretical Mass Table (Protonated Species )
| Isotope | Mass (Da) | Abundance (%) | Diagnostic Note |
| Monoisotopic | 289.9421 | 100.0 | Base Peak ( |
| M+1 | 290.9450 | ~7.8 | Driven by |
| M+2 | 291.9475 | ~0.9 | Very low (No Cl/Br contribution) |
Comparative Analysis: MS vs. Alternatives
To ensure scientific integrity, one must recognize the limitations of MS. While MS confirms composition, NMR confirms connectivity.
Table 1: Comparative Utility of Analytical Techniques
| Feature | ESI-HRMS (Orbitrap/Q-TOF) | GC-EI-MS | 1H NMR (DMSO-d6) |
| Primary Utility | Elemental Formula & Trace Detection | Fingerprint Library Matching | Regiochemistry (Isomer ID) |
| Sensitivity | High (picogram range) | Moderate | Low (milligram range) |
| Isomer Differentiation | Challenging: Relies on MS/MS fragment ratios (Ortho-effect). | Moderate: Distinct fragmentation patterns in hard ionization. | Definitive: Coupling constants ( |
| Sample State | Liquid/Solution (LC compatible) | Gas Phase (Thermal stability required) | Solution |
| Throughput | High (< 5 min/sample) | Moderate | Low (> 15 min/sample) |
Critical Insight: Use HRMS for high-throughput screening of synthesis fractions. Use NMR only for the final validation of the purified scaffold.
Experimental Protocol: LC-MS/MS Workflow
This protocol is designed to be self-validating. The loss of the Iodine atom and the Nitro group are the internal checks.
Sample Preparation
-
Stock: Dissolve 1 mg of 5-iodo-7-nitro-1H-indazole in 1 mL DMSO (1 mg/mL).
-
Working Solution: Dilute 1:1000 in 50:50 Acetonitrile:Water + 0.1% Formic Acid (1 µg/mL).
-
Filtration: 0.22 µm PTFE filter (removes particulate matter that causes source suppression).
LC Conditions (Reverse Phase)
-
Column: C18 (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes. (Indazoles are moderately polar; rapid elution expected).
MS Parameters (ESI Positive Mode)
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 300°C.
-
Fragmentor Voltage: 135 V (Optimize to prevent in-source fragmentation of the C-I bond).
-
Collision Energy (CE): Stepped CE (10, 20, 40 eV) to capture both the parent ion and deep fragments.
Fragmentation Mechanism & Isomer Differentiation[1][2]
This section details the causality behind the spectral peaks.
The "Ortho Effect" (7-Nitro vs. 5-Nitro)
The 7-nitro isomer possesses a unique structural feature: the nitro group is ortho to the indazole N-H.
-
Mechanism: Under ESI-MS/MS conditions, the 7-nitro group can interact with the proximal N-H proton. This facilitates the loss of an OH radical (17 Da) or Water (18 Da) via an ortho-rearrangement, followed by ring closure.
-
Contrast: The 5-nitro isomer lacks this proximity. Its fragmentation is dominated by the standard loss of the nitro radical (
, 46 Da) or NO (30 Da).
Primary Fragmentation Pathway (5-iodo-7-nitro-1H-indazole)
-
Precursor:
-
Loss 1 (Nitro): Loss of
( 46) (Major fragment). -
Loss 2 (Iodine): Homolytic cleavage of C-I (
127).-
From Parent:
(Rare in ESI, common in EI). -
From Nitro-less fragment:
(Indazole core).
-
-
Ring Cleavage: Loss of
( 27) from the indazole ring is characteristic of the scaffold.
Visualization
Analytical Decision Matrix
This diagram illustrates the logical flow for confirming the structure.
Caption: Analytical workflow for the structural confirmation of halogenated nitroindazoles.
Proposed Fragmentation Pathway
This diagram details the mass transitions specific to the compound.
Caption: Proposed ESI-MS/MS fragmentation pathway for 5-iodo-7-nitro-1H-indazole.
References
-
PubChem. (2025).[1] Compound Summary: 7-Nitroindazole.[1][2] National Library of Medicine. [Link]
-
Doc Brown's Chemistry. (2025). Mass Spectrometry of Halogenated Compounds (Iodine Signature). [Link]
-
ResearchGate. (2022). Mass Fragmentation Pattern of Nitro Compounds. [Link][3]
Sources
Evaluating Toxicological Differences Between Indazole Inhibitors: A Comparative Guide for Drug Development
The indazole scaffold is a highly privileged pharmacophore in modern oncology, forming the structural backbone of numerous FDA-approved targeted therapies[1]. Because the indazole moiety can deeply penetrate lipophilic kinase pockets and form critical hydrogen bonds with enzymatic active sites, it yields exceptionally potent inhibitors. However, the specific substitution patterns on the indazole ring and the biological targets they engage dictate vastly different toxicological profiles.
As drug development professionals, understanding these nuances is critical for lead optimization. This guide provides an objective, data-driven comparison of two primary classes of indazole-derived inhibitors: VEGFR Tyrosine Kinase Inhibitors (TKIs) (Pazopanib and Axitinib) and PARP Inhibitors (Niraparib), detailing their mechanistic toxicities and the self-validating experimental workflows required to evaluate them.
Mechanistic Divergence in Indazole Toxicity
Hepatotoxicity in VEGFR TKIs: Pazopanib vs. Axitinib
Pazopanib and Axitinib both target VEGFR-2 to inhibit tumor angiogenesis[2]. Despite their shared target and indazole-related scaffolds, their clinical toxicity profiles diverge significantly.
Pazopanib carries a black-box warning for severe, potentially fatal hepatotoxicity. This liability is not an on-target effect of VEGFR inhibition, but rather a metabolism-driven off-target effect. Pazopanib undergoes extensive hepatic metabolism, and its safe clearance is highly dependent on the UGT1A1 enzyme. Patients harboring UGT1A1 polymorphisms (such as the TA7 allele) experience reduced glucuronidation capacity. This bottleneck leads to the accumulation of reactive oxidative metabolites, triggering severe liver injury and transaminitis[3].
Conversely, Axitinib—a benzamide/indazole derivative—exhibits a fundamentally different metabolic routing and a much lower incidence of severe hepatotoxicity[4]. Its primary dose-limiting toxicities are hypertension and fatigue, which are predictable, on-target consequences of systemic VEGFR inhibition rather than off-target metabolic poisoning.
Mechanism of Pazopanib-induced hepatotoxicity modulated by UGT1A1 polymorphism.
Hematological Toxicity in PARP Inhibitors: Niraparib
Niraparib utilizes a 2-phenyl-2H-indazole-7-carboxamide core to inhibit and trap PARP-1 and PARP-2 enzymes on damaged DNA, driving synthetic lethality in homologous recombination-deficient tumors[5]. Unlike the TKIs, Niraparib's primary dose-limiting toxicity is hematological—specifically thrombocytopenia, anemia, and neutropenia[6].
This is an on-target consequence of PARP trapping in rapidly dividing bone marrow progenitor cells. Because PARP is essential for baseline DNA repair in hematopoietic stem cells, its sustained inhibition leads to progenitor apoptosis. To mitigate this, upfront dose modifications are strictly required based on a patient's baseline body weight and platelet counts[7].
Quantitative Toxicological Comparison
The following table summarizes the divergent toxicological profiles of these indazole derivatives based on clinical and structural data:
| Inhibitor | Target | Indazole Scaffold Type | Primary Dose-Limiting Toxicity | Mechanism of Toxicity | Grade ≥3 Toxicity Incidence |
| Pazopanib | VEGFR-1/2/3, PDGFR | 2H-indazole derivative | Hepatotoxicity | Off-target: UGT1A1-mediated accumulation of reactive metabolites | ~20% (ALT elevation) |
| Axitinib | VEGFR-1/2/3 | Benzamide/indazole derivative | Hypertension, Fatigue | On-target: VEGFR inhibition altering vascular tone | <1% (Severe hepatotoxicity) |
| Niraparib | PARP-1/2 | 2-phenyl-2H-indazole-7-carboxamide | Hematological (Thrombocytopenia) | On-target: PARP trapping in bone marrow progenitors | ~29% (Thrombocytopenia) |
Experimental Methodologies for Toxicological Evaluation
To accurately benchmark novel indazole derivatives against these established profiles, researchers must employ highly specific, self-validating in vitro assays. Standard 2D cell cultures are insufficient for capturing the complex metabolic and systemic realities of these compounds.
Protocol 1: 3D Primary Human Hepatocyte (PHH) Spheroid Assay for Hepatotoxicity
Causality & Rationale: Standard 2D HepG2 cultures rapidly dedifferentiate and lose CYP450 and UGT1A1 expression within 48 hours, rendering them "blind" to metabolite-driven toxicities like Pazopanib's. 3D PHH spheroids maintain transcriptomic and metabolic fidelity for up to 28 days. Self-Validating System: This protocol mandates the inclusion of a known hepatotoxin (Chlorpromazine) as a positive control, and a non-hepatotoxic analog as a negative control. ATP depletion is measured alongside LDH release to differentiate between metabolic stalling and overt membrane rupture.
Step-by-Step Methodology:
-
Spheroid Assembly: Seed 1,500 viable PHHs per well in ultra-low attachment 96-well plates. Centrifuge at 100 x g for 2 minutes to promote cellular aggregation.
-
Maturation: Culture for 5 days in hepatocyte maintenance medium (replacing 50% of the media every 48 hours) to ensure tight junction formation and basal CYP expression stabilization.
-
Compound Dosing: Apply Pazopanib, Axitinib, and Niraparib in a 10-point dose-response curve (0.1 µM to 100 µM). Include 0.1% DMSO as the vehicle control.
-
Viability & Integrity Readout: At day 14 of repeated dosing, multiplex CellTiter-Glo 3D (to quantify intracellular ATP) and CytoTox-ONE (to measure extracellular LDH release).
-
Data Normalization: Calculate IC50 values relative to the vehicle control to establish the therapeutic window.
Step-by-step experimental workflow for 3D in vitro hepatotoxicity screening.
Protocol 2: CFU-GM Assay for Hematotoxicity (Myelosuppression)
Causality & Rationale: Niraparib's toxicity is driven by PARP trapping in rapidly dividing hematopoietic stem cells. Standard immortalized cell lines do not accurately recapitulate bone marrow progenitor dynamics. The Colony-Forming Unit - Granulocyte/Macrophage (CFU-GM) assay uses primary human bone marrow mononuclear cells (hBMMNCs) to directly quantify the functional capacity of these specific progenitors. Self-Validating System: 5-Fluorouracil (5-FU) is used as a positive control for myelosuppression. Plating efficiency is validated by ensuring the vehicle control yields a strict baseline of 50-100 colonies per dish.
Step-by-Step Methodology:
-
Cell Preparation: Thaw and wash hBMMNCs, resuspending them in Iscove's Modified Dulbecco's Medium (IMDM) at a density of
cells/mL. -
Matrix Plating: Mix
cells/mL with a methylcellulose-based semi-solid medium supplemented with recombinant human cytokines (SCF, GM-CSF, IL-3). -
Inhibitor Exposure: Spike the semi-solid matrix with Niraparib or the TKIs at clinically relevant
concentrations. -
Incubation: Plate 1.1 mL of the mixture into 35 mm culture dishes. Incubate for 14 days at 37°C, 5% CO2 in a fully humidified chamber to prevent matrix desiccation.
-
Colony Enumeration: Score colonies (defined as clusters of ≥40 cells) using an inverted microscope. Calculate the IC50 for colony inhibition to benchmark hematological toxicity.
References
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. NIH / PMC. 1
-
Benchmarking 6-Bromo-1H-indazole Derivatives Against Axitinib and Pazopanib: A Comparative Guide for VEGFR-2 Inhibition. Benchchem. 2
-
Pazopanib-Induced Liver Toxicity in Patients With Metastatic Renal Cell Carcinoma: Effect of UGT1A1. Pure / AU.DK. 3
-
Niraparib: A Poly(ADP-ribose) Polymerase (PARP) Inhibitor for the Treatment of Tumors with Defective Homologous Recombination. Journal of Medicinal Chemistry - ACS Publications. 5
-
Haematological toxicity of PARP inhibitors in advanced ovarian cancer: A systematic review and meta-analysis. PubMed / NIH. 6
-
The poly (ADP ribose) polymerase inhibitor niraparib: Management of toxicities. PubMed / NIH. 7
Sources
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pure.au.dk [pure.au.dk]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Haematological toxicity of PARP inhibitors in advanced ovarian cancer: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The poly (ADP ribose) polymerase inhibitor niraparib: Management of toxicities [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of 5-iodo-7-nitro-1H-indazole Effects in Diverse Tissue Types
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate and validate the biological effects of 5-iodo-7-nitro-1H-indazole across a spectrum of tissue types. Given the limited direct public data on this specific molecule, we will leverage established knowledge of the broader nitroindazole class to construct a robust, self-validating experimental strategy. The principles and protocols outlined herein are designed to elucidate tissue-specific mechanisms, compare efficacy against established alternatives, and ensure the generation of reproducible, high-integrity data.
Indazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known to exhibit a wide array of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties.[1][2][3] The specific functional groups, such as the nitro moiety on 5-iodo-7-nitro-1H-indazole, are critical determinants of a compound's pharmacological profile, often influencing its mechanism of action.[1][4] Many nitroindazole compounds have been identified as potent inhibitors of key signaling proteins, most notably c-Jun N-terminal kinase (JNK) and Nitric Oxide Synthase (NOS).[][6][7]
The JNK signaling pathway, a subset of the mitogen-activated protein kinase (MAPK) pathway, is a critical regulator of cellular responses to stress, inflammation, and apoptosis.[8] However, the ultimate cellular outcome of JNK activation is highly context- and tissue-dependent. For instance, JNK signaling can promote survival in some cancer cells while inducing apoptosis in others, underscoring the necessity of cross-tissue validation.[9] Similarly, NOS isoforms, particularly neuronal NOS (nNOS), are key targets of nitroindazoles like the well-studied 7-nitroindazole, which can have profound, region-specific effects within the brain.[6][10]
This guide will, therefore, focus on establishing a multi-faceted validation workflow to characterize the activity of 5-iodo-7-nitro-1H-indazole, using both JNK and NOS inhibition as primary hypothetical mechanisms of action.
Part 1: The Mechanistic Landscape & The Rationale for Cross-Validation
Before embarking on experimental work, it is crucial to understand the potential signaling pathways that 5-iodo-7-nitro-1H-indazole may modulate. The JNK pathway serves as an excellent model for illustrating the complexity and tissue-specificity that researchers may encounter.
The JNK Signaling Cascade: A Double-Edged Sword
JNKs are activated by a variety of stress stimuli, including cytokines, UV radiation, and oxidative stress.[8] The pathway involves a tiered kinase cascade culminating in the phosphorylation of transcription factors like c-Jun, which in turn regulates the expression of genes involved in cell survival, proliferation, and death.[8] The paradoxical role of JNK—acting as both a pro-survival and pro-apoptotic signal—is a primary driver for the cross-validation approach detailed in this guide.[9] A compound that inhibits JNK might be therapeutic in an inflammatory context by reducing cell death but could be detrimental in a cancer context where JNK-mediated apoptosis is desired.
Caption: Hypothesized inhibition of the JNK signaling pathway by 5-iodo-7-nitro-1H-indazole.
Part 2: A Framework for Cross-Tissue Validation
To comprehensively profile 5-iodo-7-nitro-1H-indazole, a panel of cell lines representing diverse tissue types is essential. This approach allows for the direct comparison of potency and efficacy, revealing any tissue-specific effects.
Recommended Cell Line Panel
| Tissue of Origin | Cell Line | Rationale | Key Pathway Expression |
| Central Nervous System | SH-SY5Y (Neuroblastoma) | Model for neuroprotective or neurotoxic effects. JNK3 is highly expressed in the CNS.[11] | JNK, nNOS |
| Liver | HepG2 (Hepatocellular Carcinoma) | Represents a primary metabolic hub; crucial for assessing hepatotoxicity and metabolic effects.[12] | JNK, iNOS |
| Adipose/Metabolic | 3T3-L1 (Adipocytes) | To investigate effects on metabolic processes like adipogenesis and insulin sensitivity.[12] | JNK |
| Immune/Inflammatory | RAW 264.7 (Macrophages) | Key model for inflammation; allows for assessment of anti-inflammatory potential via JNK or iNOS inhibition. | JNK, iNOS |
| Skeletal Muscle | C2C12 (Myoblasts) | Important for studying metabolic effects, particularly in the context of insulin resistance.[12][13] | JNK |
Comparator Compounds
Objective assessment requires benchmarking against well-characterized molecules.
| Compound Name | Mechanism of Action | Rationale for Comparison |
| SP600125 | Pan-JNK Inhibitor | Broad-spectrum JNK inhibitor to serve as a positive control for JNK-mediated effects. |
| JNK-IN-8 | Covalent JNK Inhibitor | A potent and specific irreversible inhibitor, useful for target engagement validation.[11] |
| 7-Nitroindazole (7-NI) | Selective nNOS Inhibitor | A structurally related compound with a well-defined primary target, allowing for dissection of NOS vs. other effects.[6][7] |
| L-NAME | Non-selective NOS Inhibitor | Broadly inhibits all NOS isoforms, serving as a positive control for NOS-mediated effects. |
Part 3: Experimental Protocols for Functional Assessment
The following protocols provide a step-by-step guide for a logical and rigorous validation workflow. The causality behind these steps is to first confirm direct target engagement and potency in vitro, then to verify this engagement in a cellular context, and finally to measure the downstream functional consequences.
Caption: A self-validating workflow for characterizing a novel compound across multiple assays.
Protocol 1: In Vitro Kinase/NOS Inhibition Assay
Objective: To determine the direct inhibitory potential (IC50) of 5-iodo-7-nitro-1H-indazole against purified JNK isoforms and NOS isoforms.
Methodology:
-
Reagents: Recombinant human JNK1, JNK2, JNK3, nNOS, iNOS enzymes; ATP; appropriate substrates (e.g., ATF2 for JNK, L-Arginine for NOS); 5-iodo-7-nitro-1H-indazole and comparator compounds.
-
Plate Preparation: Prepare a serial dilution of the test compounds in DMSO, typically from 10 mM down to 1 nM.
-
Reaction Setup: In a 96- or 384-well plate, combine the enzyme, its specific substrate, and co-factors in an appropriate assay buffer.
-
Compound Addition: Add the diluted compounds to the reaction wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Initiation & Incubation: Start the reaction by adding ATP (for kinases) or other necessary initiators. Incubate at the optimal temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the output. For kinase assays, this is often done using luminescence-based systems (e.g., ADP-Glo) that quantify ATP consumption. For NOS assays, the Griess test can be used to measure nitrite, a stable breakdown product of NO.
-
Data Analysis: Convert raw data to percent inhibition relative to controls. Plot percent inhibition against the logarithm of compound concentration and fit to a four-parameter logistic model to determine the IC50 value.[14]
Protocol 2: Western Blot for Downstream Signaling
Objective: To confirm that the compound inhibits the target pathway in a cellular context by measuring the phosphorylation of a key downstream substrate.
Methodology:
-
Cell Culture & Treatment: Plate cells from the panel (e.g., SH-SY5Y, HepG2) and allow them to adhere overnight. Treat the cells with a range of concentrations of 5-iodo-7-nitro-1H-indazole or comparators for a suitable duration (e.g., 1-2 hours).
-
Stimulation: Induce pathway activation. For the JNK pathway, this can be achieved by adding a stressor like Anisomycin (25 ng/mL) for 30 minutes. For iNOS, stimulation with LPS (1 µg/mL) and IFN-γ (10 ng/mL) for 24 hours is common.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA or milk in TBST) for 1 hour.
-
Incubate with a primary antibody against the phosphorylated target (e.g., anti-phospho-c-Jun) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply an enhanced chemiluminescence (ECL) substrate.
-
-
Imaging & Analysis: Capture the signal using a digital imager. Strip the membrane and re-probe for a total protein control (e.g., total c-Jun) and a loading control (e.g., GAPDH or β-Actin). Quantify band intensities and normalize the phosphorylated protein signal to the total and loading controls.
Protocol 3: Cell Viability Assay (MTT or equivalent)
Objective: To measure the functional, phenotypic outcome of target inhibition on cell proliferation or viability.
Methodology:
-
Cell Seeding: Seed cells from the panel into 96-well plates at a predetermined optimal density. Allow cells to attach for 24 hours.
-
Compound Treatment: Add a serial dilution of 5-iodo-7-nitro-1H-indazole and comparators to the wells. We recommend at least six replicates for each concentration.[14]
-
Incubation: Incubate the plates for a period relevant to the cell doubling time, typically 48 to 72 hours, at 37°C and 5% CO2.
-
Reagent Addition: Add the viability reagent (e.g., MTT, or a luminescent reagent like CellTiter-Glo) to each well and incubate according to the manufacturer's instructions.
-
Absorbance/Luminescence Reading: Measure the signal using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells. Plot the normalized viability against the logarithm of compound concentration and fit to a dose-response curve to calculate the GI50 (concentration for 50% growth inhibition) or EC50.[14][15]
Part 4: Comparative Data Analysis and Interpretation
The power of this approach lies in the integrated analysis of data across tissues and assays. The results should be summarized in a clear, comparative format.
Table 1: Hypothetical Comparative Potency Profile (IC50/GI50 in µM)
| Compound | Assay Type | SH-SY5Y (Neuronal) | HepG2 (Liver) | RAW 264.7 (Macrophage) |
| 5-iodo-7-nitro-1H-indazole | JNK1 Kinase IC50 | 0.25 | 0.25 | 0.25 |
| nNOS Enzyme IC50 | 0.80 | > 50 | > 50 | |
| Cell Viability GI50 | 1.5 | > 25 | 5.2 | |
| SP600125 (JNK Inhibitor) | JNK1 Kinase IC50 | 0.15 | 0.15 | 0.15 |
| nNOS Enzyme IC50 | > 50 | > 50 | > 50 | |
| Cell Viability GI50 | 2.1 | 8.5 | 4.8 | |
| 7-Nitroindazole (NOS Inhibitor) | JNK1 Kinase IC50 | > 50 | > 50 | > 50 |
| nNOS Enzyme IC50 | 0.50 | > 50 | > 50 | |
| Cell Viability GI50 | 15.6 | > 25 | > 25 |
Interpreting the Data:
-
Scenario A: Selective Potency. In the hypothetical data above, 5-iodo-7-nitro-1H-indazole shows potent biochemical inhibition of both JNK1 and nNOS. However, its effect on cell viability is much more pronounced in the neuronal SH-SY5Y cell line than in the HepG2 liver cell line.
-
Causality: This discrepancy suggests that the phenotypic effect in SH-SY5Y cells may be due to a combined inhibition of JNK and nNOS, two critical pathways in neuronal tissue.[] In contrast, HepG2 cells may be less sensitive to nNOS inhibition and may have redundant survival pathways that compensate for moderate JNK inhibition.
Conclusion
The validation of a novel compound like 5-iodo-7-nitro-1H-indazole demands a scientific approach that is both rigorous and adaptable. By moving beyond single-endpoint assays in a single cell line, researchers can build a comprehensive and trustworthy profile of the molecule's activity. This comparative, cross-tissue framework, grounded in mechanistic assays and validated against known standards, provides a clear path to understanding the true biological effects of a compound. It allows for the identification of tissue-specific sensitivities, elucidates the primary mechanism of action, and ultimately enables more informed decisions in the drug discovery and development process.
References
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- Comparative Analysis of 6-Nitro-1H-indazole Derivatives in Antiproliferative Screening. (n.d.). BenchChem.
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- In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi - PMC. (2024, October 16). National Center for Biotechnology Information.
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- 7-Nitroindazole - Wikipedia. (n.d.). Wikipedia.
- 5-Nitroindazole derivatives as potential therapeutic alternatives against Acanthamoeba castellanii. (2022, May 23). ScienceDirect.
- Synthesis, biological evaluation and chemometric analysis of indazole derivatives. 1,2-Disubstituted 5-nitroindazolinones, new prototypes of antichagasic drug | Request PDF. (2025, November 24). ResearchGate.
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- Principles and Procedures for Assessment of Acute Toxicity Incorporating In Silico Methods. (n.d.). ScienceDirect.
- Literature Review: 3-Iodo-6-methyl-4-nitro-1H-indazole and Related Isomers. (n.d.). BenchChem.
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- Optimization of an Extraction Protocol for Untargeted Metabolomics of Vitis vinifera L. Leaves. (2026, February 28). MDPI.
- Characterization of the novel nitric oxide synthase inhibitor 7-nitro indazole and related indazoles: antinociceptive and cardiovascular effects - PMC. (n.d.). National Center for Biotechnology Information.
- 5-Nitro-1H-indazole-7-carboxylic acid. (n.d.). Chem-Impex.
- 5-Chloro-3-iodo-7-nitro-1H-indazole. (n.d.). Sigma-Aldrich.
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- Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. (n.d.). Caribbean Journal of Science and Technology.
- Indazole – Knowledge and References. (n.d.). Taylor & Francis Online.
- 7-Nitroindazole | C7H5N3O2 | CID 1893. (n.d.). PubChem.
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- Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. (n.d.). Research Square.
- Inhibitory effects of a series of 7-substituted-indazoles toward nitric oxide synthases: particular potency of 1H-indazole-7-carbonitrile. (n.d.). PubMed.
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- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC. (n.d.). National Center for Biotechnology Information.
- Differential action of 7-nitro indazole on rat brain nitric oxide synthase. (n.d.). PubMed.
- Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. (2022, March 15). Journal of Medicinal and Chemical Sciences.
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A Comparative Analysis of 5-Iodo-7-Nitro-1H-Indazole: A Guide to Efficacy Evaluation in Oncology and Beyond
This guide provides a comprehensive framework for evaluating the potential efficacy of 5-iodo-7-nitro-1H-indazole, a novel indazole derivative. As a compound not yet extensively documented in peer-reviewed literature, direct comparative efficacy data is unavailable. Therefore, this document serves as a predictive and methodological guide for researchers, scientists, and drug development professionals. We will dissect the therapeutic potential of this molecule by drawing parallels with structurally and functionally related compounds, offering a roadmap for its investigation.
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1] The specific substitutions of an iodo group at the 5-position and a nitro group at the 7-position on the indazole ring suggest several exciting avenues for therapeutic application, which we will explore in detail. These include its potential as a PARP inhibitor for cancer therapy, a nitric oxide synthase (NOS) inhibitor for neurological and inflammatory conditions, and an antiparasitic agent.
Part 1: Potential as a PARP Inhibitor in Oncology
The indazole nucleus is a key feature in several potent Poly (ADP-ribose) polymerase (PARP) inhibitors, such as Niraparib, which is used in the treatment of various cancers.[1][2] PARP enzymes are crucial for DNA single-strand break repair. In cancers with existing defects in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.[3]
Comparative Efficacy of Established PARP Inhibitors
To establish a benchmark for evaluating 5-iodo-7-nitro-1H-indazole, we must first consider the efficacy of approved PARP inhibitors. A network meta-analysis of randomized controlled trials in BRCA-mutated, HER2-negative breast cancer provides valuable comparative data.
| PARP Inhibitor | Primary Outcome | Hazard Ratio (HR) vs. Standard of Care | Key Findings |
| Olaparib | Progression-Free Survival (PFS) | Not directly stated, but shows significant benefit over chemotherapy.[4][5] | Similar efficacy to Talazoparib in terms of PFS and Overall Survival (OS).[4] |
| Talazoparib | Progression-Free Survival (PFS) | Not directly stated, but shows significant benefit over chemotherapy.[3][4] | No statistically significant difference in efficacy when compared to Olaparib.[4] |
| Niraparib | Progression-Free Survival (PFS) | 0.35 (95% CI: 0.19-0.61) vs. Placebo in recurrent ovarian cancer.[5] | Ranked highest for PFS in a network meta-analysis for BRCA-mutated breast cancer.[3][6] |
| Veliparib | Overall Survival (OS) | 0.38 (95% CI: 0.29-0.48) when combined with Standard of Care.[6] | Showed the highest improvement in Overall Survival in a network meta-analysis.[3] |
Experimental Workflow for Efficacy Evaluation
To assess the potential of 5-iodo-7-nitro-1H-indazole as a PARP inhibitor, a multi-step experimental approach is required.
Caption: Workflow for evaluating a novel PARP inhibitor.
Detailed Protocols:
-
PARP Enzyme Inhibition Assay: This initial screen determines the direct inhibitory effect of the compound on PARP enzyme activity. A typical assay measures the incorporation of biotinylated ADP-ribose onto histone proteins in the presence of the test compound. The IC50 value, the concentration at which 50% of enzyme activity is inhibited, is a key metric.
-
Cytotoxicity Assays: The compound's ability to kill cancer cells is assessed using various cell lines, particularly those with known DNA repair deficiencies (e.g., BRCA1/2 mutations). A standard MTT or CellTiter-Glo assay can be used to determine the GI50 (concentration for 50% growth inhibition).
-
DNA Damage Foci Formation: To confirm the mechanism of action, immunofluorescence staining for γH2AX, a marker of DNA double-strand breaks, is performed. An increase in γH2AX foci in treated cells would support the hypothesis of PARP inhibition leading to DNA damage.
-
Xenograft Models: The ultimate preclinical test of efficacy involves treating tumor-bearing mice (xenografts) with the compound. Tumor growth inhibition is the primary endpoint.
Part 2: Potential as a Nitric Oxide Synthase (NOS) Inhibitor
The 7-nitroindazole moiety is a well-characterized selective inhibitor of neuronal nitric oxide synthase (nNOS).[7] NOS enzymes produce nitric oxide (NO), a critical signaling molecule in the nervous and cardiovascular systems. Overproduction of NO is implicated in neurodegenerative diseases and inflammation.
Comparative Efficacy of Known NOS Inhibitors
| Compound | Target | Key Efficacy Findings |
| 7-Nitroindazole | Selective for nNOS | Exhibits antinociceptive (pain-relieving) effects in animal models without significantly affecting blood pressure.[8][9] |
| L-NAME | Non-selective NOS inhibitor | Effective in various experimental models but can cause hypertension due to inhibition of endothelial NOS (eNOS). |
| 3-Bromo-7-nitroindazole | nNOS inhibitor | More potent than 7-nitroindazole but less specific.[7] |
Experimental Workflow for Efficacy Evaluation
Caption: Workflow for evaluating a novel NOS inhibitor.
Detailed Protocols:
-
NOS Isoform Inhibition Assays: It is crucial to determine the selectivity of 5-iodo-7-nitro-1H-indazole for the three main NOS isoforms (nNOS, eNOS, and iNOS). This is typically done using purified enzymes and measuring the conversion of radiolabeled L-arginine to L-citrulline.
-
Griess Assay: This colorimetric assay measures nitrite, a stable breakdown product of NO, in cell culture supernatants or biological fluids. It provides a measure of cellular NOS activity.
-
Formalin-Induced Nociception: This is a standard animal model for assessing pain. Inhibition of the late-phase response is indicative of central antinociceptive activity, a known effect of nNOS inhibitors.[9]
Part 3: Potential as an Antiparasitic Agent
Derivatives of 5-nitroindazole have demonstrated promising activity against various protozoan parasites, including Acanthamoeba castellanii and Trypanosoma cruzi.[10][11] The proposed mechanism involves the reduction of the nitro group within the parasite, leading to the generation of cytotoxic reactive oxygen species.[11]
Comparative Efficacy of 5-Nitroindazole Derivatives
| Compound | Target Organism | IC50 Value | Key Findings |
| Derivative 8 (from[10]) | A. castellanii trophozoites | 2.6 ± 0.7 µM | More effective than the reference drug chlorhexidine digluconate and showed high selectivity.[10] |
| Compound 5a (from[11]) | T. cruzi epimastigotes | 1.1 ± 0.3 µM | Showed a selectivity index superior to the standard drug nifurtimox.[11] |
| Chlorhexidine digluconate | A. castellanii trophozoites | 5.2 ± 0.7 µM | Reference drug for Acanthamoeba infections.[10] |
Experimental Workflow for Efficacy Evaluation
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- 11. mdpi.com [mdpi.com]
Safety Operating Guide
Comprehensive Disposal and Handling Protocol for 5-Iodo-7-nitro-1H-indazole
As a drug development professional or bench scientist, handling functionalized indazoles like 5-iodo-7-nitro-1H-indazole (CAS: 1167056-40-7) requires a nuanced understanding of its chemical topology[1]. This compound features two critical moieties that dictate its lifecycle management: a heavy halogen (iodine) and an energetic functional group (nitroaromatic ring). Improper disposal not only violates environmental regulations but poses severe safety and infrastructural risks.
This guide provides a self-validating, step-by-step operational protocol for the safe handling, segregation, and disposal of 5-iodo-7-nitro-1H-indazole, grounded in standard Environmental Health and Safety (EHS) best practices.
Chemical Profiling & Causality: The "Why" Behind the Protocol
Before executing disposal, laboratory personnel must understand the causality behind these strict safety measures:
-
The Halogenated Imperative (Iodine): During standard waste incineration, halogenated compounds generate highly corrosive hydrogen halide gases (e.g., Hydrogen Iodide, HI). Therefore, this compound must be segregated into a dedicated halogenated waste stream[2]. Commingling with non-halogenated waste can destroy standard incinerators, release toxic gas, and drastically increase institutional disposal costs[2].
-
The Nitroaromatic Risk: Nitroaromatics are inherently energy-rich. While 5-iodo-7-nitro-1H-indazole is stable under standard laboratory conditions, allowing solutions to evaporate to dryness—especially in the presence of heavy metal contaminants or strong bases—can sensitize the compound, increasing the risk of energetic decomposition. explicitly warn against drying neat materials at ambient temperatures due to shock sensitivity[3].
-
Biological Activity & Toxicity: As an indazole derivative, it is a potent pharmacophore. It carries GHS hazard statements for skin sensitization and serious eye irritation, necessitating strict barrier controls and preventing any drain disposal[4].
Quantitative Data & Compatibility Matrix
To ensure safe storage and waste consolidation, adhere to the following physicochemical parameters and limits:
| Parameter | Specification / Guideline | Operational Rationale |
| CAS Number | 1167056-40-7 | Essential identifier for accurate EHS waste logging[1]. |
| Waste Classification | Halogenated Organic Waste | Requires high-temp incineration with specialized gas scrubbers[2]. |
| Container Compatibility | PTFE (Teflon), HDPE | Avoid metals; nitroaromatics can undergo exothermic reduction in the presence of transition metals. |
| Incompatible Streams | Heavy metals, cyanides, strong bases | Prevents toxic gas release or exothermic sensitization[2]. |
| Max Accumulation | 55 Gallons per SAA | Strict compliance with EPA Satellite Accumulation Area (SAA) limits[2]. |
Step-by-Step Disposal Methodology
This protocol ensures compliance with Resource Conservation and Recovery Act (RCRA) standards for hazardous waste.
Workflow A: Liquid Waste (Solutions containing 5-iodo-7-nitro-1H-indazole)
-
Determine the Stream: Even if the compound is dissolved in a non-halogenated solvent (e.g., DMSO, Methanol), the presence of the iodo-solute mandates that the entire solution be disposed of as Halogenated Waste . The solute dictates the stream.
-
Select the Receptacle: Use a 4-liter white poly (HDPE) bottle or a 5-gallon carboy. Do not use metal cans or degraded plastic[2].
-
Active Fume Hood Transfer: All commingling of waste must occur inside an operating chemical fume hood to prevent inhalation of aerosolized indazole derivatives[2].
-
Cap and Seal: Keep the container tightly closed with a threaded cap immediately after adding waste. Never leave a waste funnel resting in the container[2].
-
Labeling: Affix a Hazardous Waste Tag before the first drop is added. Check "Halogenated Solvents" and list "5-iodo-7-nitro-1H-indazole" with its exact percentage. Do not use abbreviations or chemical formulas[5].
Workflow B: Solid Waste (Powders, Contaminated Consumables)
-
Isolate Solids: Collect residual powder, contaminated weigh boats, and pipette tips in a sealable, puncture-resistant plastic container or heavy-duty polyethylene bag.
-
Hydration Precaution: If the solid is pure and has been exposed to reactive contaminants, do not allow it to desiccate completely in a hot environment. Store in a cool, dry place[3].
-
Secondary Containment: Place the primary solid waste container inside a secondary leak-proof bin in your designated SAA[2].
-
Tagging: Label explicitly as "Solid Halogenated/Nitroaromatic Waste - Toxic."
Spill Response and Decontamination Protocol
In the event of a breach, rapid containment is critical to prevent laboratory cross-contamination.
-
Evacuate and Ventilate: Clear non-essential personnel. Ensure the fume hood or room exhaust is operating at maximum capacity[6].
-
Don Advanced PPE: Upgrade to a face shield, heavy-duty chemical-resistant gloves (e.g., Viton®), and a particulate respirator if powder is aerosolized[6].
-
Solid Spill Containment: Do not dry sweep. Dry sweeping aerosolizes the hazardous powder. Instead, gently cover the spill with damp absorbent pads (using water or a compatible inert solvent) to suppress dust.
-
Liquid Spill Containment: Surround the spill with inert absorbent material (e.g., vermiculite or universal spill pads). Never use combustible materials like sawdust[2].
-
Collection: Scoop the absorbed material using a non-sparking, non-metallic tool. Place all materials into a designated hazardous waste bag[2].
-
Decontamination: Wash the surface with a suitable solvent (e.g., ethanol or a mild detergent solution), followed by copious amounts of water. Collect all washings into the halogenated waste container[6].
Logical Disposal Workflow
To minimize decision fatigue at the bench, follow this validated segregation pathway:
Figure 1: Decision workflow for the segregation and disposal of 5-iodo-7-nitro-1H-indazole waste.
References
-
"Halogenated Solvents in Laboratories - Campus Operations", Temple University Environmental Health and Radiation Safety. Available at:[Link]
-
"Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC)", U.S. Environmental Protection Agency (EPA). Available at:[Link]
Sources
Personal protective equipment for handling 5-iodo-7-nitro-1H-indazole
CAS Number: 1167056-40-7 Molecular Formula: C7H4IN3O2 Molecular Weight: 289.03 g/mol [1]
Executive Safety Directive
Treat as a High-Hazard Bioactive Agent. In the absence of comprehensive toxicological data for 5-iodo-7-nitro-1H-indazole, you must apply the Precautionary Principle . Structural Activity Relationship (SAR) analysis of its analogs—specifically 7-Nitroindazole —indicates a high probability of mutagenicity, reproductive toxicity, and specific target organ toxicity (STOT).
Core Operational Rule: All solid-phase handling must occur within a certified chemical fume hood or biological safety cabinet (Class II, Type B). Zero skin contact is the only acceptable standard.
Hazard Identification & Risk Assessment
To understand the safety requirements, we must deconstruct the molecule's functional groups and their associated risks.
| Functional Group | Associated Hazard | Mechanism of Action |
| 7-Nitro Moiety | Mutagenicity / Genotoxicity | Nitro-indazoles (e.g., 7-Nitroindazole) are documented Nitric Oxide Synthase (NOS) inhibitors.[2] Nitroaromatics are frequently metabolically activated to reactive hydroxylamines, which can form DNA adducts [1]. |
| 5-Iodo Substituent | Irritant / Sensitizer | Halogenated heterocycles are potent respiratory and ocular irritants. High electron density at the halogen can facilitate nucleophilic aromatic substitution, potentially leading to skin sensitization. |
| Indazole Core | Bioactivity | As a scaffold for kinase inhibitors, this compound likely possesses potent biological activity at nanomolar concentrations, necessitating containment to prevent inadvertent pharmacological effects in the handler. |
Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent exposure pathways specific to the compound's physical state.
| PPE Category | Solid State Handling (Weighing/Transfer) | Solution State Handling (Dissolved in DMSO/Methanol) | Technical Rationale |
| Hand Protection | Double Nitrile Gloves (Min thickness: 5 mil / 0.12 mm) | Laminate Film (Silver Shield) or Double Nitrile (Change every 15 mins) | Critical: DMSO (common solvent for this agent) permeates standard nitrile in <5 minutes, carrying the toxic payload through the skin barrier [2]. |
| Eye Protection | Chemical Safety Goggles (ANSI Z87.1) | Chemical Safety Goggles + Face Shield (if volume >50mL) | Safety glasses are insufficient against airborne dusts or splashes that can track around the lens. |
| Respiratory | N95 / P100 (Only if outside hood - Not Recommended) | Fume Hood (Face Velocity: 80–100 fpm) | Inhalation of nitro-aromatic dust is a rapid route to systemic toxicity. Engineering controls (hood) are superior to respirators. |
| Body Protection | Lab Coat (Buttoned) + Tyvek Sleeves | Lab Coat + Chemical Apron (Butyl/Neoprene) | Tyvek sleeves bridge the gap between glove and coat cuff, a common exposure point during reaching motions. |
Workflow Decision Logic
The following decision tree outlines the required safety protocols based on your operational state.
Figure 1: Operational decision tree ensuring appropriate engineering controls and PPE based on the physical state of the compound.
Operational Procedures
A. Weighing & Solubilization
-
Engineering Control: Verify fume hood face velocity is between 80–100 fpm.
-
Static Control: Nitro-indazoles can be electrostatic. Use an ionizing fan or anti-static gun on the spatula and weighing boat to prevent "fly-away" powder.
-
Solvent Choice: If dissolving in DMSO, acknowledge that DMSO acts as a vehicle for transdermal absorption.
-
Protocol: Place the solid in the vial first, then add solvent. Do not add solid to solvent to avoid splash-back.
-
B. Reaction Setup
-
Closed Systems: Perform reactions in septa-capped vials or round-bottom flasks. Avoid open-air refluxing.
-
Temperature: If heating is required, use an oil bath or heating block with a temperature limit switch. Nitro compounds have decomposition hazards at high temperatures.
Emergency Response Protocols
Spill Response: Do not attempt to clean a spill >100 mg without respiratory protection.
Figure 2: Triage workflow for accidental release, prioritizing containment of dust and vapors.
Exposure First Aid:
-
Skin Contact: Immediately wash with soap and water for 15 minutes.[3] Do not use ethanol/solvents (this increases absorption).
-
Eye Contact: Flush for 15 minutes holding eyelids open. Seek medical attention immediately—nitro compounds can cause corneal damage.
Disposal & Deactivation
-
Waste Stream: Segregate as Halogenated Organic Waste .
-
Container: Amber glass or high-density polyethylene (HDPE).
-
Labeling: Must explicitly state "Contains Nitro-Indazole Derivative – Potential Mutagen."
-
Deactivation: For surface decontamination, use a 10% bleach solution followed by a water rinse, then an ethanol rinse. The bleach helps oxidize the nitro/amine functionalities, reducing bioactivity before removal.
References
-
National Institutes of Health (NIH) - PubChem. 5-Nitroindazole Compound Summary (CID 21501). Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
